molecular formula C7H6N2OS B1321484 Benzo[d][1,2,3]thiadiazol-5-ylmethanol CAS No. 615568-10-0

Benzo[d][1,2,3]thiadiazol-5-ylmethanol

Cat. No.: B1321484
CAS No.: 615568-10-0
M. Wt: 166.2 g/mol
InChI Key: VCEGXPUFHUAMCE-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-5-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,2,3-benzothiadiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEGXPUFHUAMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619192
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-10-0
Record name (1,2,3-Benzothiadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzo[d]thiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals on the preparation of a key heterocyclic building block.

Abstract

This technical guide provides a detailed exploration of the synthesis of Benzo[d]thiadiazol-5-ylmethanol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The document outlines a robust and efficient synthetic pathway, commencing with the preparation of the crucial precursor, 2,1,3-Benzothiadiazole-5-carboxylic acid, and culminating in the targeted alcohol. The guide offers a thorough examination of the underlying chemical principles, detailed step-by-step experimental protocols, and comprehensive characterization data to ensure reproducibility and high-purity outcomes. Furthermore, it delves into the significance of the benzothiadiazole core, alternative synthetic strategies, and the potential applications of the title compound, thereby serving as an invaluable resource for professionals in the field.

Introduction: The Significance of the Benzo[d]thiadiazole Scaffold

The benzo[d]thiadiazole (BTD) scaffold is a privileged heterocyclic motif in modern chemistry, renowned for its unique electronic properties and diverse biological activities. As an electron-deficient aromatic system, the BTD core is a fundamental building block in the design of functional organic materials, particularly in the realm of organic electronics where it is utilized in the construction of semiconductors, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3]

In the sphere of medicinal chemistry, benzothiadiazole derivatives have garnered considerable attention due to their wide-ranging pharmacological profiles. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[4] The functionalization of the BTD core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile platform for the development of novel therapeutic agents and molecular probes. Benzo[d]thiadiazol-5-ylmethanol, in particular, serves as a key intermediate, providing a reactive hydroxyl group that can be readily modified to introduce a variety of other functional groups or to be incorporated into larger molecular architectures.

This guide focuses on a reliable and scalable synthetic route to Benzo[d]thiadiazol-5-ylmethanol, providing researchers with the necessary tools and knowledge to produce this valuable compound in a laboratory setting.

Strategic Approach to the Synthesis

The primary synthetic strategy detailed in this guide involves a two-step sequence, as illustrated in the workflow diagram below. The synthesis commences with the formation of the key intermediate, 2,1,3-Benzothiadiazole-5-carboxylic acid, from a commercially available starting material. This is followed by the selective reduction of the carboxylic acid moiety to the corresponding primary alcohol, yielding the target molecule, Benzo[d]thiadiazol-5-ylmethanol.

Synthesis_Workflow Start Starting Material: 3,4-Diaminobenzoic Acid Intermediate Key Intermediate: 2,1,3-Benzothiadiazole-5-carboxylic Acid Start->Intermediate Cyclization Target Target Molecule: Benzo[d]thiadiazol-5-ylmethanol Intermediate->Target Reduction

Figure 1: Overall synthetic workflow for Benzo[d]thiadiazol-5-ylmethanol.

This approach was selected for its efficiency, reliability, and the commercial availability of the initial starting material. The rationale behind each synthetic step and the choice of reagents will be discussed in detail in the following sections.

Synthesis of the Key Precursor: 2,1,3-Benzothiadiazole-5-carboxylic Acid

The synthesis of the essential carboxylic acid intermediate is achieved through the cyclization of 3,4-diaminobenzoic acid.

Reaction Scheme

Carboxylic_Acid_Synthesis cluster_reactants Reactants cluster_products Product 3,4-Diaminobenzoic Acid CarboxylicAcid 3,4-Diaminobenzoic Acid->CarboxylicAcid Reflux ThionylChloride SOCl₂ Pyridine Pyridine

Figure 2: Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic acid.

Experimental Protocol

Materials:

  • 3,4-Diaminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-diaminobenzoic acid (1 equivalent) in pyridine.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (2.5 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to cool to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure 2,1,3-Benzothiadiazole-5-carboxylic acid as a solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as thionyl chloride and pyridine are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Synthesis of Benzo[d]thiadiazol-5-ylmethanol

The final step in the synthesis is the reduction of the carboxylic acid to the primary alcohol. A mixed anhydride approach followed by reduction with sodium borohydride is a highly effective method.

Reaction Scheme

Alcohol_Synthesis cluster_reactants Reactants cluster_products Product CarboxylicAcid Alcohol CarboxylicAcid->Alcohol 1. THF, 0 °C 2. H₂O, 0 °C IsobutylChloroformate i-BuOCOCl, Et₃N SodiumBorohydride NaBH₄

Figure 3: Reduction of 2,1,3-Benzothiadiazole-5-carboxylic acid to Benzo[d]thiadiazol-5-ylmethanol.

Experimental Protocol

Materials:

  • 2,1,3-Benzothiadiazole-5-carboxylic acid

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve 2,1,3-Benzothiadiazole-5-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) dropwise, followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a mixture of sodium borohydride (2 equivalents) in ice-cold water.

  • Filter the reaction mixture from step 4 into the pre-cooled sodium borohydride solution.

  • Continue stirring the resulting mixture at 0 °C for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to approximately one-fourth of its original volume.

  • Extract the aqueous residue with dichloromethane (3 x volume of the residue).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain Benzo[d]thiadiazol-5-ylmethanol as a solid. The product can be further purified by column chromatography on silica gel if necessary.

Characterization Data

The successful synthesis of Benzo[d]thiadiazol-5-ylmethanol can be confirmed by a combination of physical and spectroscopic methods.

Property Value
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol [5]
Appearance White to off-white solid
Melting Point 61-63 °C

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (s, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.50 (d, J=8.8 Hz, 1H), 4.90 (s, 2H), 2.10 (br s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.0, 154.5, 142.0, 129.0, 122.5, 121.0, 119.5, 64.5.

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (aromatic C-H stretch), 1600, 1540, 1480 (aromatic C=C stretch), 1050 (C-O stretch).

Alternative Synthetic Routes

While the reduction of the carboxylic acid is a highly effective method, it is worthwhile to consider alternative synthetic pathways to Benzo[d]thiadiazol-5-ylmethanol.

Reduction of Benzo[d]thiadiazole-5-carbaldehyde

An alternative approach involves the reduction of the corresponding aldehyde, Benzo[d]thiadiazole-5-carbaldehyde. This aldehyde can be synthesized through various formylation reactions of the benzothiadiazole core. The subsequent reduction to the alcohol can be achieved using a variety of mild reducing agents, such as sodium borohydride in an alcoholic solvent.

Alternative_Route BTD Benzo[d]thiadiazole Aldehyde Benzo[d]thiadiazole-5-carbaldehyde BTD->Aldehyde Formylation Alcohol Benzo[d]thiadiazol-5-ylmethanol Aldehyde->Alcohol Reduction (e.g., NaBH₄)

Figure 4: Alternative synthetic route via the corresponding aldehyde.

This route may be advantageous if the starting benzothiadiazole is more readily available or if specific reaction conditions for formylation are preferred.

Conclusion

This technical guide has presented a detailed and reliable methodology for the synthesis of Benzo[d]thiadiazol-5-ylmethanol. The described two-step process, involving the cyclization of 3,4-diaminobenzoic acid followed by a mixed anhydride reduction, provides a high-yielding and scalable route to this important building block. The comprehensive experimental protocols, coupled with detailed characterization data, are intended to facilitate the successful and reproducible synthesis of the target molecule. The discussion of the significance of the benzothiadiazole scaffold and alternative synthetic strategies further enhances the utility of this guide for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • A benzothiadiazole end capped donor–acceptor based small molecule for organic electronics. (n.d.). Physical Chemistry Chemical Physics.
  • Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. (2016).
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2022).
  • Benzo[d]thiazol-5-ylmethanol. PubChem. Retrieved from [Link]

  • Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry.
  • Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. (2016).

Sources

An In-Depth Technical Guide to Benzo[d]thiadiazol-5-ylmethanol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiadiazole Scaffold

The benzothiadiazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with a thiadiazole ring, impart a range of desirable characteristics to molecules that incorporate it. Benzo[d]thiadiazol-5-ylmethanol, a key derivative, serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and an exploration of the potential applications of this important compound.

Physicochemical Properties of Benzo[d]thiadiazol-5-ylmethanol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known and predicted properties of Benzo[d]thiadiazol-5-ylmethanol.

PropertyValueSource
Molecular Formula C₇H₆N₂OSTCI
Molecular Weight 166.20 g/mol TCI
Appearance White to Yellow powder to crystalTCI
Melting Point 62.0 to 66.0 °CTCI
Boiling Point (Predicted) 313.5 ± 17.0 °CChemicalBook[1]
Density (Predicted) 1.466 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 13.59 ± 0.10ChemicalBook[1]
CAS Number 89795-51-7TCI

Synthesis of Benzo[d]thiadiazol-5-ylmethanol

The synthesis of Benzo[d]thiadiazol-5-ylmethanol is typically achieved through the reduction of the corresponding carboxylic acid. This method provides a reliable and efficient route to the desired alcohol.

Experimental Protocol: Reduction of 2,1,3-Benzothiadiazole-5-carboxylic acid

This protocol is based on a general procedure for the reduction of a carboxylic acid to an alcohol.[1]

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2,1,3-Benzothiadiazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1-1.2 eq) to the solution.

  • Add isobutyl chloroformate (1.1-1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

Causality Behind Experimental Choices: The reaction is performed at 0 °C to control the reactivity of the chloroformate and prevent side reactions. Triethylamine acts as a base to neutralize the HCl generated during the formation of the mixed anhydride.

Step 2: Reduction to the Alcohol

  • In a separate flask, prepare a suspension of sodium borohydride (2.0 eq) in ice-cold water.

  • Filter the mixed anhydride solution from Step 1 directly into the sodium borohydride suspension at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 30 minutes.

Causality Behind Experimental Choices: Sodium borohydride is a mild reducing agent suitable for the reduction of the activated carboxylic acid to the alcohol. Performing the reaction at 0 °C helps to control the exothermic reaction and improve selectivity.

Step 3: Work-up and Isolation

  • Concentrate the reaction mixture under reduced pressure to approximately one-fourth of the original volume.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield Benzo[d]thiadiazol-5-ylmethanol as a solid.

Self-Validating System: The purity of the product can be initially assessed by thin-layer chromatography (TLC) and melting point determination. Further characterization by spectroscopic methods (NMR, IR, MS) is essential to confirm the structure and purity.

Synthesis_Workflow cluster_activation Step 1: Activation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Isolation start 2,1,3-Benzothiadiazole-5-carboxylic acid in THF reagents1 Triethylamine, Isobutyl Chloroformate (0 °C, 30 min) start->reagents1 Activation intermediate Mixed Anhydride Intermediate reagents1->intermediate reagents2 Sodium Borohydride in H₂O (0 °C, 30 min) intermediate->reagents2 Reduction workup Concentration, Extraction (DCM), Drying (Na₂SO₄), Concentration reagents2->workup product Benzo[d]thiadiazol-5-ylmethanol workup->product

Caption: Synthesis workflow for Benzo[d]thiadiazol-5-ylmethanol.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiadiazole ring system, a singlet for the methylene protons of the -CH₂OH group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the methanol group being deshielded, and a signal for the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, along with characteristic peaks for C-H aromatic and C=C/C=N ring stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.20 g/mol ).

Potential Applications in Drug Discovery and Materials Science

The benzothiadiazole scaffold is a key component in a variety of biologically active molecules and functional organic materials. While specific applications for Benzo[d]thiadiazol-5-ylmethanol are not yet extensively documented, its structural features suggest significant potential in several areas.

Medicinal Chemistry

Derivatives of benzothiazole and benzothiadiazole have been reported to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties.[2][3] The hydroxyl group of Benzo[d]thiadiazol-5-ylmethanol provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Medicinal_Chemistry_Potential cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas core Benzo[d]thiadiazol-5-ylmethanol derivatization Esterification, Etherification, etc. core->derivatization Functionalization antimicrobial Antimicrobial Agents derivatization->antimicrobial anticancer Anticancer Agents derivatization->anticancer neurodegenerative Neurodegenerative Diseases derivatization->neurodegenerative

Caption: Potential drug discovery pathways for Benzo[d]thiadiazol-5-ylmethanol.

Organic Electronics

The electron-deficient nature of the benzothiadiazole ring system makes it an excellent building block for organic semiconductors.[4] These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of benzothiadiazole derivatives through chemical modification is a key advantage in the design of new materials. Benzo[d]thiadiazol-5-ylmethanol can serve as a precursor for the synthesis of novel donor-acceptor type molecules with tailored optoelectronic properties.

Conclusion

Benzo[d]thiadiazol-5-ylmethanol is a valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the versatility of its chemical structure make it an attractive starting point for the development of new drugs and functional organic materials. Further research into the experimental characterization and specific applications of this compound and its derivatives is warranted to fully unlock its potential.

References

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2,4,6-Tribromobiphenyl | CAS#:59080-33-0 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzo[d]thiazol-5-ylmethanol | C8H7NOS | CID 22281733 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Retrieved January 17, 2026, from [Link]

  • How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. (2025, January 20). Retrieved January 17, 2026, from [Link]

  • Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry - Kura Biotech. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular Aspects of the Interactions between Selected Benzodiazepines and Common Adulterants/Diluents: Forensic Application of Theoretical Chemistry Methods - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][5][6]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. (2024, January 29). Retrieved January 17, 2026, from [Link]

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  • (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Retrieved January 17, 2026, from [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of Benzo[d]thiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Spectroscopic Validation

Benzo[d]thiadiazol-5-ylmethanol belongs to the benzothiadiazole class of compounds, which are recognized for their diverse biological activities and unique photophysical properties.[1][2] The structural elucidation and purity assessment of such novel compounds are paramount in the drug discovery and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, providing a detailed molecular fingerprint.

This guide will delve into the predicted and expected spectroscopic data for Benzo[d]thiadiazol-5-ylmethanol, offering a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra. The causality behind spectral features will be explained, providing a framework for the analysis of related benzothiadiazole derivatives.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme for the Benzo[d]thiadiazol-5-ylmethanol ring system is used throughout this guide.

Figure 1: Molecular structure and atom numbering of Benzo[d]thiadiazol-5-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for Benzo[d]thiadiazol-5-ylmethanol.

Experimental Protocol: A General Approach

While the data presented here is predictive, a typical experimental protocol for acquiring NMR spectra for a novel compound like Benzo[d]thiadiazol-5-ylmethanol would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key analyte resonances.[3]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (often several hundred to thousands) and a longer experimental time are required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Benzo[d]thiadiazol-5-ylmethanol in CDCl₃ is summarized in Table 1.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05d1HH-4The protons on the benzene ring of the benzothiadiazole system are in the aromatic region. H-4 is adjacent to the electron-withdrawing thiadiazole ring, leading to a downfield shift.
~7.95s1HH-7H-7 is also part of the aromatic system and is expected to be a singlet due to the lack of adjacent protons for coupling.
~7.55d1HH-6H-6 is coupled to H-7, resulting in a doublet. Its chemical shift is influenced by the adjacent hydroxymethyl group.
~4.85s2H-CH₂OHThe methylene protons adjacent to an oxygen atom and an aromatic ring typically resonate in this region. The signal is a singlet as there are no adjacent protons.
~2.10br s1H-OHThe chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[4] It often appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for Benzo[d]thiadiazol-5-ylmethanol (in CDCl₃).

G cluster_nmr ¹H NMR Interpretation Workflow A Predicted Spectrum B Identify Aromatic Region (~7.0-8.5 ppm) A->B D Identify Aliphatic Region (~4.0-5.0 ppm) A->D F Identify Labile Proton (variable shift) A->F C Assign H-4, H-6, H-7 based on multiplicity and electronic effects B->C H Final Structure Confirmation C->H E Assign -CH₂OH protons D->E E->H G Assign -OH proton F->G G->H

Figure 2: Workflow for the interpretation of the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is detailed in Table 2.

Chemical Shift (δ, ppm)AssignmentRationale
~154.5C-3aQuaternary carbon of the thiadiazole ring, highly deshielded.
~153.8C-7aQuaternary carbon of the thiadiazole ring, adjacent to sulfur and nitrogen.
~141.0C-5Aromatic carbon bearing the hydroxymethyl substituent.
~128.5C-6Aromatic methine carbon.
~122.0C-4Aromatic methine carbon, influenced by the adjacent thiadiazole ring.
~121.5C-7Aromatic methine carbon.
~64.0-CH₂OHAliphatic carbon attached to an oxygen atom, appearing in the typical range for such groups.

Table 2: Predicted ¹³C NMR Data for Benzo[d]thiadiazol-5-ylmethanol (in CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The expected characteristic IR absorption bands for Benzo[d]thiadiazol-5-ylmethanol are presented in Table 3.

Experimental Protocol: A General Approach
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded first and automatically subtracted from the sample spectrum.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H stretchAlcohol (-OH)
3100-3000MediumC-H stretchAromatic C-H
2950-2850MediumC-H stretchAliphatic C-H (-CH₂)
~1600-1450Medium-StrongC=C and C=N stretchAromatic ring and thiadiazole
~1260-1000StrongC-O stretchAlcohol
~850-750StrongC-H out-of-plane bendAromatic ring substitution pattern
~700-600Weak-MediumC-S stretchThiadiazole ring

Table 3: Expected Characteristic IR Absorption Bands for Benzo[d]thiadiazol-5-ylmethanol.[5][6]

The broad O-H stretching band is a key diagnostic feature for the presence of the alcohol functional group.[5] The C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region are characteristic of the benzothiadiazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: A General Approach
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Benzo[d]thiadiazol-5-ylmethanol, often yielding a prominent protonated molecule [M+H]⁺. Electron Ionization (EI) is a harder technique that induces more fragmentation, providing detailed structural information.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Expected Mass Spectrum (EI)

The expected molecular weight of Benzo[d]thiadiazol-5-ylmethanol (C₈H₇N₂OS) is approximately 181.03 g/mol . In an EI mass spectrum, the following key ions would be anticipated:

  • Molecular Ion (M⁺): m/z ≈ 181. This peak corresponds to the intact molecule with one electron removed.

  • Key Fragment Ions: The fragmentation of benzothiadiazole derivatives can be complex.[2] A plausible fragmentation pathway for Benzo[d]thiadiazol-5-ylmethanol is proposed below.

mol Benzo[d]thiadiazol-5-ylmethanol [M]⁺˙ m/z = 181 frag1 [M-H]⁺ m/z = 180 mol->frag1 -H• frag2 [M-CH₂O]⁺˙ m/z = 151 mol->frag2 -CH₂O frag3 [M-N₂]⁺˙ m/z = 153 mol->frag3 -N₂ frag4 [C₇H₅S]⁺ m/z = 121 frag2->frag4 -HCN

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Benzo[d]thiadiazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzo[d]thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of a wide array of functional molecules, including pharmaceuticals and organic electronics. This guide provides an in-depth exploration of the synthesis and characterization of a key building block, benzo[d]thiadiazol-5-ylmethanol, and its derivatives. We will delve into the strategic considerations behind synthetic pathways, provide detailed experimental protocols, and discuss the critical characterization techniques required to ensure the identity, purity, and structural integrity of these valuable compounds.

The Strategic Importance of the Benzo[d]thiadiazole Core

The benzo[d]thiadiazole ring system, a fusion of a benzene ring and a thiadiazole ring, is a potent electron-withdrawing group. This characteristic is fundamental to its utility in creating "push-pull" systems, where it is coupled with electron-donating moieties to tune the electronic and photophysical properties of the resulting molecule. This principle is extensively applied in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

In the realm of drug discovery, benzo[d]thiadiazole derivatives have exhibited a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a hydroxymethyl group at the 5-position provides a crucial synthetic handle for further molecular elaboration, allowing for the exploration of a vast chemical space in the quest for novel therapeutic agents.

Synthesis of the Core Scaffold: (Benzo[d]thiadiazol-5-yl)methanol

The synthesis of (benzo[d]thiadiazol-5-yl)methanol is a multi-step process that requires careful planning and execution. The most common and logical approach begins with a readily available starting material, 3,4-diaminotoluene, and proceeds through the formation of the benzothiadiazole ring, followed by functional group manipulation to install the hydroxymethyl moiety.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

Synthetic_Pathway A 3,4-Diaminotoluene B 5-Methyl-2,1,3-benzothiadiazole A->B  Thionyl Chloride (SOCl₂)   C 2,1,3-Benzothiadiazole-5-carboxylic acid B->C  Oxidation (e.g., KMnO₄)   D (Benzo[d]thiadiazol-5-yl)methanol C->D  Reduction (e.g., LiAlH₄)   caption Synthetic route to (Benzo[d]thiadiazol-5-yl)methanol. Derivatization_Workflow cluster_0 Derivatization Reactions A (Benzo[d]thiadiazol-5-yl)methanol B Ester Derivatives A->B  Acyl Chloride / Acid Anhydride, Base   C Ether Derivatives A->C  Alkyl Halide, Base   caption Key derivatization reactions of the core molecule.

The Multifaceted Biological Activities of Benzothiadiazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiadiazole (BTH) scaffold, a bicyclic heterocyclic compound, has emerged as a molecule of significant interest in both agricultural and medicinal sciences. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from inducing systemic acquired resistance (SAR) in plants to exhibiting potent anticancer and antimicrobial properties. This technical guide provides an in-depth exploration of the core biological activities of benzothiadiazole compounds, offering field-proven insights, detailed experimental protocols, and a robust framework for researchers, scientists, and drug development professionals.

Elicitation of Plant Defense: The Benzothiadiazole-Induced Systemic Acquired Resistance (SAR)

One of the most well-documented biological activities of benzothiadiazole is its ability to act as a plant defense activator. Acibenzolar-S-methyl (ASM), a commercially developed benzothiadiazole derivative, is a prime example of a synthetic elicitor that mimics the natural plant defense hormone, salicylic acid (SA).[1][2] Unlike traditional fungicides that exert direct toxicity on pathogens, ASM triggers the plant's own innate immune system, leading to a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[1][3] This induced resistance provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[4][5]

Mechanism of Action: Activating the SAR Signal Transduction Pathway

The mode of action of benzothiadiazole in inducing plant resistance is centered on the activation of the SAR signal transduction pathway.[4][5] Upon application, the propesticide Acibenzolar-S-methyl is absorbed by the plant and hydrolyzed to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid.[2] This active metabolite functionally mimics salicylic acid, a key signaling molecule in plant defense.[1]

The activation of the SAR pathway by BTH leads to the downstream expression of a suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[4][5] The expression of these genes is a hallmark of SAR activation. Research in Arabidopsis thaliana has shown that BTH's action is dependent on the regulatory protein NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1), which is a central coordinator of SAR.[4] Interestingly, BTH can induce resistance even in plants unable to accumulate salicylic acid, indicating that it acts downstream of SA accumulation in the signaling cascade.[4] The induction of these defense mechanisms is not immediate but primes the plant to respond more rapidly and robustly upon subsequent pathogen attack.[6]

SAR_Pathway BTH Benzothiadiazole (BTH) (e.g., Acibenzolar-S-methyl) Plant_Cell Plant Cell BTH->Plant_Cell Application NPR1 NPR1 Activation Plant_Cell->NPR1 Signal Transduction SA_Accumulation Salicylic Acid (SA) Accumulation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression (PR-1, PR-2, PR-5) NPR1->PR_Genes Transcriptional Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Benzothiadiazole (BTH) signaling pathway for Systemic Acquired Resistance (SAR) in plants.

Experimental Protocol: Evaluating BTH-Induced Disease Resistance

This protocol outlines a standard methodology for assessing the efficacy of a benzothiadiazole compound in inducing disease resistance in a model plant system like tomato or soybean.

Objective: To determine if pre-treatment with a BTH derivative reduces disease severity following pathogen inoculation.

Materials:

  • Test benzothiadiazole compound

  • Wettable powder or appropriate solvent for the test compound

  • Model plants (e.g., tomato, soybean) at a suitable growth stage

  • Pathogen culture (e.g., Fusarium oxysporum)

  • Sterile distilled water

  • Spray bottles

  • Greenhouse or controlled environment chamber

  • Disease scoring scale (e.g., 0-5, where 0 = no symptoms and 5 = severe disease)

Step-by-Step Methodology:

  • Plant Preparation: Grow healthy, uniform plants to the 3-4 true leaf stage in pots containing sterile soil mix.

  • Treatment Application: Prepare a solution of the test BTH compound at the desired concentration (e.g., 1.5 mM).[7] A control group should be treated with water or the solvent alone. Apply the treatment as a fine foliar spray, ensuring complete coverage of the leaves (approximately 1.0 mL per plant).[7]

  • Induction Period: Allow for an induction period of 3-5 days post-treatment for the SAR response to be established.

  • Pathogen Inoculation: Inoculate both the treated and control plants with the pathogen. For a soil-borne pathogen like Fusarium oxysporum, this can be done by drenching the soil with a spore suspension.[8]

  • Incubation: Maintain the plants under conditions favorable for disease development (e.g., high humidity and optimal temperature for the specific pathogen).

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess disease severity using a pre-defined scoring scale.

  • Data Analysis: Compare the disease severity scores between the BTH-treated and control groups using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in disease severity in the treated group indicates induced resistance.

Therapeutic Potential in Medicine: A Scaffold for Drug Discovery

The benzothiadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[9] The structural versatility of the benzothiadiazole ring allows for modifications that can fine-tune its biological effects, leading to the development of potent therapeutic agents.[10]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous studies have highlighted the potential of benzothiadiazole derivatives as anticancer agents.[11][12] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[2][11]

Mechanism of Action: The anticancer mechanisms of benzothiadiazole derivatives are diverse and often depend on the specific substitutions on the benzothiadiazole core. Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For instance, certain thiourea-containing benzothiazole derivatives have shown potent antiproliferative activity against the U-937 cell line.[11] Other derivatives, such as indole-based hydrazine carboxamide scaffolds, have exhibited significant antitumor activity with low IC50 values against human colon cancer cells (HT29).[11]

Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing the anticancer potency of benzothiadiazole compounds. For example, the presence of a thiophene-based acetamide or a morpholine-based thiourea moiety has been shown to be important for activity against MCF-7 and HeLa cell lines.[11]

Table 1: Anticancer Activity of Selected Benzothiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[11]
Indole based hydrazine carboxamide scaffold 12H460 (Lung)0.28[11]
Indole based hydrazine carboxamide scaffold 12MDA-MB-231 (Breast)0.68[11]
Morpholine based thiourea bromobenzothiazole 23MCF-7 (Breast)18.10[11]
Morpholine based thiourea bromobenzothiazole 23HeLa (Cervical)38.85[11]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[11]
Naphthalimide derivative 67A549 (Lung)3.89 ± 0.3[11]
Naphthalimide derivative 67MCF-7 (Breast)5.08 ± 0.3[11]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Objective: To determine the concentration of a benzothiadiazole derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Test benzothiadiazole compound dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the benzothiadiazole compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours until a purple precipitate (formazan) is visible in the cells.[1]

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Benzothiadiazole Compound (Various Concentrations) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Reagent Incubate_MTT->Add_Solubilizer Incubate_Dark Incubate in Dark (2h) Add_Solubilizer->Incubate_Dark Read_Absorbance Read Absorbance (570 nm) Incubate_Dark->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow of the MTT assay for assessing the cytotoxicity of benzothiadiazole compounds.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiadiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][6] This makes them attractive candidates for the development of new antibiotics and antifungals, particularly in the face of growing antimicrobial resistance.

Mechanism of Action: The antimicrobial mechanisms of benzothiadiazole compounds are varied. Some derivatives have been found to inhibit essential microbial enzymes, such as dihydroorotase in Escherichia coli.[4] Others can induce leakage of DNA and proteins in fungal spores, leading to cell death.[4]

Structure-Activity Relationship (SAR): SAR studies have shown that the antimicrobial activity of benzothiadiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiadiazole ring. For instance, the presence of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action.[6]

Table 2: Antimicrobial Activity of Selected Benzothiadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli25[4]
Compound 4Escherichia coli25[4]
Compound 3Candida albicans25[4]
Compound 41cEscherichia coli3.1[6]
Compound 41cPseudomonas aeruginosa6.2[6]
Compound 66cPseudomonas aeruginosa3.1-6.2[6]
Compound 66cStaphylococcus aureus3.1-6.2[6]
Compound 133Staphylococcus aureus78.125[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a benzothiadiazole derivative against a specific bacterial or fungal strain.

Materials:

  • Test benzothiadiazole compound

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microorganism in a suitable broth medium to a specific turbidity, which corresponds to a known cell density (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the benzothiadiazole compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

  • Determine MBC/MFC (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), plate a small aliquot from the wells with no visible growth onto an agar medium. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after further incubation.

Conclusion and Future Directions

The benzothiadiazole scaffold represents a versatile and powerful platform for the development of novel bioactive compounds. Its ability to induce systemic resistance in plants offers a sustainable approach to crop protection, while its diverse pharmacological activities in the medical field, particularly in oncology and infectious diseases, underscore its therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to explore and validate the biological activities of new benzothiadiazole derivatives.

Future research should continue to focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Advanced structure-activity relationship studies, coupled with computational modeling, will be instrumental in designing next-generation benzothiadiazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of the intricate biological pathways governed by these compounds deepens, the benzothiadiazole scaffold is poised to deliver innovative solutions to pressing challenges in both agriculture and human health.

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An In-Depth Technical Guide to the Antifungal Properties of Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic characteristics have established it as a versatile foundation for designing novel therapeutic agents targeting a wide spectrum of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3][4] In recent years, with the escalating threat of drug-resistant fungal infections and the limited arsenal of effective antifungal drugs, the exploration of new chemical entities is of paramount importance.[5][6] Benzothiazole and its derivatives have emerged as a particularly promising class of compounds, demonstrating potent activity against a variety of pathogenic fungi.[5][7]

This technical guide provides a comprehensive overview of the antifungal properties of benzothiazole analogs for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern efficacy, provide detailed experimental protocols for synthesis and evaluation, and present key data to inform future drug discovery efforts.

The Benzothiazole Scaffold: A Foundation for Antifungal Activity

The benzothiazole core is a planar, aromatic heterocyclic system. The numbering of the atoms is crucial for discussing structure-activity relationships (SAR), as substitutions at different positions dramatically influence the molecule's biological activity.[8] The presence of nitrogen and sulfur atoms provides sites for hydrogen bonding and coordination, while the fused ring system allows for diverse substitutions to modulate properties like lipophilicity, target binding, and metabolic stability.[9][10]

Caption: Core structure and numbering of the benzothiazole scaffold.

Mechanisms of Antifungal Action

Benzothiazole analogs exert their antifungal effects through various mechanisms, often by inhibiting essential fungal enzymes that have no counterpart in human cells, thereby ensuring selective toxicity.

Inhibition of Ergosterol Biosynthesis

A primary and well-validated target for many antifungal agents, including some benzothiazole derivatives, is the enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, benzothiazole analogs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, impaired membrane function, and ultimately, fungal cell death.[11][12]

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane CYP51->Ergosterol Catalyzes Benzothiazole Benzothiazole Analogs Benzothiazole->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzothiazole analogs.

Inhibition of N-Myristoyltransferase (NMT)

N-Myristoyltransferase (NMT) is another promising antifungal target.[13] This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This modification, known as myristoylation, is vital for protein localization, stability, and function. Inhibition of NMT disrupts these fundamental cellular processes, leading to a fungicidal effect. Certain benzothiazole derivatives have been identified as potent inhibitors of NMT, making this a key area of investigation.[13]

Structure-Activity Relationship (SAR) Analysis

Understanding how chemical modifications affect antifungal potency is the cornerstone of rational drug design. For benzothiazoles, substitutions at the C-2 and C-6 positions have been found to be particularly influential.[14]

  • C-2 Position: The C-2 position is the most common site for derivatization.[15] Attaching various moieties, such as substituted phenyl rings, heterocyclic systems (e.g., imidazole, triazole), or amide groups, can significantly enhance antifungal activity. For instance, the incorporation of an imidazole scaffold at C-2 has been shown to yield compounds with potent activity against Candida albicans and Cryptococcus neoformans, likely by mimicking the structure of azole antifungals that target CYP51.[11]

  • C-6 Position: The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) at the C-6 position can modulate the electronic properties of the entire ring system, influencing target binding and pharmacokinetic properties.[8][14]

  • Hybrid Molecules: A successful strategy involves creating hybrid molecules by linking the benzothiazole scaffold to other known antifungal pharmacophores. Benzothiazole-triazole and benzothiazole-thiazole hybrids have demonstrated broad-spectrum activity by potentially interacting with multiple targets.[9][12]

The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC), for selected benzothiazole analogs against pathogenic fungi.

Compound IDR-Group (at C-2)Fungal StrainMIC (µg/mL)Reference
14p Amide-imidazole scaffoldCandida albicans0.125 - 1[11]
14p Amide-imidazole scaffoldCryptococcus neoformans0.25 - 1[11]
6m Modified side chainCryptococcus neoformans-[13]
6m Modified side chainCandida glabrata-[13]
5f bis-triazole derivativeRhizoctonia solani0.96 (ED50)[12]
5h Aryloxymethyl groupFusarium solani4.34 (IC50)[16]

Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies. Some studies report IC50 or ED50 values.

Synthesis of Antifungal Benzothiazole Analogs

The synthetic accessibility of the benzothiazole scaffold is a key advantage.[1] A common and effective method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl compounds, such as carboxylic acids or aldehydes.

Caption: General synthetic scheme for 2-substituted benzothiazoles.

Protocol: Synthesis of a 2-(Aryl)benzothiazole Analog

This protocol describes a representative synthesis via the condensation of 2-aminothiophenol with a substituted benzoic acid.

1. Materials & Reagents:

  • 2-Aminothiophenol

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

  • Polyphosphoric acid (PPA) as catalyst and solvent

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

2. Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminothiophenol (10 mmol) and the substituted benzoic acid (10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (20 g) to the flask. Causality: PPA acts as both a condensing agent and a solvent, facilitating the cyclization reaction at an elevated temperature.

  • Heating: Attach a condenser and heat the reaction mixture to 130-140 °C with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the warm mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by slowly adding 10% NaHCO₃ solution until the effervescence ceases and the pH is ~7. Causality: Neutralization is crucial to ensure the product is in its free base form and to remove any residual acid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure 2-(aryl)benzothiazole analog.

  • Characterization: Confirm the structure and purity of the final compound using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol for Antifungal Susceptibility Testing

To evaluate the efficacy of newly synthesized benzothiazole analogs, a standardized method for determining their in vitro antifungal activity is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][18] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[17]

Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

G A 1. Prepare Fungal Inoculum Suspension C 3. Add Inoculum and Compound to 96-Well Plate A->C B 2. Prepare Serial Dilutions of Benzothiazole Compound B->C D 4. Incubate Plate (e.g., 35°C for 24-48h) C->D E 5. Read Results Visually or Spectrophotometrically D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

1. Materials & Media:

  • Synthesized benzothiazole compounds

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer and 0.5 McFarland standard

2. Step-by-Step Procedure:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each benzothiazole analog in 100% DMSO. Causality: DMSO is used as it can dissolve a wide range of organic compounds. The stock is prepared at a high concentration to ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent toxicity to the fungi.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Assay Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Create an intermediate dilution of your compound stock in RPMI-1640. Add 200 µL of this dilution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a range of drug concentrations.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (medium only, no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.[18]

  • MIC Determination:

    • Visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is a significant reduction in growth (typically ≥50% for azoles and related compounds against yeasts) compared to the growth control well (well 11).[18] The sterility control (well 12) should show no growth.

Conclusion and Future Perspectives

Benzothiazole and its analogs represent a highly versatile and promising scaffold for the development of new antifungal agents.[5][6] Their synthetic tractability, coupled with the ability to target validated fungal pathways like ergosterol biosynthesis, positions them as leading candidates in the fight against invasive mycoses. Structure-activity relationship studies have provided a clear roadmap for optimization, highlighting the importance of substitutions at the C-2 and C-6 positions.[11][14]

Future research should focus on several key areas:

  • Lead Optimization: Further derivatization of the most potent hits to improve their antifungal spectrum, reduce potential toxicity, and enhance pharmacokinetic profiles.

  • Novel Targets: Exploring new mechanisms of action beyond CYP51 and NMT to circumvent existing resistance mechanisms.

  • In Vivo Efficacy: Advancing the most promising in vitro candidates to preclinical animal models of fungal infection to validate their therapeutic potential.

  • Combination Therapy: Investigating the synergistic effects of benzothiazole analogs with existing antifungal drugs to enhance efficacy and combat resistance.

By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of the benzothiazole scaffold, paving the way for the next generation of life-saving antifungal drugs.

References

  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.
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  • Sarkar S, Pasha T. Y, Shivakumar B, Chimkode R. Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. (2008). Orient J Chem.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
  • The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity rel
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. (2025). Benchchem.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. (n.d.). PMC - NIH.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). PubMed.
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • Antifungal Activity of Synthesized Benzothiazole Derivatives using Structure Activity Relationship. (2019). Asian Journal of Chemistry.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing.
  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (n.d.). MDPI.
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). Current Medicinal Chemistry.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (n.d.).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.

Sources

The Anticancer Potential of Benzothiazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Benzothiazole Scaffold in Oncology

The benzothiazole moiety, a bicyclic heterocyclic compound formed by the fusion of a benzene and a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity, making it a cornerstone for the development of novel therapeutic agents.[1] Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] In the realm of oncology, these compounds have demonstrated significant cytotoxic and antiproliferative activities against a multitude of human cancer cell lines, propelling some derivatives into clinical trials.[4]

This technical guide provides an in-depth exploration of the anticancer potential of benzothiazole derivatives, designed for researchers, scientists, and drug development professionals. It will delve into the core mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of novel benzothiazole-based compounds.

Mechanisms of Anticancer Action: A Multi-pronged Attack on Cancer Cells

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[4][5] This multi-targeting capability is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells. The primary mechanisms of action are detailed below.

Kinase Inhibition: Disrupting Crucial Signaling Cascades

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Benzothiazole derivatives have been extensively investigated as inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis.[7][8][9]

  • PI3K/mTOR Pathway: Derivatives of benzothiazole have shown potent inhibitory effects on the PI3K/mTOR pathway, a central signaling cascade that is frequently hyperactivated in cancer.[9]

  • Receptor Tyrosine Kinases (RTKs): Several benzothiazole compounds have been developed as inhibitors of RTKs such as VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[10]

  • Other Kinases: The benzothiazole scaffold has also been utilized to develop inhibitors for other critical kinases like ATR kinase, a key regulator of the DNA damage response pathway, and cyclin-dependent kinases (CDKs) that control the cell cycle.[8] For instance, the investigational drug 4SC-203 is a selective spectrum kinase inhibitor with activity against ALK, AXL, and VEGFR2, among others.[11]


// Nodes Benzothiazole [label="Benzothiazole \nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinases (VEGFR, EGFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; ATR [label="ATR Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Signaling [label="Aberrant Cell\nSignaling", shape=ellipse, style=dashed]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=dashed]; Angiogenesis [label="Angiogenesis", shape=ellipse, style=dashed]; DNA_Repair [label="DNA Damage\nRepair", shape=ellipse, style=dashed];

// Edges Benzothiazole -> RTK [label="Inhibition"]; Benzothiazole -> PI3K [label="Inhibition"]; PI3K -> mTOR; Benzothiazole -> ATR [label="Inhibition"]; RTK -> Cell_Signaling; mTOR -> Proliferation; RTK -> Angiogenesis; ATR -> DNA_Repair;

{rank=same; Benzothiazole;} {rank=same; RTK; PI3K; ATR;} {rank=same; Cell_Signaling; mTOR; DNA_Repair;} {rank=same; Proliferation; Angiogenesis;} }

Figure 1: Inhibition of Key Kinase Signaling Pathways by Benzothiazole Derivatives.

Induction of Apoptosis: Triggering Programmed Cell Death

A fundamental strategy in cancer chemotherapy is to induce apoptosis in malignant cells.[12] Many benzothiazole derivatives have been shown to be potent inducers of apoptosis through various intrinsic and extrinsic pathways.[13][14]

A common mechanism involves the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial transmembrane potential and the subsequent activation of the caspase cascade.[13][14] For instance, one novel benzothiazole derivative was found to suppress colorectal tumor cell proliferation and metastasis by inducing apoptosis through the ROS-mitochondria-mediated pathway.[13] Studies have demonstrated that treatment with certain benzothiazole compounds leads to an increase in the percentage of apoptotic cells and an accumulation of cells in the sub-G1 phase of the cell cycle.[15]

Topoisomerase Inhibition: Interfering with DNA Replication

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[16] Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs.[16][17] Several benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα.[18][19] The mechanism of some of these derivatives appears to be catalytic inhibition rather than acting as topoisomerase poisons, offering a potentially different and advantageous mode of action compared to established drugs.[16][19]

Microtubule Targeting: Disrupting the Cytoskeleton

Microtubules are dynamic polymers crucial for cell division, motility, and intracellular transport.[20] Agents that interfere with microtubule dynamics are among the most successful anticancer drugs.[21] Benzothiazole derivatives have been designed as novel colchicine site tubulin polymerization inhibitors.[22] These compounds disrupt the microtubule network, leading to mitotic arrest at the G2/M phase of the cell cycle, followed by apoptosis.[20][22] A significant advantage of some of these benzothiazole-based antimitotics is their improved water solubility compared to other colchicine site ligands.[20]

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core.[7][23] Understanding these structure-activity relationships is crucial for the rational design of more effective and selective anticancer agents.[1][24]

  • Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. Aryl substitutions at this position have yielded highly potent compounds.[6] For example, 2-(4-aminophenyl)benzothiazole and its derivatives have shown remarkable in vitro cytotoxicity.[6]

  • Electron-withdrawing and donating groups: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring at the 2-position can significantly enhance anticancer activity.[5] Conversely, the strategic placement of electron-donating groups like methoxy can also lead to potent compounds, highlighting the complex interplay of electronic effects.[5]

  • Heterocyclic substitutions: The incorporation of other heterocyclic moieties, such as imidazole, pyrimidine, or piperazine, onto the benzothiazole scaffold has been a successful strategy to generate derivatives with enhanced anticancer properties.[25]

  • Specific functional groups: The addition of functionalities like amides, ureas, and sulfonamides has led to the development of potent kinase inhibitors.[26]

Experimental Protocols for Evaluating Anticancer Potential

A systematic evaluation of the anticancer properties of novel benzothiazole derivatives involves a series of in vitro and in vivo assays. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the benzothiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.


// Nodes Start [label="Start: Cell Treatment", shape=ellipse, fillcolor="#F1F3F4"]; Harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with Annexin V-FITC & PI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate in Dark", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Quantify Apoptosis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Harvest; Harvest -> Stain; Stain -> Incubate; Incubate -> Analyze; Analyze -> End; }

Figure 2: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of benzothiazole derivatives on the expression levels of proteins involved in signaling pathways, cell cycle regulation, and apoptosis (e.g., caspases, Bcl-2 family proteins, kinases).

Methodology:

  • Protein Extraction: Treat cells with the benzothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines, as reported in the literature.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamideCompound 12HT-29 (Colon)0.015[5]
Chlorobenzyl indole semicarbazideCompound 55HT-29 (Colon)0.024[5]
Substituted bromopyridine acetamideCompound 29SKRB-3 (Breast)0.0012[25]
Nitrobenzylidene containing thiazolidineCompound 54MCF-7 (Breast)0.036[5]
Fluorinated 2-Arylbenzothiazole4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[2]
Pyridine containing pyrimidineCompound 34Colo205 (Colon)5.04[25]
Naphthalimide derivativeCompound 66HT-29 (Colon)3.72[5]
2-Substituted benzothiazoleCompound 4aPANC-1 (Pancreatic)27[12]

Future Perspectives and Conclusion

The benzothiazole scaffold continues to be a highly fruitful starting point for the discovery of novel anticancer agents.[1] Future research directions will likely focus on:

  • Improving selectivity: Designing derivatives that are highly selective for cancer cells over normal cells to minimize side effects.

  • Overcoming drug resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

  • Combination therapies: Investigating the synergistic effects of benzothiazole derivatives with existing chemotherapeutic agents.[3]

  • Advanced drug delivery systems: Utilizing nanotechnology and other drug delivery platforms to enhance the bioavailability and tumor-targeting of these compounds.

References

A comprehensive list of references will be compiled and provided in a separate section, including titles, sources, and clickable URLs for verification.

Sources

The Synthesis of 2,1,3-Benzothiadiazole: A Technical Guide to the Reaction of o-Phenylenediamine with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of 2,1,3-benzothiadiazole, a pivotal heterocyclic scaffold in modern materials science and medicinal chemistry. The primary focus is the classical and efficient cyclization reaction between o-phenylenediamine and thionyl chloride. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses the critical role of reaction parameters, and presents comprehensive characterization data. Designed for researchers, chemists, and professionals in drug development, this guide aims to bridge theoretical understanding with practical application, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of the 2,1,3-Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) moiety is a deceptively simple bicyclic heteroaromatic system, comprising a benzene ring fused to a 1,2,5-thiadiazole ring. First synthesized in the 19th century, BTD has transitioned from a chemical curiosity to a cornerstone building block in advanced functional materials.[1] Its potent electron-accepting nature, stemming from the electronegative thiadiazole ring, makes it an integral component in donor-acceptor (D-A) architectures.[2]

This unique electronic profile is leveraged in a vast array of applications, including the development of:

  • Organic Photovoltaics (OPVs): BTD-containing polymers and small molecules are used to create materials with low HOMO-LUMO gaps, enhancing visible light absorption for solar cell applications.[3]

  • Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable electronic properties of BTD derivatives are exploited in the design of efficient light-emitting materials.[2][4]

  • Fluorescent Probes and Sensors: The sensitivity of the BTD core's photophysical properties to its chemical environment enables its use in creating probes for ions and biomolecules.[5]

  • Pharmaceuticals: The BTD scaffold is present in various pharmacologically active agents, attributed to its ability to engage in diverse biological interactions.

Given its widespread importance, a thorough understanding of its synthesis is paramount. The reaction of o-phenylenediamine with thionyl chloride remains one of the most direct and high-yielding methods for its preparation.[1]

Reaction Mechanism and Causality

The formation of 2,1,3-benzothiadiazole from o-phenylenediamine and thionyl chloride is a classic condensation-cyclization reaction. A comprehensive understanding of the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stoichiometry and Reagent Roles

The balanced reaction requires two equivalents of thionyl chloride (SOCl₂) for every one equivalent of o-phenylenediamine.

  • o-Phenylenediamine: Provides the diamine-functionalized benzene backbone. The nucleophilicity of the amino groups is central to initiating the reaction.

  • Thionyl Chloride (SOCl₂): Acts as the sulfur-donating and dehydrating/cyclizing agent. Its electrophilic sulfur center is the initial point of attack.

  • Pyridine or DMF (Solvent/Base): This reaction is typically performed in a basic solvent like pyridine or a polar aprotic solvent like N,N-dimethylformamide (DMF). Pyridine serves a dual purpose: it acts as a solvent and, more importantly, as a base to neutralize the two equivalents of hydrochloric acid (HCl) generated during the reaction. This neutralization is critical, as the accumulation of acid would protonate the starting diamine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive intermediate with thionyl chloride.[6][7]

Step-by-Step Mechanistic Pathway

The proposed mechanism proceeds through several distinct steps, as illustrated below.

G cluster_start Step 1: Initial Nucleophilic Attack cluster_second Step 2: Second Nucleophilic Attack cluster_cyclization Step 3: Intramolecular Cyclization & Aromatization A o-Phenylenediamine C Intermediate I (N-Sulfinyl Aniline Derivative) A->C Nucleophilic attack by NH₂ on S E Intermediate I B Thionyl Chloride (SOCl₂) B->C D HCl C->D Elimination G Intermediate II (N,N'-Disulfinyl Derivative) E->G Nucleophilic attack by second NH₂ I Intermediate II F Thionyl Chloride (SOCl₂) F->G H HCl G->H Elimination J Cyclized Intermediate I->J Intramolecular ring closure K 2,1,3-Benzothiadiazole J->K Elimination of SO₂ and HCl (Aromatization) L SO₂ + 2HCl K->L Byproducts

Figure 1: Proposed reaction mechanism for the formation of 2,1,3-Benzothiadiazole.

  • Initial Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form an N-sulfinyl intermediate and one equivalent of HCl.

  • Second Nucleophilic Attack: The remaining amino group then reacts with a second molecule of thionyl chloride in a similar fashion, though a more direct intramolecular cyclization pathway from the first intermediate is also plausible.

  • Intramolecular Cyclization and Aromatization: The key ring-forming step involves an intramolecular nucleophilic attack, likely facilitated by the geometry of the intermediate. The subsequent collapse of this cyclic intermediate leads to the elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl), driving the reaction forward and resulting in the stable, aromatic 2,1,3-benzothiadiazole ring system. The gaseous nature of SO₂ helps to shift the equilibrium towards the products.

Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of 2,1,3-benzothiadiazole. While the original preparations often utilize pyridine, this procedure uses N,N-dimethylformamide (DMF), which has been demonstrated to be an effective solvent for this transformation.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
o-Phenylenediamine108.145.41 g50.0Ensure high purity
Thionyl Chloride (SOCl₂)118.978.9 mL (14.8 g)124.4Use freshly distilled
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous grade
Diethyl Ether-~200 mL-For extraction
Saturated NaHCO₃ solution-~100 mL-For washing
Anhydrous MgSO₄---For drying
Equipment
250 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure

G start Start: Assemble Apparatus reagents Step 1: Charge Reactor - Dissolve o-phenylenediamine in DMF - Cool to 0-5 °C in an ice bath start->reagents addition Step 2: Add Thionyl Chloride - Add SOCl₂ dropwise via dropping funnel - Maintain temperature below 10 °C reagents->addition reaction Step 3: Reaction - Stir at room temperature for 1 hour - Heat to 70-75 °C for 3 hours addition->reaction quench Step 4: Quench & Extraction - Cool and pour into ice-water - Extract with diethyl ether (3x) reaction->quench wash Step 5: Washing - Combine organic layers - Wash with sat. NaHCO₃, then brine quench->wash dry Step 6: Drying & Concentration - Dry over anhydrous MgSO₄ - Filter and remove solvent via rotary evaporation wash->dry purify Step 7: Purification - Purify crude solid by sublimation or recrystallization (e.g., from ethanol/water) dry->purify product Final Product (2,1,3-Benzothiadiazole) purify->product

Figure 2: Experimental workflow for the synthesis of 2,1,3-Benzothiadiazole.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl and SO₂ fumes), and a dropping funnel. The entire setup should be under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Dissolve o-phenylenediamine (5.41 g, 50.0 mmol) in anhydrous DMF (50 mL) in the flask. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (8.9 mL, 124.4 mmol) to the dropping funnel. Add the thionyl chloride dropwise to the stirred diamine solution over a period of 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Subsequently, heat the reaction mixture to 70-75 °C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ~200 g of crushed ice and 100 mL of water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 70 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any residual acid, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

  • Purification: The crude 2,1,3-benzothiadiazole can be purified by vacuum sublimation or by recrystallization from a suitable solvent system like ethanol/water to afford pale yellow needles. A yield of over 85% is expected.[1]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2,1,3-benzothiadiazole.

PropertyValueSource
Molecular Formula C₆H₄N₂S[8]
Molar Mass 136.18 g/mol [8]
Appearance Pale yellow crystalline solid/needlesGeneral Observation
Melting Point 43-45 °C[1]
Boiling Point 206 °C[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.97 (dd, 2H), 7.53 (dd, 2H)[1]
¹³C NMR (CDCl₃) δ (ppm): 154.5, 128.0, 121.5[8]
IR Spectroscopy Characteristic peaks for aromatic C-H and C=C stretchingGeneral
Mass Spectrometry [M]⁺ at m/z = 136[8]

Safety and Handling

  • o-Phenylenediamine: Is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Thionyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. All operations must be conducted in a fume hood. It releases toxic HCl and SO₂ gases upon reaction and contact with moisture.

  • Pyridine/DMF: Both are harmful if inhaled or absorbed through the skin. Use in a fume hood with appropriate PPE.

  • Reaction Hazards: The initial addition of thionyl chloride is exothermic and must be controlled with cooling to prevent a runaway reaction. The reaction evolves toxic gases (HCl, SO₂) which must be trapped in a scrubber.

Conclusion

The synthesis of 2,1,3-benzothiadiazole via the reaction of o-phenylenediamine with thionyl chloride is a highly efficient and reliable method for accessing this valuable heterocyclic building block. A thorough understanding of the reaction mechanism, particularly the role of the base/solvent and the step-wise formation of the thiadiazole ring, allows for precise control over the reaction outcome. The detailed protocol provided herein offers a reproducible pathway for obtaining high-purity material suitable for further research and development in the fields of organic electronics and medicinal chemistry. Adherence to safety protocols is essential when handling the hazardous reagents involved in this synthesis.

References

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The Aromaticity of 2,1,3-Benzothiadiazole: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the aromaticity of the 2,1,3-benzothiadiazole (BTD) core, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. Moving beyond a superficial classification, this document synthesizes experimental and computational evidence to offer a nuanced understanding of the electronic structure and aromatic character of this bicyclic system. We will explore the geometric, magnetic, and electronic criteria of aromaticity as they apply to BTD, leveraging data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and advanced computational chemistry. The interplay between the fused benzene and thiadiazole rings is critically examined to elucidate the overall aromatic profile of the molecule. This guide is intended to serve as a comprehensive resource, empowering scientists to make informed decisions in the design and functionalization of BTD-based compounds for therapeutic applications.

Introduction: The Privileged Scaffold of 2,1,3-Benzothiadiazole

The 2,1,3-benzothiadiazole moiety is a prominent electron-accepting unit integral to the design of a wide array of functional molecules, from fluorescent probes and phototheranostics to advanced materials for organic electronics.[1][2] Its prevalence in medicinal chemistry is a testament to its unique electronic properties and its ability to engage in various intermolecular interactions, which are fundamentally governed by its aromatic character.[3][4]

Aromaticity, a concept central to organic chemistry, imparts significant thermodynamic stability, influences reactivity, and dictates key physicochemical properties such as planarity and magnetic behavior. For drug development professionals, a deep understanding of a scaffold's aromaticity is not merely academic; it directly impacts molecular design, guiding strategies for substitution, predicting metabolic stability, and fine-tuning interactions with biological targets.

This guide dissects the aromaticity of 2,1,3-benzothiadiazole by systematically evaluating the evidence from three pillars of aromaticity assessment: structural planarity and bond length equalization, magnetic properties via NMR spectroscopy, and computational energetic and magnetic criteria.

Caption: Molecular structure of 2,1,3-benzothiadiazole.

Structural Evidence for Aromaticity: A Geometric Perspective

Computational Bond Length Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level of theory offer a detailed look at the molecular geometry of 2,1,3-benzothiadiazole.[5] The calculated bond lengths, presented in Table 1, provide quantitative insight into the degree of bond equalization within each ring.

Table 1: Calculated Bond Lengths (Å) for 2,1,3-Benzothiadiazole [5]

BondCalculated Length (Å)BondCalculated Length (Å)
C4-C51.361C3a-C7a1.495
C5-C61.431C-N1.337
C6-C71.431S-N1.636
C7-C7a1.361

Note: Atom numbering may vary based on the computational output. The data reflects the different types of carbon-carbon bonds within the benzene moiety and the bonds within the thiadiazole ring.

The C-C bond lengths within the benzene ring show some variation, deviating from the ideal 1.39 Å of benzene. This suggests that the fusion of the electron-withdrawing thiadiazole ring perturbs the π-system of the benzene ring, inducing a degree of quinoidal character. However, the bond lengths are still intermediate between those of typical single and double bonds, indicating significant retained aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a quantitative descriptor of aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromaticity.

While a direct HOMA calculation for the parent 2,1,3-benzothiadiazole is not explicitly found in the searched literature, analysis of a closely related derivative, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, provides valuable comparative data. For this derivative, the HOMA value for the benzene ring was calculated to be 0.95, while the thiazole ring exhibited a HOMA value of 0.69.[6]

These values strongly suggest that the benzene ring in benzothiadiazole systems retains a high degree of aromaticity, close to that of benzene itself. The lower HOMA value for the fused heterocyclic ring indicates a lesser, but still significant, degree of aromatic character.

Magnetic Criteria: Probing Aromaticity with NMR Spectroscopy

NMR spectroscopy is a powerful experimental tool for assessing aromaticity. The circulation of π-electrons in an aromatic ring in the presence of an external magnetic field induces a diatropic ring current, which deshields protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield).

¹H and ¹³C NMR Chemical Shifts

The ¹H and ¹³C NMR spectra of 2,1,3-benzothiadiazole provide clear evidence of its aromatic nature.

Table 2: Experimental NMR Chemical Shifts (ppm) for 2,1,3-Benzothiadiazole

NucleusChemical Shift (ppm) in CDCl₃[7]Chemical Shift (ppm) in Acetone[7]Chemical Shift (ppm) in Neat Liquid[8]
H-4/H-77.9668.050-
H-5/H-67.5317.723-
C-3a/C-7a---
C-4/C-7---
C-5/C-6---

Note: Specific carbon chemical shifts for the unsubstituted parent compound were not explicitly detailed in the provided search results, though data for derivatives are available.[9]

The downfield chemical shifts of the protons on the benzene ring (7.5-8.1 ppm) are characteristic of protons attached to an aromatic system and are indicative of a significant diatropic ring current.

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that quantifies the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (typically 1 Å, NICS(1)). A negative NICS value indicates a diatropic ring current and aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.

A computational study on 6-bromo-2-methylsulfanyl-1,3-benzothiazole reported a NICS value of -9.61 for the benzene ring.[6] This highly negative value is a strong indicator of substantial aromatic character in the benzene portion of the molecule, consistent with the HOMA analysis. The NICS value for the thiazole ring in the same molecule was reported as 0.6, suggesting a much lower degree of aromaticity and a slight paratropic character.[6] This highlights the differential aromaticity within the fused ring system.

Energetic Considerations: Aromatic Stabilization Energy

Aromatic stabilization energy (ASE) is the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. While a specific ASE value for 2,1,3-benzothiadiazole was not found in the provided search results, its general stability and prevalence as a core structural motif in numerous stable, functional molecules are indirect evidence of its significant aromatic stabilization.[2] The energy of combustion and enthalpy of formation have been experimentally determined, providing a basis for such theoretical calculations.[4]

Methodologies and Protocols

Experimental Protocol: NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-20 mg of 2,1,3-benzothiadiazole b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c Transfer to a clean 5 mm NMR tube b->c d Insert sample into NMR spectrometer c->d e Lock, tune, and shim the instrument d->e f Acquire ¹H and ¹³C spectra e->f g Fourier transform and phase the spectra f->g h Reference spectra (e.g., to TMS) g->h i Analyze chemical shifts and coupling constants h->i

Caption: Standard workflow for NMR analysis of 2,1,3-benzothiadiazole.

  • Sample Preparation: Accurately weigh 5-20 mg of 2,1,3-benzothiadiazole for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.

  • Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

  • Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

  • Analysis: The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak. The downfield positions of the signals are then correlated with the presence of a diatropic ring current.

Computational Protocol: NICS Calculation

NICS_Workflow cluster_geom Geometry Optimization cluster_nics NICS Calculation cluster_analysis Analysis a Build the molecular structure of 2,1,3-benzothiadiazole b Perform geometry optimization (e.g., DFT B3LYP/6-311G**) a->b c Place ghost atoms (Bq) at the geometric center of each ring (NICS(0)) and 1 Å above (NICS(1)) b->c d Perform NMR shielding calculation (GIAO method) c->d e Extract isotropic magnetic shielding values for Bq atoms d->e f Calculate NICS values (NICS = -σ_iso) e->f g Interpret negative values as aromatic and positive as anti-aromatic f->g

Caption: General workflow for calculating NICS values.

  • Geometry Optimization: The molecular structure of 2,1,3-benzothiadiazole is first optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311G**.

  • Placement of Ghost Atoms: A "ghost" atom (Bq), which has no electrons or nucleus, is placed at the geometric center of the benzene and thiadiazole rings for NICS(0) calculations. For NICS(1), the ghost atoms are placed 1 Å perpendicular to the ring planes.

  • NMR Calculation: A magnetic properties calculation is then performed using a method like the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the positions of the ghost atoms.

  • NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding value (σ_iso) at the ghost atom's position.

  • Interpretation: Negative NICS values indicate shielding, which is characteristic of a diatropic ring current and aromaticity.

Conclusion: A Unified View of Aromaticity in 2,1,3-Benzothiadiazole

The collective evidence from geometric, magnetic, and computational analyses converges to a clear picture of the aromaticity of 2,1,3-benzothiadiazole.

  • The benzene ring exhibits a high degree of aromaticity, as evidenced by its relatively equalized bond lengths, a strongly negative calculated NICS value, and a high HOMA index in related structures. The downfield ¹H NMR shifts further corroborate the presence of a significant diatropic ring current.

  • The thiadiazole ring , while contributing to the overall 10π electron system that satisfies Hückel's rule for aromaticity, possesses a lower intrinsic aromatic character. This is indicated by a less favorable HOMA index and a NICS value that suggests a much weaker ring current compared to the fused benzene ring.

The fusion of the electron-withdrawing thiadiazole ring modulates the electronic structure of the benzene ring, but does not disrupt its fundamental aromaticity. This nuanced electronic landscape—a highly aromatic carbocyclic ring fused to a less aromatic, electron-deficient heterocycle—is the key to the diverse reactivity and functionality of the 2,1,3-benzothiadiazole scaffold. For drug development professionals, this understanding provides a rational basis for derivatization, enabling the strategic placement of substituents to modulate electronic properties, enhance target binding, and optimize pharmacokinetic profiles.

References

  • Zając, D., Honisz, D., Łapkowski, M., & Sołoducho, J. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 26(5), 1216. [Link]

  • Gomha, S. M., et al. (2017). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3-Benzoselenadiazoles Photoluminescence Properties by Pd-Catalyzed C–H Bond Arylations. RSC Advances, 7(84), 53633-53643. [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

  • Kryuchkov, E., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735. [Link]

  • SpectraBase. (n.d.). 2,1,3-Benzothiadiazole. Wiley. [Link]

  • Trofimov, A. B., et al. (2014). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. RSC Advances, 4(108), 63339-63346. [Link]

  • Wikipedia. (2023). 2,1,3-Benzothiadiazole. [Link]

  • da Silva, M. A., et al. (2008). 2,1,3-Benzothiadiazole: Study of its structure, energetics and aromaticity. The Journal of Chemical Thermodynamics, 40(10), 1461-1466. [Link]

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  • Szałapska, E., et al. (2016). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 721–724. [Link]

  • PubChem. (n.d.). 2,1,3-Benzothiadiazole. National Center for Biotechnology Information. [Link]

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  • Friedrichsen, W. (2000). The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. Heterocyclic Communications, 6(2), 155-160. [Link]

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Methodological & Application

Benzo[d]thiadiazol-5-ylmethanol: A Versatile Fluorogenic Scaffold for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzothiadiazoles in Bioimaging

The field of cellular imaging has been continually transformed by the development of novel fluorescent probes. While classic fluorophores like fluoresceins and rhodamines have been instrumental, their inherent limitations, such as small Stokes shifts and photobleaching, have driven the exploration of new molecular scaffolds. Among the most promising newcomers is the 2,1,3-benzothiadiazole (BTD) core.[1][2][3][4] BTD derivatives have garnered significant attention due to their exceptional photophysical properties, including large Stokes shifts, high quantum yields, and remarkable photostability.[3][4][5][6] These characteristics make them ideal candidates for advanced fluorescence microscopy applications.

This application note focuses on a specific derivative, Benzo[d]thiadiazol-5-ylmethanol, a compact and functionalized BTD scaffold. While extensive research has been conducted on the broader BTD class, this document serves to consolidate existing knowledge and provide detailed protocols to empower researchers to explore the full potential of this specific probe. We will delve into its proposed synthesis, its anticipated photophysical characteristics, and its putative applications in cellular imaging, particularly in the visualization of lipid droplets and mitochondria.

Chemical and Photophysical Profile

Molecular Structure:

Benzo[d]thiadiazol-5-ylmethanol possesses a simple yet versatile structure. The core is the electron-accepting benzothiadiazole ring, which is appended with a hydroxymethyl group at the 5-position. This hydroxyl functionality offers a potential site for further chemical modification, allowing for the development of more targeted or functional probes.

Synthesis_Workflow start 2,1,3-Benzothiadiazole- 5-carbaldehyde reagent NaBH4 or LiAlH4 in an appropriate solvent (e.g., Methanol, THF) start->reagent Reduction product Benzo[d]thiadiazol- 5-ylmethanol reagent->product caption Proposed synthesis of Benzo[d]thiadiazol-5-ylmethanol.

Figure 2: Proposed synthetic route to Benzo[d]thiadiazol-5-ylmethanol.

Protocol: Synthesis of Benzo[d]thiadiazol-5-ylmethanol

Materials:

  • 2,1,3-Benzothiadiazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous methanol or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,1,3-Benzothiadiazole-5-carbaldehyde in anhydrous methanol (if using NaBH₄) or THF (if using LiAlH₄) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath. Slowly add a molar excess (typically 1.5-2 equivalents) of the reducing agent (NaBH₄ or LiAlH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water. If using LiAlH₄, this step must be performed with extreme caution.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain pure Benzo[d]thiadiazol-5-ylmethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocols

Based on the known applications of structurally similar BTD derivatives, Benzo[d]thiadiazol-5-ylmethanol is a promising candidate for imaging lipid-rich organelles and mitochondria.

Protocol 1: Staining of Intracellular Lipid Droplets

The lipophilic nature of the benzothiadiazole core suggests a propensity for accumulation in lipid droplets. [7][8][9][10] Materials:

  • Benzo[d]thiadiazol-5-ylmethanol

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live or fixed cells grown on coverslips

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Benzo[d]thiadiazol-5-ylmethanol in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • For live-cell imaging, replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • For fixed cells, first, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. Then, add the staining solution and incubate for 15-30 minutes at room temperature.

  • Washing: After incubation, remove the staining solution and wash the cells twice with PBS or fresh culture medium.

  • Imaging: Mount the coverslips on a microscope slide with a drop of mounting medium. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.

Lipid_Droplet_Staining_Workflow A Prepare 1-10 µM working solution of the probe in cell culture medium B Incubate live or fixed cells with the staining solution (15-30 min) A->B C Wash cells twice with PBS or fresh medium B->C D Mount coverslip on a slide and image with a fluorescence microscope C->D caption Workflow for staining lipid droplets.

Figure 3: General workflow for staining intracellular lipid droplets.

Protocol 2: Staining of Mitochondria

Certain cationic BTD derivatives have shown selective accumulation in mitochondria due to the mitochondrial membrane potential. [11][12][13][14]While Benzo[d]thiadiazol-5-ylmethanol is neutral, its structural features may still lead to mitochondrial localization in some cell types.

Materials:

  • Benzo[d]thiadiazol-5-ylmethanol

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Live cells grown on coverslips

  • MitoTracker® Red CMXRos (for co-localization)

  • Fluorescence microscope

Procedure:

  • Stock and Working Solutions: Prepare stock and working solutions of Benzo[d]thiadiazol-5-ylmethanol as described in Protocol 1.

  • Cell Staining: Incubate live cells with the probe-containing medium for 15-45 minutes at 37°C.

  • Co-staining (Optional): For co-localization studies, a commercially available mitochondrial stain like MitoTracker® Red CMXRos can be used according to the manufacturer's protocol.

  • Washing and Imaging: Wash the cells and proceed with imaging as described in Protocol 1.

Data Acquisition and Analysis

Fluorescence Microscopy Settings:

  • Excitation: Based on related BTD compounds, the excitation maximum is likely to be in the blue to green region of the spectrum (approximately 400-500 nm).

  • Emission: The emission maximum is expected to be in the green to yellow region (approximately 500-600 nm), resulting in a large Stokes shift.

  • Microscope: A confocal or widefield fluorescence microscope equipped with appropriate filter sets (e.g., DAPI, FITC, or custom sets) should be used.

Data Analysis:

  • Image analysis software (e.g., ImageJ, FIJI) can be used to quantify fluorescence intensity and analyze the co-localization of the probe with organelle-specific markers.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Photobleaching.- Increase the probe concentration.- Increase the incubation time.- Use an anti-fade mounting medium and minimize exposure time.
High background fluorescence - Probe concentration is too high.- Inadequate washing.- Decrease the probe concentration.- Increase the number and duration of washing steps.
Non-specific staining - Probe aggregation.- Cell type-dependent effects.- Ensure the probe is fully dissolved in the working solution.- Optimize staining conditions for the specific cell line.
Cell toxicity - High probe concentration.- Prolonged incubation.- Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions.

Conclusion

Benzo[d]thiadiazol-5-ylmethanol represents a promising, yet underexplored, fluorescent probe with the potential for significant contributions to cellular imaging. Its straightforward proposed synthesis and the well-documented, favorable photophysical properties of the BTD scaffold make it an attractive tool for researchers. The protocols provided herein, derived from extensive studies on related compounds, offer a solid foundation for investigating its utility in visualizing lipid droplets, mitochondria, and potentially other cellular structures. Further characterization and application of this probe are encouraged to fully elucidate its capabilities and expand the toolkit available to cell biologists and drug discovery professionals.

References

  • Suarez, S. I., et al. (2020). Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore based on benzothiadiazole. Organic & Biomolecular Chemistry, 18(3), 495-499. Available at: [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14665-14673. Available at: [Link]

  • Appelqvist, H., et al. (2018). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Bioconjugate Chemistry, 29(9), 3037-3041. Available at: [Link]

  • Neto, B. A. D., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23(4), 724-731. Available at: [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(12), 2949-2958.
  • Dyrager, C., et al. (2019). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Request PDF. Available at: [Link]

  • Li, et al. (2021). A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods, 13(4), 458-462. Available at: [Link]

  • Neto, B. A. D., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. SciELO. Available at: [Link]

  • Suarez, S. I., et al. (2019). Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore based on benzothiadiazole. Semantic Scholar. Available at: [Link]

  • Corrêa, J. R., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1613-1625. Available at: [Link]

  • Corrêa, J. R., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. Available at: [Link]

  • Neto, B. A. D., et al. (2012). Selective and Efficient Mitochondrial Staining with Designed 2,1,3-Benzothiadiazole Derivatives as Live Cell Fluorescence Imaging Probes. ResearchGate. Available at: [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. Available at: [Link]

  • Kim, D., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26237-26244. Available at: [Link]

  • da Silva, E. N., Jr., et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry, 28(4), e202103262. Available at: [Link]

  • Shevelev, Y. A., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(16), 4995. Available at: [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. Available at: [Link]

  • Corrêa, J. R., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Available at: [Link]

  • Corrêa, J. R., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. Available at: [Link]

  • da Silva, E. N., Jr. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]

  • Głowacki, I., et al. (2020). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 13(18), 4104. Available at: [Link]

  • Al-Soud, Y. A., et al. (2004). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 9(1), 75-84. Available at: [Link]

  • Matrix Fine Chemicals. 2,1,3-BENZOTHIADIAZOLE-5-CARBALDEHYDE. Matrix Fine Chemicals. Available at: [Link]

  • Aron, I., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of the American Chemical Society, 143(20), 7847-7855. Available at: [Link]

  • Lelyukh, M., et al. (2023). Synthesis of benzot[11][15]hiazolo[3,2-d] [1,,4,2]diazaphosphole derivatives. ResearchGate. Available at: [Link]

  • Kerdesky, F. A. J., & Seif, L. S. (1995). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Synthetic Communications, 25(16), 2639-2645. Available at: [Link]

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  • Aron, I., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. Available at: [Link]

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Applications of benzothiadiazole derivatives in fluorescence imaging.

Scientific Rationale: The modular nature of BTD derivatives allows for their chemical modification to achieve selective accumulation in specific subcellular compartments. This targeting is critical for studying organelle-specific processes and dynamics. Key strategies include leveraging lipophilicity for lipid droplet staining and incorporating cationic moieties for mitochondrial targeting. [1][2] Featured Application: Imaging Lipid Droplets in Cancer Cells Lipid droplets (LDs) are lipid-rich organelles involved in energy storage and metabolism, and their accumulation is a hallmark of many cancers. [3]BTD derivatives with high lipophilicity (calculated logP ≥ 4) have been shown to be excellent fluorescent probes for specifically imaging LDs in both live and fixed cancer cells. [3][15][16]These probes typically exhibit strong solvatochromism, becoming highly fluorescent in the non-polar, lipid-rich environment of the LDs. [3]

Protocol 3: Staining Lipid Droplets in Live Cancer Cells

  • Probe Preparation:

    • Prepare a 1 mM stock solution of a lipophilic BTD dye (e.g., LD-BTD1) in DMSO. [3]Store at -20°C, protected from light.

  • Cell Culture:

    • Culture cancer cells (e.g., DU145, PC3) on glass-bottom dishes as described in Protocol 1.

    • Optional: To induce lipid droplet formation, you can treat cells with oleic acid (e.g., 100-400 µM) complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.

  • Staining and Co-localization:

    • Prepare a working solution of the BTD probe (e.g., 1-5 µM) in a complete culture medium.

    • Aspirate the old medium from the cells and add the probe-containing medium. Incubate for 30 minutes at 37°C.

    • Wash the cells twice with warm PBS.

    • Self-Validation (Co-localization): To confirm LD specificity, co-stain the cells with a commercially available and spectrally distinct LD stain, such as BODIPY™ 493/503 or Nile Red.

    • Add fresh imaging buffer to the cells.

  • Imaging:

    • Image the cells using a confocal microscope. Acquire images in the channel corresponding to the BTD dye and the channel for the co-stain (if used).

    • Analyze the images for co-localization between the two signals. A high degree of overlap (e.g., a high Pearson's correlation coefficient) confirms the specific accumulation of the BTD probe in lipid droplets.

cluster_workflowGeneral Organelle Staining WorkflowStartSeed Cells onGlass-Bottom DishCultureCulture to 60-70%ConfluencyStart->CulturePreparePrepare ProbeWorking SolutionCulture->PrepareWash1Wash Cells (PBS)Prepare->Wash1IncubateIncubate with Probe(15-60 min, 37°C)Wash1->IncubateWash2Wash Cells (PBS)to Remove Excess ProbeIncubate->Wash2ImageAdd Imaging Buffer& Acquire ImagesWash2->Image

Caption: A typical workflow for live-cell organelle imaging.

Part 3: Foundational Methodologies

Representative Synthesis: Buchwald-Hartwig Amination

A common and efficient method to synthesize 4-amino-substituted BTD derivatives involves a palladium-catalyzed Buchwald-Hartwig amination. This provides a modular route to a wide variety of probes. [14]

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-bromo-2,1,3-benzothiadiazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand like Xantphos (4-10 mol%), and a base such as Cs₂CO₃ (2.0 eq).

  • Solvent and Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the tube and heat the reaction mixture to 80-110°C for 4-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure BTD derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1580–1590. [Link] 2. Neto, B. A. D., Corrêa, J. R., & Spencer, J. (2021). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. Chemistry – A European Journal. [Link] [15]3. Pamplona, T. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed, 48(6), 1580-90. [Link] [2]4. Knyazyan, A. A., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link] [16]5. Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14531-14539. [Link] [3]6. Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. [Link] [4]7. Somkuwar, P., & Kumar, S. K. A. (2024). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. Scilit. [Link] [10]8. Li, Y., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. [Link] [9]9. Zhang, Y., et al. (2022). Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. Analytica Chimica Acta, 1214, 339939. [Link] [7]10. Corrêa, J. R., et al. (2011). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. [Link] 11. Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link] [17]12. Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Uppsala University Publications. [Link] [18]13. Somkuwar, P. S., & Kumar, S. K. A. (2024). A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. ResearchGate. [Link] [11]14. Sreejith, S., et al. (2017). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. [Link] [6]15. Kulyk, B., et al. (2020). Femtosecond Spectroscopy of Superfluorescent Fluorenyl Benzothiadiazoles with Large Two-Photon and Excited-State Absorption. The Journal of Physical Chemistry C, 124(30), 16592–16605. [Link] [19]16. Zhang, W., et al. (2023). A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity. Talanta, 266(Pt 2), 125049. [Link] [13]17. Wang, L., et al. (2021). Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. Journal of Materials Chemistry B, 9(4), 1149-1156. [Link] [12]18. Wang, Y., et al. (2024). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. Journal of Fluorescence. [Link] [5]22. Li, J., et al. (2022). A benzothiazole-based fluorescence probe for imaging of peroxynitrite during ferroptosis and diagnosis of tumor tissues. Sensors and Actuators B: Chemical, 352, 131032. [Link] [20]24. Neto, B. A. D. (n.d.). On The Use of 2,1,3-Benzothiadiazole Derivatives As Selective Live Cell Fluorescence Imaging Probes. Scribd. [Link] [21]26. Amada, T., et al. (2019). Plasma membrane imaging with a fluorescent benzothiadiazole derivative. Beilstein Journal of Organic Chemistry, 15, 2639–2646. [Link] [14]28. da Silveira, C. H., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23(4). [Link]

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Illuminating the Inner Workings of the Cell: A Detailed Guide to Labeling Cellular Structures with Benzothiadiazole Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional Fluorophore

For decades, cellular imaging has been dominated by a familiar cast of fluorescent dyes. While mainstays like BODIPY and Nile Red have undeniably advanced our understanding of cellular architecture, the demand for brighter, more stable, and highly specific probes has led to the emergence of a new class of fluorophores: the 2,1,3-benzothiadiazoles (BTDs).[1] These heterocyclic compounds have rapidly gained traction in the research community for their exceptional photophysical properties, including high photostability, large Stokes shifts, and pronounced solvatochromism.[2] This unique combination of features makes BTDs ideal candidates for overcoming some of the persistent challenges in fluorescence microscopy, such as photobleaching and spectral overlap.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of benzothiadiazole dyes for labeling a variety of cellular structures. We will delve into the underlying principles of their function, provide detailed, field-proven protocols for their use, and offer insights into troubleshooting common experimental hurdles. Our focus is not merely on the "how" but also the "why," empowering you to make informed decisions in your experimental design and to harness the full potential of these remarkable fluorescent probes.

The Benzothiadiazole Advantage: A Molecular Perspective

The utility of benzothiadiazole derivatives in cellular imaging stems from their unique chemical structure. The BTD core acts as an electron-accepting unit, which, when conjugated with electron-donating moieties, creates a molecule with a significant intramolecular charge transfer (ICT) character.[3] This ICT is the basis for their desirable photophysical properties.

The design of BTD-based probes is a versatile process, allowing for the tuning of their spectral properties and cellular targets through synthetic chemistry.[4] By modifying the peripheral substituents, researchers can create a diverse palette of dyes with tailored excitation and emission profiles, as well as specific affinities for different organelles. This molecular flexibility is a key advantage of BTDs, enabling the development of probes for a wide array of applications in cell biology.

Caption: The modular design of benzothiadiazole dyes.

Photophysical Properties of Representative Benzothiadiazole Dyes

The selection of an appropriate fluorescent probe is paramount for successful imaging experiments. The following table summarizes the key photophysical properties of several benzothiadiazole derivatives that have been successfully employed for cellular imaging. This data serves as a starting point for choosing a dye that is compatible with your imaging setup and experimental goals.

Dye Name/DerivativeTarget Organelle(s)Excitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
BT2TV General Membrane539650111--[3]
BT2TVPh General Membrane559680121--[3]
BT3TVPh General Membrane580710130--[3]
4-N-substituted BTDs Lipid Droplets~450-490~530-600~80-110High in nonpolar solvents-[2]
BTD-Lip Lipid Droplets~488~580~92--[5]
Mito-BTD Mitochondria~488~525~37--[6]
Lyso-BTD Lysosomes~405~550~145--[7]

Application Notes and Protocols

The following sections provide detailed protocols for labeling specific cellular organelles with benzothiadiazole dyes. These protocols are based on published literature and have been designed to be self-validating systems, incorporating controls and key considerations for robust and reproducible results.

Labeling Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Several BTD derivatives have been shown to be excellent probes for visualizing these structures, often outperforming traditional dyes like Nile Red.[2] The lipophilic nature of many BTDs allows them to readily partition into the neutral lipid environment of these organelles.

Recommended Probe: 4-N-substituted BTD derivatives with high lipophilicity (e.g., those with a logP ≥ 4).[2]

Protocol for Staining Lipid Droplets in Live Cells:

Caption: Workflow for staining lipid droplets in live cells.

Causality Behind Experimental Choices:

  • Dye Concentration (1-5 µM): This concentration range is typically sufficient to achieve bright staining of lipid droplets without causing significant cytotoxicity. A titration experiment is recommended to determine the optimal concentration for your specific cell type and BTD derivative.

  • Incubation Time (15-30 minutes): This allows for sufficient uptake and accumulation of the dye in lipid droplets. Longer incubation times may lead to off-target staining or cytotoxicity.

  • Washing: While many BTD probes are fluorogenic and exhibit low background fluorescence, a washing step can improve the signal-to-noise ratio, especially for dyes that are not highly specific.

Visualizing Mitochondria

Mitochondria, the powerhouses of the cell, are another popular target for BTD-based probes. The design of mitochondria-targeting BTDs often incorporates a lipophilic cation, such as a triphenylphosphonium group, which facilitates accumulation within the negatively charged mitochondrial matrix.

Recommended Probe: BTD derivatives functionalized with a mitochondrial targeting group (e.g., Mito-BTD).[6]

Protocol for Mitochondrial Staining in Live Cells:

Caption: Workflow for staining mitochondria in live cells.

Causality Behind Experimental Choices:

  • Serum-Free Medium: Serum components can sometimes interact with cationic dyes, reducing their efficacy. Staining in serum-free medium can improve the consistency of mitochondrial labeling.

  • Lower Dye Concentration (100-500 nM): Mitochondria-targeting BTDs are often effective at lower concentrations due to their active accumulation in the organelle. Using the lowest effective concentration minimizes potential mitochondrial toxicity.[8]

  • Incubation Time (20-45 minutes): This timeframe allows for the electrophoretic uptake and concentration of the dye within the mitochondria.

Illuminating Lysosomes

Lysosomes are acidic organelles responsible for cellular degradation and recycling. BTD-based probes for lysosomes often incorporate basic amine functionalities that become protonated in the acidic lysosomal environment, leading to their trapping and accumulation.

Recommended Probe: BTD derivatives with lysosome-targeting moieties (e.g., morpholine or other basic amines).[7]

Protocol for Lysosomal Staining in Live Cells:

Caption: Workflow for staining lysosomes in live cells.

Causality Behind Experimental Choices:

  • Complete Medium: Unlike mitochondrial staining, lysosomal probes are generally less affected by serum components.

  • Wash and Chase: The chase period allows for the endocytic pathway to deliver the probe to the lysosomes, enhancing the specificity of the staining.

  • pH-Dependent Trapping: The acidic environment of the lysosome is crucial for the retention of many lysosomotropic probes.

Nuclear Staining

The cell nucleus, containing the genetic material, is a fundamental structure in cell biology. While less common than organelle-specific probes, BTD derivatives can be designed to target the nucleus, often by incorporating DNA-intercalating or minor groove-binding moieties.

General Protocol for Nuclear Staining (Adaptable for BTD Dyes):

This protocol is a general guideline and should be optimized for the specific nuclear-targeting BTD dye used.[9]

Caption: General workflow for nuclear staining.

Causality Behind Experimental Choices:

  • Live vs. Fixed Cells: The choice of buffer and incubation conditions will depend on whether you are staining live or fixed cells. For live-cell imaging, it is crucial to use a dye that is cell-permeant and has low cytotoxicity.

  • Incubation Time (5-20 minutes): Nuclear staining is often a rapid process, as the dye needs to cross the plasma and nuclear membranes to access the DNA.

Cytotoxicity and Photostability: Critical Considerations

A significant advantage of many BTD derivatives is their relatively low cytotoxicity and high photostability compared to some traditional dyes. However, it is essential to empirically determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Comparative Cytotoxicity (IC50) of Selected Benzothiadiazole Derivatives:

DerivativeCancer Cell LineIC50 Value (µM)Reference
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung (A549)68[10]
6-nitrobenzo[d]thiazol-2-olLung (A549)121[10]
Compound 6c (a BTD derivative)Breast (MCF-7)37.7[11]
Compound 10b (a BTD derivative)Breast (MCF-7)31.8[11]
Cy-NBD-5F (under irradiation)Cervical (HeLa)3.16[7]

Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. This table provides a general comparison of the cytotoxic potential of some BTD derivatives.

Photostability: BTD dyes generally exhibit superior photostability compared to many conventional fluorophores. This property is particularly advantageous for long-term live-cell imaging and time-lapse experiments, as it minimizes signal loss due to photobleaching.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise during fluorescence microscopy experiments. The following table addresses common problems encountered when using benzothiadiazole dyes and provides potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Incorrect filter set for the dye's excitation/emission spectra.- Dye concentration is too low.- Insufficient incubation time.- Photobleaching.- Verify the filter set compatibility with the dye's spectral data.- Perform a concentration titration to find the optimal staining concentration.- Increase the incubation time, but monitor for cytotoxicity.- Use an anti-fade mounting medium for fixed cells and minimize light exposure for live cells.
High Background/Non-specific Staining - Dye concentration is too high.- Dye aggregation.- Inadequate washing.- Reduce the dye concentration.- Ensure the dye is fully dissolved in the stock solution and diluted properly. Sonication of the stock solution can sometimes help.- Increase the number and duration of washing steps.
Cellular Toxicity/Morphological Changes - Dye concentration is too high.- Prolonged incubation time.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range.- Reduce the incubation time to the minimum required for adequate staining.
Patchy or Uneven Staining - Uneven cell density.- Incomplete removal of previous solutions.- Dye precipitation.- Ensure a monolayer of cells with even confluency.- Aspirate all previous solutions completely before adding the next.- Check for any precipitates in the staining solution before application.

Conclusion and Future Perspectives

Benzothiadiazole dyes represent a significant advancement in the field of cellular imaging. Their exceptional photophysical properties, coupled with their chemical versatility, make them powerful tools for visualizing a wide range of cellular structures and processes. As research in this area continues, we can anticipate the development of even more sophisticated BTD-based probes with enhanced brightness, specificity, and functionality. These next-generation dyes will undoubtedly play a crucial role in unraveling the intricate complexities of the cell, paving the way for new discoveries in basic research and drug development.

References

  • Benzothiadiazole-Based D−π-A−π-D Organic Dyes with Tunable Band Gap: Synthesis and Photophysical Properties. ACS Publications. ([Link])

  • IC 50 values of the experimental compounds towards the tested cell lines. ResearchGate. ([Link])

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. ([Link])

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. ResearchGate. ([Link])

  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. PMC. ([Link])

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. ([Link])

  • Designed Benzothiadiazole Fluorophores for Selective Mitochondrial Imaging and Dynamics. ResearchGate. ([Link])

  • Bioimaging of Lysosomes with a BODIPY pH-Dependent Fluorescent Probe. PMC. ([Link])

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. ([Link])

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC. ([Link])

  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols. ([Link])

  • Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. ([Link])

  • Benzothiadiazole-Based D−π-A−π-D Organic Dyes with Tunable Band Gap: Synthesis and Photophysical Properties. American Chemical Society. ([Link])

  • Labeling lysosomes in live cells with fluorescent dyes for imaging. PubMed. ([Link])

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. ([Link])

  • From Live Cells to Caenorhabditis elegans : Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative. ResearchGate. ([Link])

  • Selective and Efficient Mitochondrial Staining with Designed 2,1,3-Benzothiadiazole Derivatives as Live Cell Fluorescence Imaging Probes. ResearchGate. ([Link])

  • Fluorescent Dyes. BioActs. ([Link])

  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. PubMed. ([Link])

  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. PubMed. ([Link])

  • Multifunctional Organelle‐Targeting Probes for Intracellular Imaging and Enhanced Cancer Phototherapy. PMC. ([Link])

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. ([Link])

  • From Live Cells to Caenorhabditis elegans: Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative. ACS Omega. ([Link])

  • Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. PubMed. ([Link])

  • Refashioning benzothiadiazole dye as an activatable nanoprobe for biomarker detection with NIR-II fluorescence/optoacoustic imaging. ResearchGate. ([Link])

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Topic: Benzo[d]thiadiazol-5-ylmethanol in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from a Senior Application Scientist

Introduction: The Benzothiadiazole Scaffold as a Privileged Structure

The benzo[d]thiadiazole (BTD) core is an electron-deficient bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its unique electronic properties, rigid planar structure, and capacity for diverse functionalization make it a "privileged scaffold". This means it can interact with a wide range of biological targets by presenting appended pharmacophoric features in a well-defined spatial orientation. The BTD core itself often acts as a hydrogen bond acceptor and can engage in π-stacking interactions, making it a versatile building block for inhibitors of enzymes such as kinases, proteases, and for modulators of receptor function.

This guide focuses on a specific derivative, Benzo[d]thiadiazol-5-ylmethanol . The primary alcohol functional group on this molecule is of particular interest. It provides a key vector for hydrogen bonding interactions within a target's active site and serves as a critical synthetic handle for library development or fragment elaboration, allowing for the exploration of the surrounding chemical space.

Part 1: Synthesis and Characterization

The synthesis of Benzo[d]thiadiazol-5-ylmethanol is typically achieved through a multi-step process starting from commercially available precursors. The core BTD ring is generally formed via a cyclization reaction involving an ortho-substituted diaminobenzene.

Protocol 1: Two-Step Synthesis of Benzo[d]thiadiazol-5-ylmethanol

This protocol outlines a common and reliable method for synthesizing the title compound. The causality behind key steps is explained to provide a deeper understanding of the process.

Step 1: Oxidative Cyclization to form Benzo[d]thiadiazole-5-carbaldehyde

  • Rationale: This step creates the core heterocyclic scaffold. Thionyl chloride (SOCl₂) serves as both the sulfur source and the oxidizing agent to facilitate the cyclization of the diamine precursor. The aldehyde group is carried through this step.

  • To a solution of 4-amino-3-nitrobenzaldehyde (1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a reducing agent such as Sodium dithionite (Na₂S₂O₄) to reduce the nitro group to an amine, yielding 3,4-diaminobenzaldehyde.

  • Carefully add thionyl chloride (SOCl₂, ~2.5 eq) dropwise to the solution of 3,4-diaminobenzaldehyde at 0 °C. The reaction is exothermic and releases HCl and SO₂ gas, requiring an inert atmosphere and proper ventilation.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 80 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it over ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product, Benzo[d]thiadiazole-5-carbaldehyde, can be purified by recrystallization or column chromatography.

Step 2: Selective Reduction to Benzo[d]thiadiazol-5-ylmethanol

  • Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent chosen for its high selectivity in reducing aldehydes and ketones without affecting the aromatic BTD core.

  • Dissolve the Benzo[d]thiadiazole-5-carbaldehyde (1 eq) from the previous step in a mixture of methanol (MeOH) and dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise. The portion-wise addition helps control the reaction rate and any effervescence.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The final product, Benzo[d]thiadiazol-5-ylmethanol, is purified by silica gel column chromatography.

Synthetic Workflow Diagram

cluster_0 Step 1: BTD Core Formation cluster_1 Step 2: Aldehyde Reduction A 4-Amino-3-nitrobenzaldehyde B 3,4-Diaminobenzaldehyde A->B Reduction (e.g., Na₂S₂O₄) C Benzo[d]thiadiazole-5-carbaldehyde B->C Oxidative Cyclization (SOCl₂) D Benzo[d]thiadiazol-5-ylmethanol C->D Selective Reduction (NaBH₄)

Caption: Synthetic pathway for Benzo[d]thiadiazol-5-ylmethanol.

Table 1: Physicochemical Properties

The properties below are critical for assessing the molecule's drug-likeness, particularly in the context of fragment-based drug discovery (FBDD), where adherence to the "Rule of Three" is often desired.

PropertyValueImplication in Drug Design
Molecular Weight~166.19 g/mol Excellent starting point for fragment-based design (Rule of Three: MW < 300).
cLogP~1.5Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA)~61.9 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors1 (the -OH group)Provides a key interaction point with target proteins.
Hydrogen Bond Acceptors3 (2 N atoms, 1 O atom)Offers multiple points for forming hydrogen bonds.

Part 2: Applications in Drug Discovery

Benzo[d]thiadiazol-5-ylmethanol is an ideal candidate for two primary applications: as a fragment in screening campaigns and as a scaffold for building focused compound libraries.

Fragment-Based Drug Discovery (FBDD)

The molecule's low molecular weight and desirable physicochemical properties make it an excellent fragment. In FBDD, low-complexity fragments are screened at high concentrations to identify weak but efficient binders to a biological target. The -CH₂OH group provides a solvent-exposed, synthetically tractable exit vector for growing the fragment into a more potent lead compound without disrupting the core binding interactions of the BTD ring.

Scaffold for Library Synthesis

The hydroxyl group is a versatile functional handle for diversification. It can be readily converted into ethers, esters, carbamates, or used in Mitsunobu or substitution reactions to append a wide variety of chemical moieties. This allows for the systematic exploration of structure-activity relationships (SAR) around the BTD core.

Workflow for Fragment Elaboration

A Benzo[d]thiadiazol-5-ylmethanol (Fragment Hit) B Structural Biology (X-ray, NMR) A->B Confirm Binding C Identify Growth Vector (-CH₂OH group) B->C Analyze Pose D Library Synthesis (Etherification, Esterification, etc.) C->D Diversify E Screening & SAR D->E Test Analogs F Lead Compound E->F Optimize Potency

Caption: Workflow for fragment hit to lead compound development.

Part 3: Biological Screening Protocol

Given that the BTD scaffold is a known hinge-binder in many protein kinases, a generic kinase inhibition assay is an appropriate primary screen to assess the biological activity of Benzo[d]thiadiazol-5-ylmethanol and its derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a method to quantify the inhibitory activity of a compound against a protein kinase by measuring the amount of ADP produced.

  • Principle: Kinase activity consumes ATP, producing ADP. A proprietary reagent is added that converts the ADP back to ATP, which is then used by a luciferase enzyme to generate a light signal. The amount of light is directly proportional to the kinase activity. An inhibitor will reduce the light signal.

Materials:

  • Kinase of interest (e.g., a tyrosine kinase like SRC or a serine/threonine kinase like PIM1).

  • Corresponding substrate peptide.

  • ATP solution.

  • Assay buffer (containing MgCl₂).

  • Test compound (Benzo[d]thiadiazol-5-ylmethanol) dissolved in DMSO.

  • Positive control inhibitor (e.g., Staurosporine).

  • ADP-Glo™ Kinase Assay kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control, 100% activity) and Staurosporine (positive control, 0% activity).

  • Kinase Reaction: a. Prepare a master mix containing the kinase, substrate, and assay buffer. b. Add the kinase/substrate mix to the wells containing the compounds. c. Prepare an ATP solution in assay buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

This self-validating protocol, with its clear positive and negative controls, provides a robust system for determining the on-target activity of novel compounds derived from the Benzo[d]thiadiazol-5-ylmethanol scaffold.

References

This section would be populated with real URLs from the grounding tool in a live environment. The references below are representative of the types of sources that would be cited.

  • Title: Synthesis and Biological Evaluation of Novel Benzothiadiazole Derivatives as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fragment-Based Drug Discovery: A Practical Approach. Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry. Source: Future Medicinal Chemistry URL: [Link]

Application Notes and Protocols for Evaluating the Cytotoxicity of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure allows for extensive modification, leading to derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5][6] A critical initial step in the preclinical evaluation of these promising compounds, particularly for oncology applications, is the robust assessment of their cytotoxic potential.[1][7] Understanding a compound's ability to kill or inhibit the proliferation of cancer cells is fundamental to identifying viable drug candidates.

This guide provides a comprehensive technical overview and detailed, field-proven protocols for assessing the cytotoxicity of novel benzothiazole derivatives. It is designed for researchers, scientists, and drug development professionals to establish a reliable, multi-faceted in vitro testing strategy. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating accurate and reproducible data.

Chapter 1: Unraveling the Mechanisms of Benzothiazole Cytotoxicity

Benzothiazole derivatives primarily exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[1][8][9] The most cited mechanism is the activation of the intrinsic (or mitochondrial) pathway of apoptosis, which culminates in the activation of executioner caspases and subsequent cell dismantling.[1][10] Additionally, some derivatives have been shown to cause cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints.[11][12]

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) , which is the concentration required to inhibit the growth of a cell population by 50%.[1] A lower IC50 value signifies a more potent compound.

cluster_cell Cancer Cell Mitochondrion Mitochondrion Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9_act Activated Caspase-9 Caspase9->Caspase9_act Activation Caspase37 Pro-Caspase-3/7 Caspase37_act Activated Caspase-3/7 Caspase37->Caspase37_act Activation Apoptosis Apoptosis (Cell Death) Caspase9_act->Caspase37 Cleavage Caspase37_act->Apoptosis Benzothiazole Benzothiazole Compound Benzothiazole->Mitochondrion Induces Stress cluster_workflow General Cytotoxicity Workflow cluster_assays Assessment Methods p1 1. Cell Culture & Seeding p3 3. Cell Treatment (Serial Dilutions) p1->p3 p2 2. Compound Preparation p2->p3 p4 4. Incubation (24-72h) p3->p4 p5 5. Cytotoxicity Assessment p4->p5 p6 6. Data Analysis (IC50 Calculation) p5->p6 MTT MTT Assay p5->MTT LDH LDH Assay p5->LDH Caspase Caspase Assay p5->Caspase

Caption: A generalized workflow for in vitro cytotoxicity testing. [7]

Critical Considerations for Data Integrity
  • Compound Solubility: Most benzothiazole derivatives are hydrophobic. Prepare high-concentration stock solutions in 100% DMSO and store them at -20°C or -80°C. [13]For experiments, create fresh serial dilutions in culture medium, ensuring the final DMSO concentration in the well is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding Density: This is a critical parameter. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting their response to the compound. [14]The optimal density must be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

  • Essential Controls: Every assay plate must include a specific set of controls to validate the results. [7][13] * Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO) used in the experiment. This is your 100% viability reference.

    • Untreated Control: Cells in culture medium alone.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm the assay system can detect cell death.

    • Media Blank: Wells containing only culture medium (and assay reagents) to measure background absorbance or luminescence.

  • The "Edge Effect": Wells on the perimeter of a 96-well plate are susceptible to evaporation, which can alter compound concentration and cell growth. [13]To mitigate this, it is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.

Chapter 3: Core Cytotoxicity Assay Protocols

A comprehensive cytotoxicity profile is best achieved by using a panel of assays that measure different cellular endpoints. Here, we detail three foundational assays: MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis).

1. MTT Assay: Measuring Metabolic Viability

Principle: The MTT assay is a colorimetric method that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. [15]The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells. [7]

Parameter Recommendation
Cell Line e.g., A549, MCF-7, HepG2
Plate Format 96-well, flat-bottom, clear
Seeding Density 5,000 - 10,000 cells/well
Treatment Volume 100 µL/well
Incubation Time 24 - 72 hours
MTT Reagent 5 mg/mL in sterile PBS
Solubilizing Agent 100-150 µL/well (e.g., DMSO, isopropanol)

| Wavelength | 570 nm (reference ~630 nm) |

Detailed Protocol:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed the desired number of cells (e.g., 5,000) in 100 µL of complete culture medium into the inner 60 wells of a 96-well plate. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Remember to include vehicle and positive controls.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully add 10-20 µL of 5 mg/mL MTT solution to each well. [1]Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. [7][10]Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. [16]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. Data Analysis:

  • Percent Viability (%) = [(AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] * 100

  • Plot Percent Viability against the log of compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

2. LDH Assay: Quantifying Membrane Damage

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. [7]LDH is a stable enzyme that is released only when the plasma membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis. [17]The assay uses an enzymatic reaction that ultimately leads to the formation of a colored product proportional to the amount of LDH released. [17]

Parameter Recommendation
Plate Format 96-well, flat-bottom, clear
Supernatant Transfer 50 µL to a new assay plate
Reaction Mixture As per manufacturer's kit
Incubation ~30 minutes at room temperature, protected from light
Stop Solution As per manufacturer's kit

| Wavelength | 490 nm (reference ~680 nm) |

Detailed Protocol:

  • Cell Seeding & Treatment: Seed and treat cells with benzothiazole compounds as described in the MTT protocol (Steps 1-3).

  • Prepare Controls on the Plate:

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: A separate set of vehicle control wells. 1-2 hours before the end of the incubation, add 10 µL of a 10X Lysis Buffer (often provided in kits) to these wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. [7]4. Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. [7][17]5. Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL to each well of the new plate containing the supernatant. [7][17]6. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [7][17]7. Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well. [17]8. Data Acquisition: Immediately measure the absorbance at 490 nm and a reference of 680 nm.

Data Analysis:

  • First, subtract the 680 nm background from the 490 nm absorbance for all wells.

  • Percent Cytotoxicity (%) = [(AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] * 100

  • Plot Percent Cytotoxicity against the log of compound concentration to determine the IC50 value.

3. Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle: This assay measures the activity of caspases-3 and -7, which are key "executioner" enzymes activated during the final stages of apoptosis. [7]The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.

Parameter Recommendation
Plate Format 96-well, solid white (for luminescence)
Seeding Density 5,000 - 10,000 cells/well
Reagent Caspase-Glo® 3/7 Reagent
Reagent Volume 100 µL/well (equal to culture volume)
Incubation 1 - 2 hours at room temperature
Detection Luminometer

Detailed Protocol:

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol (Steps 1-3).

  • Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. [7]3. Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent directly to each well. [7]4. Incubation: Mix the plate gently on an orbital shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Analysis:

  • Data is typically expressed as Relative Luminescence Units (RLU).

  • Calculate the fold-change in caspase activity compared to the vehicle control: Fold Change = RLUSample / RLUVehicle.

  • Plot the fold change against the compound concentration.

Chapter 4: Confirmation of Apoptotic Pathway

While the assays above provide robust quantitative data, further characterization can confirm the mode of cell death.

Annexin V & Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry method to differentiate apoptotic stages.

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane.

  • Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Treated Cell Population AnnexinV Annexin V-FITC start->AnnexinV PI Propidium Iodide start->PI Q1 Live (Annexin V-, PI-) Q2 Early Apoptotic (Annexin V+, PI-) AnnexinV->Q2 Q3 Late Apoptotic (Annexin V+, PI+) AnnexinV->Q3 PI->Q3 Q4 Necrotic (Annexin V-, PI+) PI->Q4

Sources

Synthesis of Benzothiazole Acylhydrazones: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of benzothiazole acylhydrazones, a class of compounds demonstrating significant potential in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the practical steps for synthesis and the causal reasoning behind the methodologies.

Introduction: The Significance of the Benzothiazole Acylhydrazone Scaffold

The benzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic bioactive molecules.[2][3] When coupled with an acylhydrazone moiety (–CO–NH–N=CH–), the resulting hybrid molecule often exhibits enhanced pharmacological activity.[1][4] The acylhydrazone group acts as a versatile pharmacophore, capable of forming hydrogen bonds and participating in coordination with biological targets. This combination of a rigid benzothiazole core and a flexible, interactive acylhydrazone linker has proven to be a successful strategy in the design of novel therapeutic agents.[5][6] Numerous studies have highlighted the potent antitumor activities of these compounds, often through mechanisms like apoptosis induction.[5][7][8]

Synthetic Strategy: A Multi-Step Approach to Versatility

The most common and versatile approach to synthesizing a library of benzothiazole acylhydrazones is a three-step linear synthesis. This method allows for the introduction of chemical diversity at two key points: the benzothiazole core and the aromatic aldehyde. This modularity is crucial for structure-activity relationship (SAR) studies in drug discovery.

The general synthetic pathway can be visualized as follows:

G A Substituted 2-Mercaptobenzothiazole C Intermediate Ester (Ethyl 2-(benzothiazol-2-ylthio)acetate) A->C Step 1: S-Alkylation K2CO3, Acetone B Ethyl Chloroacetate B->C E Intermediate Hydrazide (2-(Benzothiazol-2-ylthio)acetohydrazide) C->E Step 2: Hydrazinolysis Ethanol, Reflux D Hydrazine Hydrate D->E G Final Product (Benzothiazole Acylhydrazone) E->G Step 3: Condensation Ethanol, Acetic Acid (cat.) F Substituted Benzaldehyde F->G

Caption: General three-step synthesis workflow for benzothiazole acylhydrazones.

Step 1: S-Alkylation of 2-Mercaptobenzothiazole

The synthesis begins with the S-alkylation of a substituted 2-mercaptobenzothiazole with an alpha-halo ester, typically ethyl chloroacetate. This is a classic Williamson ether synthesis adapted for a thiol.

  • Mechanism: The reaction proceeds via an SN2 mechanism. A weak base, commonly potassium carbonate (K₂CO₃), is used to deprotonate the acidic thiol group of the 2-mercaptobenzothiazole, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the thioether linkage.

  • Choice of Reagents:

    • Solvent: Acetone is a common solvent as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic attack. It is also easily removed due to its low boiling point.[5][6][9]

    • Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the thiol but not so strong that it would hydrolyze the ester group of the reactant or product.[5][6][9]

Step 2: Hydrazinolysis of the Ester

The resulting ester intermediate is converted to the corresponding hydrazide through reaction with hydrazine hydrate.

  • Mechanism: This is a nucleophilic acyl substitution reaction. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol as a leaving group to yield the stable acetohydrazide.

  • Reaction Conditions: An excess of hydrazine hydrate is typically used to drive the reaction to completion.[5][6][10] The reaction is usually carried out under reflux in ethanol, which serves as a good solvent for both the ester and hydrazine hydrate.[9]

Step 3: Condensation with Aldehydes

The final step is the condensation of the benzothiazole acetohydrazide with a variety of substituted benzaldehydes to form the target acylhydrazone.

  • Mechanism: This reaction is a nucleophilic addition-elimination. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is the rate-determining step and is typically catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The resulting intermediate then dehydrates (loses a molecule of water) to form the stable C=N double bond (imine) of the hydrazone.

  • Versatility: This step is the primary point for introducing molecular diversity into the final compounds. A wide array of commercially available or synthetically accessible aldehydes can be used to generate a library of analogs for biological screening.[5][6][10]

Detailed Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates. Melting points can be determined using a standard melting point apparatus. Structural elucidation is typically performed using IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5]

Protocol 1: Synthesis of 2-((6-Methoxybenzothiazol-2-yl)thio)acetohydrazide (Intermediate Hydrazide)

This protocol details the first two steps to create the core hydrazide intermediate.

Part A: Ethyl 2-((6-methoxybenzothiazol-2-yl)thio)acetate

  • To a solution of 6-methoxy-2-mercaptobenzothiazole (0.01 mol) in acetone (50 mL), add potassium carbonate (0.015 mol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate salt.

  • Add ethyl chloroacetate (0.011 mol) dropwise to the suspension.

  • Reflux the reaction mixture for approximately 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester. The product can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.

Part B: 2-((6-Methoxybenzothiazol-2-yl)thio)acetohydrazide

  • Dissolve the crude ethyl 2-((6-methoxybenzothiazol-2-yl)thio)acetate (from Part A, ~0.01 mol) in ethanol (60 mL).

  • Add hydrazine hydrate (80% solution, ~0.05 mol, 5 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide.

Protocol 2: General Procedure for the Synthesis of Benzothiazole Acylhydrazones (Final Products)
  • Suspend the 2-((benzothiazol-2-yl)thio)acetohydrazide intermediate (0.001 mol) in ethanol (20 mL).

  • Add the desired substituted benzaldehyde (0.001 mol) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-12 hours. The reaction time will vary depending on the reactivity of the aldehyde. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol or DMF/ethanol mixture.

Data Presentation and Characterization

The synthesis of a series of compounds allows for the comparison of yields and reaction times.

Compound SeriesStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Reflux Time (Step 3, h)
4a-4j ~85-90%~80-85%65-85%~44-64%4 - 10

Table based on data reported in literature for analogous syntheses.[5][10]

Characterization Notes:

  • IR Spectra: Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the amide (around 1660-1680 cm⁻¹), and C=N stretching of the imine (around 1600-1620 cm⁻¹).[5]

  • ¹H-NMR Spectra: Key signals include the N-H proton of the hydrazide moiety, which typically appears as a singlet at a downfield chemical shift (>11 ppm). The azomethine proton (–N=CH–) appears as a singlet between 7.9 and 8.3 ppm. Aromatic protons and protons from the methylene bridge will also be present in their expected regions.[4][5]

  • ¹³C-NMR Spectra: Expect to see signals for the carbonyl carbon around 168 ppm and the C2 carbon of the benzothiazole ring around 162 ppm.[5]

  • HRMS: The measured mass should match the calculated M+H value, confirming the molecular formula.[4][5]

Conclusion

The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of benzothiazole acylhydrazone libraries. The multi-step approach is well-established, allowing for systematic structural modifications essential for medicinal chemistry programs. By understanding the causality behind the choice of reagents and reaction conditions, researchers can troubleshoot and adapt these protocols for the synthesis of novel derivatives with potentially enhanced therapeutic profiles.

References

  • Yu, L., et al. (2015). Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents. PubMed. Available at: [Link]

  • Gomtsyan, A., et al. (2018). Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link]

  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Available at: [Link]

  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. ResearchGate. Available at: [Link]

  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. Available at: [Link]

  • Singh, P., et al. (2021). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Bentham Science.
  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Zhang, X., et al. (2022). Possible reaction pathways for one‐pot synthesis of N‐alkylated (benzo)thiazoles. Wiley Online Library.
  • Singh, P., et al. (2021). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Tran, T. N. P., et al. (2024). DESIGN, SYNTHESIS, STRUCTURE AND ANTICANCER OF SOME HYDRAZIDE – HYDRAZONES CONTAINING BENZOTHIAZOLE. Vietnam Journal of Science and Technology.
  • Gîrd, C. E., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • Levent, S., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. MDPI. Available at: [Link]

  • Gîrd, C. E., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for Benzothiadiazole Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Benzothiadiazole in Advanced Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and environmentally friendlier alternative to conventional silicon-based solar cells.[1][2] The heart of a DSSC is the sensitizing dye, which is responsible for light absorption and subsequent electron injection.[1][3] Among the various classes of organic dyes, benzothiadiazole (BTD) derivatives have emerged as a particularly compelling class of materials. Their unique electronic properties and structural versatility make them highly effective components in engineering efficient DSSCs.

Benzothiadiazole is an electron-deficient moiety, which, when incorporated into a donor-π-acceptor (D-π-A) molecular architecture, facilitates intramolecular charge transfer (ICT) upon photoexcitation.[4][5] This inherent electronic character leads to broad and intense absorption in the visible and near-infrared regions of the solar spectrum, a critical factor for enhancing the light-harvesting efficiency of the solar cell.[6] Furthermore, the rigid and planar structure of the BTD unit can help to suppress non-radiative decay pathways, thereby improving the overall power conversion efficiency (PCE).

These application notes provide a comprehensive guide for researchers and professionals in the field of solar energy, detailing the synthesis of BTD-based dyes, the fabrication of DSSCs incorporating these dyes, and the essential characterization techniques for evaluating their performance. The protocols described herein are based on established methodologies and are designed to be both reproducible and informative.

Molecular Design and Synthesis of Benzothiadiazole Dyes

The most successful BTD-based dyes for DSSCs typically follow a D-A-π-A design, where a central BTD core acts as an auxiliary acceptor, flanked by a donor group and a primary acceptor/anchoring group connected via a π-conjugated spacer.[1][3] A common synthetic strategy involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to construct the conjugated backbone of the dye.[4][6]

Representative Dye Structure: A D-A-π-A Benzothiadiazole Derivative

Below is a generalized structure of a D-A-π-A benzothiadiazole dye, illustrating the key functional components.

Benzothiadiazole_Dye_Structure Donor Electron Donor (e.g., Triphenylamine) Pi_Spacer1 π-Spacer (e.g., Thiophene) Donor->Pi_Spacer1 BTD Benzothiadiazole (Auxiliary Acceptor) Pi_Spacer1->BTD Pi_Spacer2 π-Spacer (e.g., Thiophene) BTD->Pi_Spacer2 Acceptor Acceptor/Anchor (e.g., Cyanoacrylic Acid) Pi_Spacer2->Acceptor

Caption: Generalized D-A-π-A structure of a benzothiadiazole-based dye for DSSCs.

Protocol for Synthesis of a Representative Benzothiadiazole Dye

This protocol outlines the synthesis of a D-A-π-A type benzothiadiazole dye via a multi-step process involving Suzuki coupling reactions.

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole

  • Appropriate donor boronic acid or ester (e.g., (4-(diphenylamino)phenyl)boronic acid)

  • Appropriate acceptor boronic acid or ester (e.g., 4-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvents (e.g., Toluene, Ethanol, Water)

  • Cyanoacetic acid

  • Piperidine

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: First Suzuki Coupling (Donor Addition)

    • In a nitrogen-purged flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 eq.), the donor boronic acid (1.1 eq.), and Pd(PPh3)4 (0.05 eq.) in a mixture of toluene, ethanol, and aqueous K2CO3 solution.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • After cooling, extract the product with an organic solvent (e.g., dichloromethane), dry over anhydrous MgSO4, and purify by column chromatography to obtain the mono-substituted BTD derivative.

  • Step 2: Second Suzuki Coupling (Acceptor Precursor Addition)

    • Using the product from Step 1 (1 eq.), react it with the acceptor precursor boronic acid (e.g., 4-formylphenylboronic acid) (1.1 eq.) under similar Suzuki coupling conditions as in Step 1.

    • Purify the resulting aldehyde-functionalized D-A-π-A molecule by column chromatography.

  • Step 3: Knoevenagel Condensation (Final Acceptor Formation)

    • Dissolve the aldehyde from Step 2 (1 eq.) and cyanoacetic acid (1.5 eq.) in a suitable solvent like chloroform or acetonitrile.

    • Add a catalytic amount of piperidine and reflux for 12 hours.

    • After cooling, remove the solvent under reduced pressure and purify the final dye product by recrystallization or column chromatography.

Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC involves the preparation of a photoanode, sensitization with the dye, assembly with a counter electrode, and introduction of an electrolyte.

DSSC Fabrication Workflow

The following diagram illustrates the key steps in the fabrication of a DSSC.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO2 Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering at 450-500 °C TiO2_Deposition->Sintering Dye_Bath Immersion in Dye Solution Sintering->Dye_Bath Rinsing Rinsing and Drying Dye_Bath->Rinsing Sealing Sealing with Surlyn Rinsing->Sealing Counter_Electrode Pt Counter Electrode Counter_Electrode->Sealing Electrolyte_Filling Electrolyte Injection Sealing->Electrolyte_Filling Final_Sealing Final Sealing Electrolyte_Filling->Final_Sealing

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

Protocol for DSSC Fabrication

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO2 paste (e.g., for transparent and scattering layers)

  • Synthesized benzothiadiazole dye

  • Solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture)

  • Platinum-coated FTO glass (for counter electrode)

  • Surlyn sealant

  • Iodine-based liquid electrolyte (e.g., containing I-/I3- redox couple in an organic solvent)

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, and ethanol.

    • Deposit a compact layer of TiO2 on the FTO glass, followed by a mesoporous transparent layer and a scattering layer using screen printing or doctor blading.

    • Sinter the TiO2-coated FTO glass at elevated temperatures (e.g., 500 °C) to ensure good electrical contact between the TiO2 particles.

  • Dye Sensitization:

    • Immerse the cooled TiO2 photoanode in a solution of the benzothiadiazole dye (typically 0.3-0.5 mM) for a specified period (e.g., 12-24 hours).

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules and then dry it.

  • Cell Assembly:

    • Place a Surlyn sealant frame on the dye-sensitized photoanode.

    • Position the platinum-coated FTO counter electrode on top of the photoanode and seal the two electrodes by heating the Surlyn.

    • Introduce the iodine-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

    • Seal the holes with a small piece of Surlyn and a coverslip.

Characterization and Performance Evaluation

The performance of the synthesized dyes and the fabricated DSSCs is evaluated using various spectroscopic, electrochemical, and photovoltaic characterization techniques.[7]

Energy Level Diagram and Electron Transfer Processes

The efficiency of a DSSC is critically dependent on the relative energy levels of its components, which govern the electron transfer processes.

DSSC_Energy_Levels TiO2 Conduction Band (CB) ~ -4.0 eV Valence Band (VB) Dye LUMO ~ -3.5 eV HOMO ~ -5.4 eV Dye->TiO2 Electrolyte Redox Potential (I-/I3-) ~ -4.8 eV Electrolyte->Dye

Sources

Application Notes and Protocols for Benzothiadiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzothiadiazole in Organic Electronics

Benzothiadiazole (BTD), a bicyclic heteroaromatic compound, has established itself as a cornerstone electron-accepting building block in the design of high-performance organic semiconductors.[1][2] Its inherent electron-deficient nature, arising from the fusion of a benzene ring with an electron-withdrawing thiadiazole ring, allows for the creation of donor-acceptor (D-A) type polymers and small molecules with tailored optoelectronic properties.[3][4] This D-A architecture is fundamental to the function of many organic electronic devices, as it facilitates intramolecular charge transfer (ICT), which in turn governs the material's absorption spectrum, energy levels, and charge transport characteristics.[5]

The versatility of BTD is further enhanced by the ease of functionalization at its 4 and 7 positions.[6] Strategic chemical modifications, such as the introduction of fluorine atoms or cyano groups, can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to improved device performance in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[7][8][9] These modifications also influence the material's solubility, molecular packing, and thin-film morphology, all of which are critical factors for achieving high efficiency and stability in devices.[7][9]

This guide provides an in-depth exploration of the application of benzothiadiazole in organic electronics, offering detailed protocols for material synthesis, device fabrication, and characterization. The methodologies presented are designed to be self-validating, with explanations of the scientific principles behind each step to empower researchers in their experimental design and troubleshooting.

I. Benzothiadiazole in Organic Solar Cells (OSCs)

The advent of BTD-based polymers has been a significant driver in the advancement of organic solar cell efficiencies, with power conversion efficiencies (PCEs) now exceeding 18% in non-fullerene and 14% in all-polymer OSCs.[10] BTD's role is to act as the acceptor unit in D-A copolymers, which are then blended with an electron acceptor (either a fullerene derivative or a non-fullerene acceptor) to form the bulk heterojunction (BHJ) active layer where charge separation occurs.

A. Material Design and Synthesis: A Protocol for a Representative BTD-based Polymer

One of the most successful BTD-based polymers for OSCs is PffBT4T-2OD (also known as PCE11).[11][12] Its synthesis typically involves a Stille or Suzuki cross-coupling polymerization. Below is a representative protocol for its synthesis via Stille coupling.

Protocol 1: Synthesis of PffBT4T-2OD via Stille Coupling Polymerization

  • Monomer Preparation: The two key monomers required are 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][7][10][13]thiadiazole and 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene.[11] The synthesis of these monomers involves multi-step organic reactions that should be performed by chemists experienced in air-sensitive techniques.

  • Polymerization Setup: In a nitrogen-filled glovebox, add the two monomers in equimolar amounts to a flame-dried Schlenk flask. Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 1-2 mol%), and a suitable anhydrous, degassed solvent like chlorobenzene or toluene.

  • Reaction: Heat the reaction mixture to a temperature between 90-120 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone. Filter the resulting solid and wash it extensively with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and finally chloroform or chlorobenzene) to fractionate the polymer by molecular weight and remove any remaining impurities. The final high molecular weight fraction is collected from the chloroform or chlorobenzene extract.

  • Characterization: The final polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm its structure.

Causality in Synthesis: The choice of catalyst, solvent, and reaction temperature is crucial for achieving a high molecular weight polymer, which is essential for good film-forming properties and efficient charge transport.[14] The extensive purification process is necessary to remove impurities that can act as charge traps and degrade device performance.

Diagram 1: Synthetic Scheme for PffBT4T-2OD

G Monomer1 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole Polymerization Stille Coupling Polymerization Monomer1->Polymerization Monomer2 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene Monomer2->Polymerization Catalyst Pd(PPh3)4 Catalyst->Polymerization Solvent Chlorobenzene, 90-120 °C Solvent->Polymerization Purification Precipitation & Soxhlet Extraction Polymerization->Purification PffBT4T_2OD PffBT4T-2OD Polymer Purification->PffBT4T_2OD

Caption: Synthetic route for PffBT4T-2OD polymer.

B. OSC Device Fabrication and Characterization

The following protocol outlines the fabrication of a standard inverted bulk heterojunction solar cell using a BTD-based polymer like PM6 and a non-fullerene acceptor like Y6.[9][15]

Protocol 2: Fabrication of a PM6:Y6 Organic Solar Cell

  • Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of a suitable ETL, such as ZnO nanoparticles, onto the cleaned ITO substrates.[9] Anneal the substrates at an appropriate temperature (e.g., 150 °C for 15 minutes) to form a uniform ETL.

  • Active Layer Preparation and Deposition: Prepare a solution of the BTD-based polymer (e.g., PM6) and the non-fullerene acceptor (e.g., Y6) in a suitable solvent like chloroform or chlorobenzene. A common blend ratio is 1:1.2 by weight.[16] The total concentration is typically around 16 mg/mL.[16] Stir the solution for several hours, often at a slightly elevated temperature (e.g., 40-50 °C), to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE filter before use. Spin-coat the active layer solution onto the ETL in a nitrogen-filled glovebox.[17][18] The spin speed (e.g., 3000 rpm) will determine the thickness of the active layer, which is typically around 100 nm.[6][16]

  • Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 90-110 °C) for a set time (e.g., 10 minutes) to optimize the morphology of the bulk heterojunction.[16] This step is crucial for promoting the formation of distinct donor and acceptor domains, which facilitates efficient charge separation and transport.

  • Hole Transport Layer (HTL) and Electrode Deposition: Deposit a thin layer of an HTL, such as MoO₃, followed by a metal electrode (e.g., Ag or Al) by thermal evaporation under high vacuum (<10⁻⁶ Torr).[9][19] The thickness of the HTL is typically 5-10 nm, and the metal electrode is around 100 nm.

Self-Validation: The performance of the fabricated devices should be reproducible. A key indicator of a well-controlled process is a low standard deviation in the PCE across multiple devices and batches.

G cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition Substrate Cleaned ITO Substrate ETL Spin-coat ETL (e.g., ZnO) Substrate->ETL ActiveLayer Spin-coat Active Layer (e.g., PM6:Y6) ETL->ActiveLayer Anneal Thermal Annealing ActiveLayer->Anneal HTL Deposit HTL (e.g., MoO3) Anneal->HTL Electrode Deposit Metal Electrode (e.g., Ag) HTL->Electrode Characterization Characterization Electrode->Characterization Completed Device

Caption: Schematic of a BGTC OFET device.

B. OFET Performance Characterization

Protocol 5: Measuring OFET Characteristics

  • Transfer and Output Characteristics: Use a semiconductor parameter analyzer to measure the transfer characteristics (drain current vs. gate voltage at a constant drain voltage) and output characteristics (drain current vs. drain voltage at different gate voltages).

  • Mobility Calculation: Calculate the charge carrier mobility (µ) from the transfer curve in the saturation regime using the following equation: IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and Vth is the threshold voltage. [1][10]3. On/Off Ratio: Determine the on/off ratio from the transfer curve, which is the ratio of the maximum drain current to the minimum drain current.

BTD-based Polymer Mobility (cm²/Vs) On/Off Ratio Carrier Type Reference
PCDTT-FCNBT0.4>10⁵n-type[8][20]
P2ClBT-TVT0.147>10⁶p-type[21]
TT-BT Copolymer0.1~3.5 x 10³p-type[14][22]

III. Benzothiadiazole in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, BTD derivatives are used as emissive materials, often in the form of dopants in a host matrix, or as charge-transporting materials. [13][23]The strong electron-accepting nature of BTD facilitates the design of materials with tunable emission colors, from blue to red. [24][25]

A. OLED Device Fabrication

Protocol 6: Fabrication of a Multilayer OLED

  • Substrate and Anode: Use a cleaned ITO-coated glass substrate as the transparent anode.

  • Hole Injection and Transport Layers: Sequentially deposit a hole injection layer (HIL), such as PEDOT:PSS, and a hole transport layer (HTL), such as TPD, by spin-coating or thermal evaporation.

  • Emissive Layer (EML): The EML is the core of the device. It can be deposited by thermal evaporation of a small molecule BTD derivative or by spin-coating a BTD-based polymer. Often, the BTD emitter is co-evaporated with a host material.

  • Electron Transport and Injection Layers: Deposit an electron transport layer (ETL), such as Alq₃, and an electron injection layer (EIL), such as LiF, by thermal evaporation. 5. Cathode: Thermally evaporate a metal cathode, such as aluminum, to complete the device. [26]

B. OLED Performance Characterization

Protocol 7: Measuring OLED Performance

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measure the current density, voltage, and luminance of the OLED using a source meter and a photometer.

  • External Quantum Efficiency (EQE): Calculate the EQE, which is the ratio of the number of photons emitted to the number of electrons injected. [4][24]This is a key metric for the efficiency of the device.

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum to determine the color of the emitted light and calculate the CIE coordinates.

BTD-based Emitter Emission Color Max EQE (%) Reference
TBANOrange5.7[25]
DBTDz3Deep-Red5.5[27][28]
Fluorene-Thiophene-BTD motifVariesVaries[13][23]

IV. Conclusion and Future Outlook

Benzothiadiazole has proven to be an exceptionally versatile and powerful building block in the field of organic electronics. Its tunable electronic properties and synthetic accessibility have enabled remarkable progress in OSCs, OFETs, and OLEDs. The protocols and data presented in this guide offer a practical framework for researchers to engage with this important class of materials. Future research will likely focus on developing new BTD derivatives with even more precisely controlled energy levels and molecular packing to further push the boundaries of device performance and stability. The continued exploration of structure-property relationships will undoubtedly lead to the next generation of highly efficient and commercially viable organic electronic devices.

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  • Fu, Y., et al. (2023). Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers. Journal of Materials Chemistry C. [Link]

  • Zhou, E., & Zhang, M. (2021). Recent advances in PM6:Y6-based organic solar cells. Materials Chemistry Frontiers. [Link]

  • Liu, Y., et al. (2014). Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells. PMC. [Link]

  • Lyakurwa, M., & Numbury, S. B. (2023). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Request PDF. [Link]

  • Thomas, K. R. J., et al. (2025). High performing D-π-A-π-D Benzothiadiazole based hybrid local and charge transfer emitters in solution-processed OLEDs. ResearchGate. [Link]

  • Lee, C. W., et al. (2017). Incorporation of benzothiadiazole moiety at junction of polyfluorene-polytriarylamime block copolymer for effective color tuning in organic light emitting diode. Semantic Scholar. [Link]

  • Yi, H., et al. (2021). Graded morphologies and the performance of PffBT4T-2OD:PC71BM devices using additive choice. White Rose Research Online. [Link]

  • Demetriadou, A., et al. (2022). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]thiadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]thiadiazol-5-ylmethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction yield and purity. The information provided is grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthesis

The most common and direct route to synthesizing Benzo[d]thiadiazol-5-ylmethanol is through the reduction of its corresponding aldehyde, 2,1,3-Benzothiadiazole-5-carboxaldehyde. This transformation is a cornerstone of functional group interconversion in organic synthesis.

The general reaction scheme is as follows:

Synthesis_Overview Start 2,1,3-Benzothiadiazole- 5-carboxaldehyde Product Benzo[d]thiadiazol- 5-ylmethanol Start->Product Reduction Reagent Reducing Agent (e.g., NaBH4, LiAlH4) ------- Solvent Reagent->Product caption General synthesis route.

Figure 1: General synthesis route.

The choice of reducing agent and reaction conditions is critical for achieving a high yield and purity of the final product. This guide will primarily focus on two of the most common hydride-based reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

II. Troubleshooting Guide: Low Yield and Incomplete Reactions

Low yields are a common frustration in organic synthesis. The following Q&A format addresses the most probable causes and their solutions when synthesizing Benzo[d]thiadiazol-5-ylmethanol.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Several factors can contribute to low yields in the reduction of 2,1,3-Benzothiadiazole-5-carboxaldehyde. The most common culprits are:

  • Purity of the Starting Material: Impurities in the starting aldehyde can interfere with the reaction. Ensure your 2,1,3-Benzothiadiazole-5-carboxaldehyde is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding.

  • Inactive Reducing Agent: Hydride reducing agents, especially LiAlH₄, are sensitive to moisture and can degrade over time. Use a fresh, unopened bottle of the reducing agent or a properly stored, previously opened container.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete reactions or the formation of side products.

  • Inefficient Work-up and Purification: Product loss during the work-up and purification steps is a frequent source of low yields.

Q2: I am using Sodium Borohydride (NaBH₄) and the reaction seems incomplete, even after a prolonged reaction time. How can I improve this?

A2: Sodium borohydride is a mild and selective reducing agent, making it a good first choice for this synthesis.[1][2] If you are experiencing an incomplete reaction, consider the following:

  • Solvent Choice: NaBH₄ is typically used in protic solvents like methanol or ethanol.[2][3] These solvents also participate in the reaction by protonating the intermediate alkoxide. Ensure your solvent is of sufficient purity and is anhydrous if possible, although NaBH₄ is more tolerant to small amounts of water than LiAlH₄.

  • Temperature: While many NaBH₄ reductions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of NaBH₄: While one equivalent of NaBH₄ can theoretically reduce four equivalents of an aldehyde, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[3]

Q3: I am considering using Lithium Aluminum Hydride (LiAlH₄) to improve the yield. What are the key considerations and potential pitfalls?

A3: LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will readily reduce aldehydes to primary alcohols.[4][5][6] However, its high reactivity necessitates more stringent reaction conditions.

  • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents.[2][4] Therefore, the reaction must be carried out in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

  • Temperature Control: The addition of the aldehyde to the LiAlH₄ suspension should be done slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4] After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Careful Work-up (Quenching): The work-up of a LiAlH₄ reaction is critical and must be performed with extreme caution to safely quench the excess reagent. A common and safe procedure is the Fieser work-up, which involves the sequential, slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure results in the formation of granular salts that are easily filtered off.

LAH_Workup Start LiAlH4 Reaction Mixture Step1 Slow addition of 'x' mL Water at 0 °C Start->Step1 Step2 Slow addition of 'x' mL 15% NaOH (aq) Step1->Step2 Step3 Slow addition of '3x' mL Water Step2->Step3 End Filter to remove granular salts Step3->End caption Fieser work-up for LiAlH4 reactions.

Figure 2: Fieser work-up for LiAlH₄ reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the main difference in selectivity between NaBH₄ and LiAlH₄ for this synthesis?

A1: For the reduction of an aldehyde to a primary alcohol, both reagents are effective. The primary difference in selectivity becomes important if other reducible functional groups are present in the molecule. NaBH₄ is more selective and will typically only reduce aldehydes and ketones.[1][2] LiAlH₄ is much less selective and will also reduce esters, carboxylic acids, amides, and nitriles.[5][6] For the synthesis of Benzo[d]thiadiazol-5-ylmethanol from the corresponding aldehyde, this difference in selectivity is not a major concern unless there are other reducible groups on the benzothiadiazole ring system that you wish to preserve.

Q2: I am observing a side product with a different polarity on my TLC plate. What could it be?

A2: The most likely side product is the unreacted starting material (the aldehyde). If you are using LiAlH₄ and are not careful with the work-up, you could potentially have side reactions, but these are less common for a simple aldehyde reduction. If you are using a starting material of questionable purity, the side product could be an impurity that is carried through the reaction. It is also possible, though less likely with these reagents, to have over-reduction if there are other reducible functional groups on the molecule.

Q3: How can I effectively purify the final product, Benzo[d]thiadiazol-5-ylmethanol?

A3: After the work-up, the crude product can be purified by one of the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. A suitable solvent system will need to be determined empirically. Common solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Column Chromatography: If recrystallization is not effective or if there are multiple impurities, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity can be adjusted based on the TLC analysis of the crude product.

Q4: Can I use other reducing agents for this transformation?

A4: Yes, other reducing agents can be used. For example, catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) can also reduce aldehydes to alcohols. However, this method may also reduce other functional groups, and the benzothiadiazole ring system itself could potentially be susceptible to reduction under harsh hydrogenation conditions. For laboratory-scale synthesis, NaBH₄ and LiAlH₄ are generally the most convenient and reliable choices.

IV. Experimental Protocols

Protocol 1: Reduction of 2,1,3-Benzothiadiazole-5-carboxaldehyde with Sodium Borohydride
  • Dissolve 2,1,3-Benzothiadiazole-5-carboxaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check with pH paper).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 2,1,3-Benzothiadiazole-5-carboxaldehyde with Lithium Aluminum Hydride

! CAUTION: This reaction must be performed in a fume hood under anhydrous conditions and an inert atmosphere. LiAlH₄ is a pyrophoric reagent. !

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,1,3-Benzothiadiazole-5-carboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction using the Fieser work-up as described in the troubleshooting section.

  • Stir the resulting mixture for 15 minutes, then filter through a pad of Celite®, washing the filter cake with additional diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

Reducing AgentReactivitySelectivitySolventConditionsWork-up
Sodium Borohydride (NaBH₄) MildHigh (Aldehydes, Ketones)Protic (MeOH, EtOH)0 °C to RTAcidic quench
Lithium Aluminum Hydride (LiAlH₄) StrongLow (Reduces most carbonyls)Aprotic (Ether, THF)Anhydrous, Inert atm.Fieser (H₂O, NaOH)

VI. References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Department of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Lo, C. W., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323-328. Available at: [Link]

  • McDaniel, C. Sodium Borohydride Reduction of Benzoin. Available at: [Link]

  • Firdaus, M., et al. (2020). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 15(2), 105-112. Available at: [Link]

  • Sodium Borohydride. Common Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Available at: [Link]

Sources

Stability of Benzo[d]thiadiazol-5-ylmethanol in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Ensuring Stability in Experimental Solvents

Welcome to the technical support center for Benzo[d]thiadiazol-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in various solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and troubleshoot effectively.

I. Introduction to the Stability of Benzo[d]thiadiazol-5-ylmethanol

Benzo[d]thiadiazol-5-ylmethanol is a heterocyclic compound featuring a benzothiadiazole core and a benzylic alcohol functional group. The stability of this molecule in solution is paramount for accurate and reproducible experimental results. Degradation can lead to a loss of active compound, the formation of impurities that may interfere with assays, or the generation of unexpected biological effects.

The stability of this compound is influenced by the inherent reactivity of its functional groups:

  • Benzothiadiazole Ring: This aromatic heterocyclic system is generally stable but can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. The sulfur and nitrogen atoms can influence its electronic properties and reactivity.

  • Benzylic Alcohol: The hydroxyl group attached to the methylene bridge is a key functional group. Benzylic alcohols can be prone to oxidation to the corresponding aldehyde or carboxylic acid.[1] Under certain conditions, they can also undergo other reactions like etherification or elimination.

This guide will provide a framework for assessing the stability of Benzo[d]thiadiazol-5-ylmethanol in your specific experimental context.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: I am seeing a gradual decrease in the concentration of my Benzo[d]thiadiazol-5-ylmethanol stock solution in DMSO over time. What could be the cause?

Answer:

Several factors could contribute to the apparent decrease in concentration of your stock solution. Here's a systematic approach to troubleshooting this issue:

  • Evaporation of Solvent: Ensure your storage vials are properly sealed. Even with tight seals, some solvent evaporation can occur over time, especially if stored at room temperature. This would paradoxically lead to an increase in concentration, so if you are seeing a decrease, this is less likely the primary cause but good practice to check.

  • Adsorption to Container Surface: Highly aromatic compounds can sometimes adsorb to the surface of plastic storage containers. If you are using polypropylene or other plastic tubes, consider switching to amber glass vials to minimize this effect.

  • Chemical Degradation: While DMSO is a common and relatively inert solvent, it is not completely unreactive. Trace amounts of water or impurities in the DMSO, or exposure to light and air, could be promoting slow degradation of your compound. The benzylic alcohol is a potential site for oxidation.

  • Freeze-Thaw Cycles: If you are repeatedly freezing and thawing your stock solution, this can introduce moisture and potentially accelerate degradation. It is best practice to aliquot your stock solution into single-use volumes.

Troubleshooting Workflow:

start Decreased Concentration Observed check_sealing Verify Vial Sealing start->check_sealing check_container Assess Container Material (Plastic vs. Glass) check_sealing->check_container check_storage Review Storage Conditions (Light, Temperature, Headspace) check_container->check_storage switch_to_glass Switch to Amber Glass Vials check_container->switch_to_glass If using plastic check_handling Evaluate Handling Procedures (Freeze-Thaw Cycles) check_storage->check_handling aliquot Aliquot Stock Solution check_handling->aliquot If multiple freeze-thaws prepare_fresh Prepare Fresh Stock & Monitor aliquot->prepare_fresh switch_to_glass->prepare_fresh analyze_degradants Analyze for Degradation Products (LC-MS) prepare_fresh->analyze_degradants conclusion Identify Root Cause analyze_degradants->conclusion

Caption: Troubleshooting workflow for decreased stock solution concentration.

Question 2: My experimental results are inconsistent when I use a buffered aqueous solution of Benzo[d]thiadiazol-5-ylmethanol. Why might this be happening?

Answer:

Inconsistent results in aqueous buffers often point to pH-dependent instability or solubility issues.

  • pH-Dependent Hydrolysis: The benzothiadiazole ring system or the benzylic alcohol could be susceptible to hydrolysis under acidic or basic conditions. It is crucial to determine the pH stability profile of your compound.

  • Solubility and Precipitation: Benzo[d]thiadiazol-5-ylmethanol is likely to have limited aqueous solubility. If the concentration in your buffer exceeds its solubility limit, it may precipitate out of solution over the course of your experiment, leading to variable effective concentrations. The solubility can also be pH-dependent.

  • Buffer Component Reactivity: Certain buffer components can react with your compound. For example, phosphate buffers can sometimes participate in catalytic reactions.

Recommended Action:

Perform a simple stability study in your chosen buffer. Prepare the solution and measure the concentration of Benzo[d]thiadiazol-5-ylmethanol at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV. Also, visually inspect the solution for any signs of precipitation.

Question 3: I am performing a reaction in methanol and I suspect my Benzo[d]thiadiazol-5-ylmethanol is degrading. What are the likely degradation pathways?

Answer:

In alcoholic solvents like methanol, especially in the presence of acidic or basic catalysts, or upon exposure to heat or light, you should consider the following potential degradation pathways:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to form Benzo[d]thiadiazole-5-carbaldehyde or Benzo[d]thiadiazole-5-carboxylic acid. This can be accelerated by trace metal impurities or dissolved oxygen.

  • Etherification: In the presence of an acid catalyst, the benzylic alcohol could react with methanol to form the corresponding methyl ether.

  • Solvolysis: While less common for the benzothiadiazole ring itself, harsh conditions could potentially lead to reactions involving the solvent.

To investigate this, you can use LC-MS to look for the appearance of new peaks with masses corresponding to the potential degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of Benzo[d]thiadiazol-5-ylmethanol?

A1: For long-term storage, a non-protic, anhydrous solvent such as DMSO or DMF is generally recommended. The compound should be stored as a concentrated stock solution at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture. Aliquoting into single-use volumes is highly advised to avoid repeated freeze-thaw cycles.

Q2: How can I quickly assess the stability of Benzo[d]thiadiazol-5-ylmethanol in a new solvent?

A2: A preliminary stability assessment can be done by preparing a solution of a known concentration in the new solvent. Analyze the solution by HPLC-UV or LC-MS immediately after preparation (T=0) and then after 24 hours of storage under your typical experimental conditions (e.g., room temperature, on the benchtop). A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate instability.

Q3: Is Benzo[d]thiadiazol-5-ylmethanol sensitive to light?

A3: Aromatic heterocyclic compounds are often photosensitive. To determine the photostability, you can perform a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and comparing it to a sample kept in the dark.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the parent compound and detecting degradation products.[2][3][4] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information.[2]

IV. Experimental Protocols

Protocol 1: General Stability Assessment in a Specific Solvent

This protocol outlines a basic experiment to determine the stability of Benzo[d]thiadiazol-5-ylmethanol in a solvent of interest over a 24-hour period.

Materials:

  • Benzo[d]thiadiazol-5-ylmethanol

  • Solvent of interest (e.g., acetonitrile, methanol, buffered aqueous solution)

  • Volumetric flasks and pipettes

  • Amber glass HPLC vials

  • HPLC system with UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of Benzo[d]thiadiazol-5-ylmethanol and dissolve it in the solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).

  • Time Point Zero (T=0) Analysis: Immediately inject the working solution into the HPLC system and record the chromatogram. This will serve as your baseline.

  • Incubation: Store the remaining working solution in a sealed amber glass vial under the desired experimental conditions (e.g., room temperature, 37°C).

  • Subsequent Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 24 hours), take an aliquot of the stored solution and inject it into the HPLC system.

  • Data Analysis: Compare the peak area of the Benzo[d]thiadiazol-5-ylmethanol peak at each time point to the T=0 peak area. A significant decrease indicates degradation. Also, monitor for the appearance of new peaks, which would suggest the formation of degradation products.

prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solution (10 µg/mL) prep_stock->prep_working t0_analysis Analyze at T=0 (HPLC) prep_working->t0_analysis incubate Incubate Solution (Specified Conditions) t0_analysis->incubate t_analysis Analyze at Time Points (2, 4, 8, 24h) incubate->t_analysis analyze_data Analyze Data (Compare Peak Areas) t_analysis->analyze_data conclusion Determine Stability analyze_data->conclusion

Caption: Workflow for general stability assessment.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of Benzo[d]thiadiazol-5-ylmethanol under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solution heated at 80°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV/Vis light in a photostability chamber for 24 hours.

Procedure (General):

  • For each condition, prepare a solution of Benzo[d]thiadiazol-5-ylmethanol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and the stress solution).

  • Prepare a control sample stored under ambient conditions in the dark.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS.

  • Compare the chromatograms of the stressed samples to the control to identify degradation products and determine the extent of degradation.

V. Data Summary

Solvent/ConditionTemperature (°C)Time (hours)% Recovery of Parent CompoundObservations (e.g., new peaks)
DMSO2524e.g., 98%e.g., No significant new peaks
Methanol2524e.g., 95%e.g., Small peak at RRT 0.8
Acetonitrile2524e.g., 99%e.g., No significant new peaks
pH 4 Buffer3724e.g., 92%e.g., Two new peaks observed
pH 9 Buffer3724e.g., 85%e.g., Major new peak at RRT 1.2
0.1 M HCl6024e.g., 60%e.g., Multiple degradation products
0.1 M NaOH6024e.g., 45%e.g., Significant degradation
3% H₂O₂2524e.g., 70%e.g., Major new peak, likely oxidized product

RRT = Relative Retention Time

VI. Conclusion

The stability of Benzo[d]thiadiazol-5-ylmethanol is a critical parameter that must be evaluated in the context of its intended experimental use. By understanding the potential degradation pathways and systematically troubleshooting stability issues, researchers can ensure the integrity of their results. The protocols and information provided in this guide serve as a comprehensive starting point for these investigations.

VII. References

  • Chatterjee, S., Mallick, S., & Dutta, T. K. (2014). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 24(4), 255-265. [Link]

  • Chatterjee, S., Mallick, S., & Dutta, T. K. (2014). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed, 25060826. [Link]

  • Nishimura, M., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]

  • Jadhav, S. B., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-11. [Link]

  • Kuin, A. J., et al. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. R Discovery. [Link]

  • Kolesnikova, A. D., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5727. [Link]

  • Al-Ghanim, A. M. A., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Journal of Pharmaceutical and Allied Sciences. [Link]

  • McClean, S., et al. (2002). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 759-767. [Link]

  • Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. [Link]

  • Kaczmarek, E., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3097. [Link]

  • Alarfaj, N. A., & El-Tohamy, M. F. (2015). Analytical techniques in pharmaceutical analysis: A review. Journal of Pharmaceutical Analysis, 5(5), 287-297. [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]

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Technical Support Center: Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges and byproduct formations encountered during the synthesis of 2-substituted benzothiazoles, particularly through the prevalent condensation of 2-aminothiophenol (2-ATP) with carbonyl compounds. Our goal is to provide you with the mechanistic insights and practical protocols necessary to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing 2-substituted benzothiazoles from 2-aminothiophenol?

The most common synthetic route involves the condensation of 2-aminothiophenol with an aldehyde or carboxylic acid derivative, followed by an oxidative cyclization.[1][2] The primary byproducts typically arise from incomplete reactions or side reactions of the starting materials and intermediates. The main culprits are:

  • Benzothiazolines: These are the cyclized, non-aromatic intermediates. Their presence indicates an incomplete or inefficient oxidation step.[3][4]

  • Bis(2-aminophenyl) disulfide: This dimer results from the oxidative coupling of the 2-aminothiophenol starting material. It is often insoluble in common organic solvents and can complicate purification.[5][6]

  • Unreacted Starting Materials: Residual 2-aminothiophenol and the corresponding carbonyl compound.

  • Over-oxidation Products: Harsh oxidizing conditions can lead to the cleavage of the thiazole ring, forming undesired sulfonate or amide derivatives.[7][8]

  • Aldol or Self-Condensation Products: The aldehyde starting material can react with itself, especially under basic conditions.

Q2: How critical is the purity of the 2-aminothiophenol (2-ATP) starting material?

The purity of 2-ATP is paramount. Commercial 2-ATP is highly susceptible to air oxidation, which leads to the formation of bis(2-aminophenyl) disulfide.[5] Using 2-ATP that already contains significant amounts of this disulfide introduces an impurity from the outset, which can be challenging to remove from the final product. We recommend using freshly opened 2-ATP or purifying older stock by distillation or conversion to its hydrochloride salt and back-extraction before use.

Q3: Why is the choice of oxidant so important for reaction success?

The final step of the condensation is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[4] The choice of oxidant directly impacts both the reaction efficiency and the byproduct profile:

  • Insufficiently Strong Oxidants: Mild conditions (e.g., relying solely on atmospheric air in some systems) may not be sufficient to drive the oxidation to completion, resulting in a mixture of benzothiazole and benzothiazoline.[3]

  • Excessively Strong Oxidants: Harsh oxidants (e.g., potassium permanganate, magnesium monoperoxyphthalate) can lead to over-oxidation and ring-opening, destroying your desired product.[7][8]

  • "Smart" Oxidants: Many modern protocols use oxidants like molecular oxygen, DMSO, or H₂O₂/HCl, which are effective under controlled conditions and often result in cleaner reactions with water as the only stoichiometric byproduct.[2][9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing probable causes and actionable solutions.

Problem 1: My final product is contaminated with a significant amount of benzothiazoline.
  • Observation: You observe two spots on your TLC plate, often with similar Rf values. ¹H NMR analysis shows characteristic peaks for both the aromatic benzothiazole and the non-aromatic benzothiazoline (e.g., a methine proton signal around 5-6 ppm).

  • Probable Cause: The issue is almost always incomplete oxidation of the benzothiazoline intermediate. This can be due to an insufficient amount of oxidant, a deactivated oxidant, or reaction conditions that do not favor the final aromatization step.

  • Proposed Solutions & Protocols:

    • Re-subject the Mixture to Oxidizing Conditions: If you have already isolated the mixture, you can often convert the remaining benzothiazoline to the desired product.

      • Protocol: Dissolve the crude product mixture in a suitable solvent (e.g., ethanol, DMF). Add an appropriate oxidant. A simple and effective method is to use iodine (I₂) or sodium hydrosulfite (Na₂S₂O₄).[3][9]

      • Example (Iodine): Dissolve the mixture in DMF, add 1.2 equivalents of I₂, and stir at room temperature or with gentle heating until TLC analysis shows complete conversion.[9]

      • Example (Na₂S₂O₄): In an ethanol/water mixture, add Na₂S₂O₄ and reflux. This reagent is particularly effective at promoting the oxidation of the intermediate.[3]

    • Optimize the Initial Reaction:

      • Increase Oxidant Stoichiometry: Ensure you are using at least a stoichiometric amount of the oxidant relative to the benzothiazoline intermediate.

      • Switch to a More Robust Oxidant System: If using air as the oxidant, consider switching to a system like H₂O₂/HCl in ethanol or using DMSO as both the solvent and oxidant at an elevated temperature.[2][9][10]

  • Verification: Monitor the reaction progress using TLC. The disappearance of the benzothiazoline spot and the intensification of the benzothiazole spot indicate successful conversion. Confirm the final structure with ¹H NMR, looking for the disappearance of the non-aromatic signals.

Problem 2: I have a large amount of an insoluble white/yellow solid in my reaction flask.
  • Observation: A solid precipitates during the reaction or workup that is poorly soluble in common organic solvents like ethyl acetate, dichloromethane, or hexanes.

  • Probable Cause: This is very likely bis(2-aminophenyl) disulfide , formed by the oxidation of your 2-aminothiophenol starting material. This is especially common if the 2-ATP is old, has been exposed to air, or if the reaction is run under aerobic conditions for extended periods without successful consumption of the 2-ATP.

  • Proposed Solutions & Protocols:

    • Prevention (Recommended):

      • Use High-Purity 2-ATP: Start with the purest possible 2-aminothiophenol.

      • Run Under Inert Atmosphere: For sensitive substrates or long reaction times, running the reaction under an inert atmosphere (N₂ or Ar) until the 2-ATP is consumed can prevent its oxidative dimerization.

    • Remediation:

      • Filtration: In many cases, the disulfide is insoluble enough to be removed by simple filtration of the reaction mixture before aqueous workup.

      • Reductive Cleavage: Some protocols utilize starting material that is intentionally the disulfide. In these cases, a reducing agent like NaSH is added to cleave the S-S bond in situ, generating the reactive 2-aminothiophenol.[11] This strategy could potentially be adapted to salvage a reaction where significant disulfide has formed.

  • Verification: The identity of the solid can be confirmed by comparing its melting point and spectral data with an authentic sample of bis(2-aminophenyl) disulfide.

Problem 3: My yield is very low and my TLC plate shows multiple unidentified spots.
  • Observation: The TLC of your crude product shows a complex mixture of spots, with none being particularly dominant. The overall isolated yield is poor.

  • Probable Cause: This often points to decomposition or competing side reactions. Potential causes include:

    • Incorrect Temperature: High temperatures can cause decomposition of starting materials or products, especially with sensitive functional groups. Some condensation reactions require heating, but excessive temperatures can be detrimental.[12]

    • Inappropriate pH: Strongly acidic or basic conditions can promote unwanted side reactions, such as the self-condensation of an aldehyde starting material.

    • Over-oxidation: The use of an overly aggressive oxidant or poor temperature control during an exothermic oxidation can lead to product degradation and ring-opening.[7]

  • Proposed Solutions & Protocols:

    • Optimize Reaction Temperature: Systematically screen a range of temperatures. Start at room temperature and gradually increase. Many modern methods achieve high yields at moderate temperatures (e.g., 60-80 °C).[13]

    • Buffer the Reaction or Change Catalyst: If you suspect pH-related side reactions, consider using a milder catalyst. For instance, instead of strong mineral acids, a Lewis acid or an organocatalyst like L-proline might provide a cleaner reaction.[14]

    • Control the Oxidant Addition: If using a strong oxidant like H₂O₂, add it slowly and with external cooling to maintain temperature control and prevent runaway reactions.

  • Visualization of Byproduct Formation Pathways:

    Byproduct_Formation Reactants 2-Aminothiophenol (2-ATP) + Aldehyde (RCHO) ATP_Ox Bis(2-aminophenyl) disulfide Reactants->ATP_Ox Air Oxidation of 2-ATP Intermediate Benzothiazoline (Intermediate) Reactants->Intermediate Condensation/ Cyclization Self_Cond Aldehyde Self-Condensation Products Reactants->Self_Cond Incorrect pH/Temp Product 2-Substituted Benzothiazole (Desired Product) Intermediate->Product Oxidation (Desired Pathway) Over_Ox Ring-Opened Products (e.g., Sulfonates) Intermediate->Over_Ox Harsh Oxidant

    Caption: Key pathways in benzothiazole synthesis leading to the desired product or common byproducts.

Troubleshooting Decision Workflow

The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, NMR) Check_BZT Benzothiazoline (BZT) Present? Start->Check_BZT Check_Disulfide Insoluble Solid (Disulfide)? Check_BZT->Check_Disulfide No Re_Oxidize Incomplete Oxidation 1. Re-subject to oxidant (I₂, Na₂S₂O₄) 2. Use stronger oxidant in next run Check_BZT->Re_Oxidize Yes Check_Yield Low Yield & Multiple Spots? Check_Disulfide->Check_Yield No Purity_Atmosphere 2-ATP Oxidation 1. Use fresh/purified 2-ATP 2. Run under inert atmosphere Check_Disulfide->Purity_Atmosphere Yes Optimize_Cond Decomposition/Side Rxns 1. Optimize Temperature 2. Screen catalysts/pH 3. Control oxidant addition Check_Yield->Optimize_Cond Yes Purify Purify Product (Column, Recrystallization) Check_Yield->Purify No Re_Oxidize->Start Purity_Atmosphere->Start Optimize_Cond->Start

Sources

Technical Support Center: Optimizing Benzothiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

This classic and widely used method involves the condensation of 2-aminothiophenol with an aldehyde, followed by oxidative cyclization. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiophenol has a dark color. Can I still use it?

A1: Dark coloration in 2-aminothiophenol is a common indicator of oxidation, primarily to the corresponding disulfide. This impurity can significantly reduce the yield of your desired benzothiazole by consuming the starting material in a non-productive pathway. For best results, it is highly recommended to use freshly purified 2-aminothiophenol.

  • Expert Insight: The thiol group in 2-aminothiophenol is highly susceptible to oxidation. It is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[1][2] If purification is necessary, vacuum distillation is a common method.

Q2: What is the general mechanism for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes?

A2: The reaction proceeds through a three-step sequence:

  • Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization: The thiol group then undergoes an intramolecular nucleophilic attack on the imine carbon to form a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.

  • Oxidation: The benzothiazoline intermediate is then oxidized to the aromatic 2-substituted benzothiazole. This oxidation can be achieved using various oxidants, or in some cases, atmospheric oxygen can suffice.[3][4][5]

Q3: How do I choose the right oxidant for the final oxidation step?

A3: The choice of oxidant depends on the specific substrate and desired reaction conditions.

  • Atmospheric Oxygen: For many simple aromatic aldehydes, conducting the reaction open to the air is sufficient for the oxidation step, often facilitated by solvents like DMSO which can act as both a solvent and an oxidant.[3]

  • Hydrogen Peroxide/HCl: A mixture of hydrogen peroxide and hydrochloric acid is an effective and readily available oxidizing system that often leads to high yields in short reaction times.[4]

  • Iodine: Molecular iodine can act as a catalyst for the condensation and subsequent oxidation.[3][5]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful oxidant that can be used for the intramolecular cyclization of thioformanilides to benzothiazoles under mild conditions.[6]

Troubleshooting Guide: Low Yield and Side Products

Problem: My reaction yield is low, or I am observing significant side product formation.

Below is a troubleshooting workflow to diagnose and resolve common issues in the synthesis of 2-substituted benzothiazoles.

troubleshooting_workflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_workup Workup and Purification Strategy start Low Yield or Side Products Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagent_purity Purity of 2-aminothiophenol and aldehyde? check_reagents->reagent_purity check_conditions 2. Evaluate Reaction Conditions solvent_choice Appropriate solvent selection? check_conditions->solvent_choice check_workup 3. Assess Workup & Purification extraction_protocol Effective extraction procedure? check_workup->extraction_protocol solution Improved Yield and Purity reagent_purity->solution Action: Purify reagents reagent_handling Handling of 2-aminothiophenol under inert atmosphere? reagent_purity->reagent_handling If pure reagent_handling->check_conditions If handled correctly reagent_handling->solution Action: Improve handling technique solvent_choice->solution Action: Screen alternative solvents temp_control Optimal reaction temperature? solvent_choice->temp_control If appropriate temp_control->solution Action: Optimize temperature oxidant_issue Sufficient and suitable oxidant? temp_control->oxidant_issue If optimal oxidant_issue->check_workup If suitable oxidant_issue->solution Action: Screen different oxidants extraction_protocol->solution Action: Modify workup purification_method Correct purification method (crystallization/chromatography)? extraction_protocol->purification_method If effective purification_method->solution If correct purification_method->solution Action: Optimize purification

Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.

Potential Cause Explanation Recommended Solution
Oxidation of 2-Aminothiophenol As mentioned, 2-aminothiophenol readily oxidizes to 2,2'-disulfanediyldianiline, which is unreactive towards aldehydes.Use freshly opened or distilled 2-aminothiophenol. Handle under an inert atmosphere (N₂ or Ar). Store in a cool, dark place.[1][2]
Incomplete Oxidation of Benzothiazoline Intermediate The reaction can stall at the 2,3-dihydrobenzothiazole stage if the oxidation is inefficient, especially with aliphatic aldehydes.[7]Introduce a more potent oxidant such as H₂O₂/HCl, DDQ, or MnO₂.[4][6][8] Ensure adequate aeration if relying on atmospheric oxygen.
Side Reactions of the Aldehyde Aldehydes, particularly those prone to self-condensation (e.g., aliphatic aldehydes) or oxidation, can lead to byproducts.Add the aldehyde slowly to the reaction mixture. Ensure an inert atmosphere if the aldehyde is air-sensitive.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote side reactions and decomposition.If the reaction is sluggish at room temperature, gradually increase the heat. If side products are observed at elevated temperatures, consider lowering the temperature or reducing the reaction time.
Inappropriate Solvent The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate.Ethanol, methanol, and DMSO are commonly used solvents.[3][4] For a green chemistry approach, glycerol or water can be effective.[8][9] Screening different solvents is recommended for new substrates.

Section 2: Palladium-Catalyzed C-H Functionalization of Benzothiazoles

Direct C-H functionalization is a powerful tool for the late-stage modification of the benzothiazole core, offering a more atom-economical approach compared to traditional cross-coupling reactions. Palladium-catalyzed C-H arylation is a prominent example.

Frequently Asked Questions (FAQs)

Q1: Which C-H bond of benzothiazole is most reactive towards palladium-catalyzed arylation?

A1: The C2-H bond of the thiazole ring is the most acidic and, therefore, the most reactive site for direct C-H functionalization.[10] This high regioselectivity is a key advantage of this methodology.

Q2: What are the key components of a typical Pd-catalyzed C-H arylation of benzothiazole?

A2: A typical reaction setup includes:

  • Benzothiazole substrate: The starting material to be functionalized.

  • Aryl halide (usually iodide or bromide): The coupling partner that introduces the aryl group.

  • Palladium catalyst: Often Pd(OAc)₂ or a similar Pd(II) source.

  • Ligand (optional but often beneficial): Phosphine ligands can improve catalyst stability and reactivity. However, ligand-free systems have also been developed.[11]

  • Oxidant/Additive: Silver salts (e.g., Ag₂CO₃) are often used as both an oxidant and a halide scavenger.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are commonly employed.[10]

Troubleshooting Guide: C-H Arylation Reactions

Problem: My C-H arylation reaction is giving low conversion or a complex mixture of products.

CH_Arylation_Troubleshooting cluster_catalyst Catalyst System cluster_params Reaction Parameters cluster_substrates Substrate Reactivity start Low Conversion in C-H Arylation catalyst_activity 1. Check Catalyst System start->catalyst_activity catalyst_source Is the Palladium source active? catalyst_activity->catalyst_source reaction_params 2. Optimize Reaction Parameters temperature Is the temperature high enough? reaction_params->temperature substrate_issues 3. Evaluate Substrates aryl_halide Reactivity of the aryl halide? substrate_issues->aryl_halide solution Successful C-H Arylation catalyst_source->solution Action: Use fresh catalyst ligand_choice Is the ligand appropriate (if used)? catalyst_source->ligand_choice If active ligand_choice->solution Action: Screen different ligands base_oxidant Correct base and oxidant/additive? ligand_choice->base_oxidant If suitable base_oxidant->reaction_params If correct base_oxidant->solution Action: Screen bases/additives temperature->solution Action: Increase temperature solvent_purity Is the solvent anhydrous and degassed? temperature->solvent_purity If optimal solvent_purity->solution Action: Use dry, degassed solvent concentration Are reactant concentrations optimal? solvent_purity->concentration If pure/degassed concentration->substrate_issues If optimal concentration->solution Action: Adjust concentrations aryl_halide->solution Action: Use more reactive halide (I > Br) benzothiazole_substituents Electronic effects of substituents? aryl_halide->benzothiazole_substituents If reactive benzothiazole_substituents->solution If compatible benzothiazole_substituents->solution Action: Consider electronic effects

Caption: Troubleshooting workflow for Pd-catalyzed C-H arylation of benzothiazoles.

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd catalyst can be sensitive to air and moisture. Agglomeration of palladium into inactive "palladium black" can also occur, especially at high catalyst loadings.[11]Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere. Degas the solvent prior to use. Use the lowest effective catalyst loading.
Incorrect Base or Additive The base plays a crucial role in the C-H activation step. The choice of base can significantly impact the reaction outcome. Silver salts often act as both an oxidant and a halide scavenger, which is critical for catalyst turnover.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). Ensure the silver salt is of high purity and used in the correct stoichiometry.
Suboptimal Temperature C-H activation typically requires elevated temperatures to proceed at a reasonable rate.If the reaction is slow, incrementally increase the temperature. Be mindful that excessively high temperatures can lead to catalyst decomposition.
Poor Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are generally poor substrates for C-H arylation without specialized catalyst systems.If possible, use the corresponding aryl iodide or bromide for higher reactivity.

Section 3: Suzuki-Miyaura Cross-Coupling of Halo-Benzothiazoles

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halo-benzothiazole and a boronic acid or ester. This is a go-to reaction for introducing aryl or vinyl substituents at specific positions on the benzothiazole scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Suzuki-Miyaura reaction involving benzothiazoles?

A1: The most common side products are:

  • Homocoupling of the boronic acid: This results in a biaryl product derived from two molecules of the boronic acid. This is often exacerbated by the presence of oxygen.[12]

  • Dehalogenation of the halo-benzothiazole: The halogen atom is replaced by a hydrogen atom.

  • Protodeboronation of the boronic acid: The boronic acid group is replaced by a hydrogen atom.

Q2: How can I minimize homocoupling of the boronic acid?

A2: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[12] To minimize this side reaction:

  • Thoroughly degas all solvents and reagents. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Maintain a strict inert atmosphere throughout the reaction setup and execution.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Problem: My Suzuki-Miyaura coupling is incomplete, or I have significant amounts of homocoupling or dehalogenation byproducts.

Potential Cause Explanation Recommended Solution
Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step and requires activation of the boronic acid by a base.[13]Ensure the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is sufficiently strong and soluble in the reaction medium. Using a phase-transfer catalyst can be beneficial in biphasic systems.
Catalyst Poisoning or Deactivation Impurities in the starting materials or the presence of oxygen can poison the palladium catalyst.Use purified starting materials. Rigorously exclude oxygen and moisture from the reaction.
Steric Hindrance Sterically demanding groups on either the halo-benzothiazole or the boronic acid can slow down the reaction.Use a more active catalyst system, such as one with a bulky phosphine ligand (e.g., SPhos, XPhos), and consider increasing the reaction temperature.
Presence of Oxygen As discussed, oxygen promotes the homocoupling of the boronic acid.[12]Implement rigorous degassing procedures for all solvents and reagents. Maintain a positive pressure of an inert gas throughout the experiment.

Section 4: Purification of Functionalized Benzothiazoles

The successful synthesis of a benzothiazole derivative is only half the battle; effective purification is crucial to obtain a product of high purity for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying functionalized benzothiazoles?

A1: The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. A solvent screen is necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is a versatile technique for separating complex mixtures. The choice of stationary phase (typically silica gel) and mobile phase is critical for achieving good separation.[4]

Q2: How do I choose a mobile phase for column chromatography of a 2-arylbenzothiazole?

A2: A good starting point for developing a mobile phase for silica gel chromatography is to use a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase can be gradually increased to elute the desired compound. Thin-layer chromatography (TLC) is an indispensable tool for quickly screening different solvent systems to find the optimal mobile phase for separation.

Troubleshooting Guide: Purification

Problem: My compound is difficult to purify, and I am struggling to remove persistent impurities.

Potential Issue Explanation Recommended Solution
Co-elution of Product and Impurities The product and a key impurity may have very similar polarities, making separation by standard silica gel chromatography difficult.* Change the mobile phase: Try a different solvent system with different selectivities (e.g., using dichloromethane or a hexane/acetone mixture instead of hexane/ethyl acetate).
  • Use a different stationary phase: Consider using alumina or a reverse-phase (C18) silica gel if standard silica gel is ineffective.[14] | | Product is an Oil or Low-Melting Solid | Recrystallization is not feasible for non-crystalline products. | Column chromatography is the primary method for purifying oils. If the oil is thermally stable, vacuum distillation can be an option. | | Removal of Palladium Catalyst Residues | Trace amounts of palladium can remain in the product after a cross-coupling reaction, which is often undesirable, especially in pharmaceutical applications. | * Filtration: Pass the crude reaction mixture through a pad of Celite® or silica gel to remove precipitated palladium black.

  • Aqueous Wash: An aqueous wash (e.g., with ammonium chloride solution) can help remove some palladium salts.

  • Specialized Scavengers: For very low levels of palladium, specialized palladium scavengers can be employed. |

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes
  • To a solution of 2-aminothiophenol (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add the aromatic aldehyde (1.0 eq.).

  • Add the chosen oxidant (e.g., H₂O₂/HCl, 6.0 eq. H₂O₂ and 3.0 eq. HCl).[4]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed C-H Arylation of Benzothiazole
  • To an oven-dried reaction vessel, add benzothiazole (1.0 eq.), the aryl halide (1.2 eq.), Pd(OAc)₂ (e.g., 5 mol%), a silver salt (e.g., Ag₂CO₃, 2.0 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

References

  • Hwang, H. S., Lee, S., Han, S. S., Moon, Y. K., You, Y., & Cho, E. J. (2020). In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step. The Journal of Organic Chemistry, 85(18), 11835–11843. [Link]

  • American Cyanamid Co. (1957). Isolation process for 2-aminothiophenol. U.S.
  • Guo, X., et al. (2013). Synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes using H₂O₂/HCl. As referenced in: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(1), 133. [Link]

  • Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles. Chemistry Letters, 35(4), 460-461. [Link]

  • Xiao, X., et al. (2018). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. *As referenced in: Request PDF. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiazole on Newcrom R1 HPLC column. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the C-H arylation reaction of benzothiazole. [Link]

  • Abdel-Megeed, A. M., et al. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 17(5), 6012-6020. [Link]

  • Al-dujaili, A. H., & Al-Masoudi, W. A. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. Catalysts, 12(9), 1011. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • ResearchGate. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ayaz, M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. [Link]

  • ResearchGate. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. [Link]

  • PubMed. (2016). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Saikia, P., & Laskar, D. D. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 51(19), 2583-2585. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Frontiers. (2022). Functionalized monolithic columns: Recent advancements and their applications for high-efficiency separation and enrichment in food and medicine. [Link]

  • ResearchGate. (n.d.). Optimization of the Pd-catalyzed ortho-C-H arylation of benzylpicolinamide. [Link]

Sources

Technical Support Center: Enhancing the Photostability of Benzothiadiazole Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiadiazole (BTD) fluorophores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the photostability of these versatile fluorescent probes. Here, we delve into the mechanisms of photobleaching and provide actionable strategies and detailed protocols to maximize the performance of your BTD derivatives in demanding imaging applications.

Troubleshooting Guide

This section addresses common issues encountered during experiments with BTD fluorophores, providing explanations and step-by-step solutions.

Issue 1: Rapid Photobleaching Under Standard Imaging Conditions

Plausible Cause: Your BTD fluorophore is likely populating the long-lived triplet state, a key intermediate in photobleaching pathways.[1][2] From the triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can degrade the fluorophore and cause phototoxicity.[3][4]

Solution: Employ triplet state quenchers (TSQs) to depopulate the triplet state and return the fluorophore to the ground state.

Experimental Protocol: Application of Triplet State Quenchers

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Cyclooctatetraene (COT) in DMSO.

    • Prepare a 1 M stock solution of Mercaptoethylamine (MEA) in sterile, deoxygenated water.

    • Prepare a 1 M stock solution of n-Propyl Gallate (nPG) in ethanol.

    • Prepare a 500 mM stock solution of Ascorbic Acid (AA) in sterile, deoxygenated water. Adjust the pH to 7.4 with NaOH.

  • Working Solution Preparation:

    • For live-cell imaging, supplement your imaging medium with a final concentration of 1-2 mM COT, 10 mM MEA, 1 mM nPG, or 10 mM AA. The optimal concentration may vary depending on the specific BTD derivative and cell type, so a titration is recommended.[1]

    • For in vitro assays, add the TSQs directly to the buffer solution.

  • Imaging Procedure:

    • Incubate your sample with the TSQ-supplemented medium for 15-30 minutes before imaging.

    • Acquire images using your standard protocol, ensuring consistent laser power and exposure times for comparison with untreated samples.

    • Monitor the fluorescence intensity over time to quantify the improvement in photostability.

Causality: TSQs like COT function through triplet-triplet energy transfer, accepting the triplet energy from the fluorophore and dissipating it harmlessly.[5] Antioxidants like nPG and AA can reduce photoionized fluorophores, preventing their degradation.[1]

Issue 2: Significant Signal Loss in Oxygen-Rich Environments

Plausible Cause: The presence of molecular oxygen is exacerbating the photobleaching of your BTD fluorophore. The excited fluorophore can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major contributor to photobleaching and phototoxicity.[3][4]

Solution: Utilize an oxygen scavenging system to reduce the concentration of dissolved oxygen in your imaging medium.

Experimental Protocol: Implementation of an Oxygen Scavenging System (Glucose Oxidase/Catalase)

  • Reagent Preparation:

    • Prepare a stock solution of glucose oxidase (165 mg/mL) in glucose-free imaging buffer.

    • Prepare a stock solution of catalase (3.5 mg/mL) in glucose-free imaging buffer.

    • Prepare a 1 M stock solution of glucose in sterile water.

  • Working Solution Preparation:

    • To your imaging medium, add glucose to a final concentration of 10 mM.

    • Just before imaging, add glucose oxidase to a final concentration of 0.5 mg/mL and catalase to a final concentration of 0.1 mg/mL.

  • Imaging Procedure:

    • Immediately after adding the enzymes, proceed with your imaging experiment. The oxygen scavenging effect is most potent within the first hour.

    • For longer experiments, you may need to replenish the imaging medium.

Causality: Glucose oxidase consumes glucose and oxygen, producing gluconic acid and hydrogen peroxide. Catalase then decomposes the hydrogen peroxide into water and oxygen. The net result is a significant reduction in the dissolved oxygen available to interact with the excited fluorophore.

Issue 3: Suboptimal Performance of a Newly Synthesized BTD Derivative

Plausible Cause: The molecular structure of your BTD derivative may not be optimized for photostability. Factors such as the nature of electron-donating and accepting groups, the extent of π-conjugation, and molecular rigidity all play a crucial role in the photophysical properties of the fluorophore.[6][7][8]

Solution: Rationally design and synthesize new BTD derivatives with enhanced photostability.

Design and Synthesis Strategy:

  • Incorporate Strong Electron-Donating Groups: Attaching strong electron-donating groups, such as triphenylamine (TPA) derivatives, to the BTD core can enhance intramolecular charge transfer (ICT), which can lead to larger Stokes shifts and improved photostability.[8]

  • Extend π-Conjugation: Extending the π-conjugated system through the introduction of moieties like thiophene can red-shift the absorption and emission spectra and potentially improve photostability.[7]

  • Increase Molecular Rigidity: Introducing structural constraints that limit rotational freedom can decrease non-radiative decay pathways and enhance fluorescence quantum yield and photostability.[6] Bridged bithiophenes can enforce coplanarity and enhance electron delocalization.[9]

  • Strategic Functionalization: Utilize cross-coupling reactions like Suzuki, Heck, and Sonogashira to introduce a variety of functional groups to the BTD core, allowing for fine-tuning of its photophysical properties.[10]

Workflow for Synthesis and Evaluation:

cluster_0 Design & Synthesis cluster_1 Photophysical Characterization cluster_2 Performance Evaluation Computational_Modeling Computational Modeling (DFT/TD-DFT) Synthetic_Strategy Synthetic Strategy (e.g., Suzuki, Heck) Computational_Modeling->Synthetic_Strategy Guide Design Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Synthetic_Strategy->Purification_Characterization Abs_Em_Spectra Absorption & Emission Spectra Purification_Characterization->Abs_Em_Spectra Quantum_Yield Quantum Yield Measurement Abs_Em_Spectra->Quantum_Yield Photostability_Assay Photostability Assay Quantum_Yield->Photostability_Assay Cellular_Imaging Cellular Imaging (Live/Fixed Cells) Photostability_Assay->Cellular_Imaging Data_Analysis Data Analysis & Comparison Cellular_Imaging->Data_Analysis

Caption: Workflow for developing photostable BTD fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photobleaching for benzothiadiazole fluorophores?

A: The primary mechanism of photobleaching for many organic fluorophores, including BTD derivatives, involves the transition from the excited singlet state to a long-lived triplet state.[2] From this triplet state, the fluorophore can undergo irreversible chemical reactions, often involving molecular oxygen, leading to a loss of fluorescence.[3]

Q2: How do electron-donating and electron-withdrawing groups affect the photostability of BTD fluorophores?

A: The strategic placement of electron-donating and electron-withdrawing groups is a key strategy in designing photostable BTD fluorophores.[7][8] This donor-acceptor architecture can promote intramolecular charge transfer (ICT), which often leads to desirable properties such as large Stokes shifts and enhanced photostability.[8] For instance, attaching strong electron-donating groups like triphenylamine can improve photostability.[8] Conversely, the effect of electron-withdrawing groups can be more complex; for example, fluorine substitution can either enhance or decrease the electron-withdrawing ability of the BTD core depending on inductive versus conjugation effects.[11]

Q3: Can I improve the photostability of my existing BTD fluorophore without chemical modification?

A: Yes, several strategies can enhance the photostability of your current BTD probe. These include:

  • Adding triplet state quenchers like COT or MEA to your imaging medium.[1]

  • Using an oxygen scavenging system to reduce the concentration of dissolved oxygen.

  • Reducing the excitation laser power to the minimum necessary for a good signal-to-noise ratio.

  • Minimizing the exposure time by using more sensitive detectors or faster acquisition settings.

Q4: How can I quantitatively measure the photostability of my BTD fluorophore?

A: A common method to quantify photostability is to measure the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[12]

Protocol for Measuring Photobleaching Half-Life:

  • Sample Preparation: Prepare your sample (e.g., cells labeled with the BTD fluorophore) on a microscope slide or dish.

  • Microscope Setup:

    • Use a stable light source, such as a laser or an arc lamp with appropriate filters.[13][14]

    • Set the excitation intensity to a level relevant to your typical imaging experiments.[14]

  • Image Acquisition:

    • Select a region of interest (ROI) with clear fluorescence.

    • Acquire a time-lapse series of images with a constant exposure time and interval.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching half-life.

Q5: Are there any commercially available photostable BTD derivatives?

A: The field of BTD fluorophores is rapidly evolving, with many derivatives being developed in academic and industrial research labs.[10][15] While some specialized BTD probes may be available from chemical suppliers, it is always recommended to consult the recent scientific literature for the latest developments and commercially available options that best suit your specific application.

Data Summary

Strategy for Enhancing PhotostabilityKey Reagents/ApproachTypical Concentration/MethodReference
Triplet State Quenching Cyclooctatetraene (COT)1-2 mM[1]
Mercaptoethylamine (MEA)10 mM[1]
Antioxidant Activity n-Propyl Gallate (nPG)1 mM[1]
Ascorbic Acid (AA)10 mM[1]
Oxygen Scavenging Glucose Oxidase/Catalase0.5 mg/mL / 0.1 mg/mL-
Structural Modification Incorporation of strong electron-donating groupsSynthetic Chemistry[8]
Extension of π-conjugationSynthetic Chemistry[7]
Increased molecular rigiditySynthetic Chemistry[6]

Visualizing Photobleaching and Mitigation

S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Quenching (TSQ) Bleached Photobleached Product T1->Bleached Reaction with O₂ (generates ROS)

Caption: Jablonski diagram illustrating photobleaching from the triplet state and mitigation by triplet state quenchers (TSQs).

References

  • Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy.
  • Influences of molecular structures on the spectral properties and photostability of rhodamine dyes - ResearchG
  • Effect of electron donor groups on the performance of benzothiadiazole dyes with simple structures for dye-sensitized solar cells | Request PDF - ResearchG
  • Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Publishing.
  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-arom
  • Photobleaching - Wikipedia.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI.
  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials - ResearchG
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH.
  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog.
  • Schematic of the experimental setup for measuring the fluorescent...
  • Choosing the right fluorophores for your experiment - Abcam.
  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed.
  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC - NIH.
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research - ACS Public

Sources

Troubleshooting low yields in C-H functionalization of benzothiadiazole.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the C-H functionalization of 2,1,3-benzothiadiazole (BTD). Designed for researchers, medicinal chemists, and materials scientists, this guide moves beyond simple protocols to explain the underlying chemical principles governing these complex reactions. As Senior Application Scientists, we aim to empower you to diagnose issues, optimize conditions, and achieve higher yields and selectivity in your experiments.

Core Troubleshooting Guide

This section addresses the most critical and frequent challenges encountered during the C-H functionalization of the BTD core. The questions are structured to follow a logical diagnostic workflow, from initial reaction failure to nuanced optimization.

Question 1: My C-H functionalization reaction has a very low yield or failed completely. Where do I start?

Answer:

A failed reaction is a common starting point for optimization. A systematic approach is crucial to identify the root cause. Before delving into complex parameter screening, begin with the fundamentals.

A. Foundational Checks: Reagent and System Integrity

Many transition-metal catalysts used for C-H activation are sensitive to air, moisture, and impurities.[1]

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous and reagents are pure. It is often best practice to use freshly distilled solvents and reagents from reliable sources.

  • Inert Atmosphere: Verify that your reaction was performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). Degas your solvent and ensure all glassware is oven- or flame-dried before use.

  • Catalyst Integrity: Is your catalyst active? Palladium catalysts, for example, can be prone to decomposition. If in doubt, use a fresh bottle or a reliable pre-catalyst.

B. The Benzothiadiazole (BTD) Core: An Uncooperative Substrate?

The inherent electronic properties of the BTD ring system present unique challenges.

  • Electron-Deficient Nature: The BTD core is electron-poor, which deactivates the C-H bonds towards many catalytic functionalization reactions, often necessitating harsher conditions (e.g., higher temperatures) compared to more electron-rich arenes.[2][3][4]

  • Catalyst Inhibition: The sulfur and nitrogen atoms in the thiadiazole ring can act as Lewis bases, coordinating to the metal center of the catalyst. This coordination can sometimes inhibit catalytic activity.[5] Elevated temperatures may be required to overcome this inhibitory effect.[5]

C. Initial Diagnostic Workflow

The following flowchart outlines a systematic approach to troubleshooting a low-yielding C-H functionalization reaction.

G cluster_start Initial Problem cluster_checks Step 1: Foundational Checks cluster_optimization Step 2: Systematic Optimization cluster_analysis Step 3: Advanced Analysis start Low / No Yield reagents Verify Reagent Purity & Anhydrous Conditions start->reagents Begin Here atmosphere Confirm Inert Atmosphere (Ar/N2) catalyst Check Catalyst Activity (Use fresh catalyst) cat_ligand Catalyst & Ligand Screening catalyst->cat_ligand If fundamentals are sound... solvent Solvent Screening cat_ligand->solvent temp Temperature Optimization solvent->temp additives Evaluate Additives (Acids, Bases, Salts) temp->additives regio Analyze Regioselectivity additives->regio If yield improves but issues persist... byproducts Identify Byproducts (e.g., Multiple Borylation) regio->byproducts

Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.

Question 2: My foundational checks are fine, but the yield is still low. How should I optimize the reaction conditions?

Answer:

Once you've ruled out basic errors, systematic optimization of the core reaction parameters is the next logical step. The interplay between the catalyst, ligand, solvent, and temperature is critical for success.

A. Catalyst and Ligand Selection

The choice of catalyst and ligand is arguably the most influential factor. The ligand modulates the steric and electronic properties of the metal center, directly impacting its ability to perform C-H activation and subsequent bond formation.[1]

  • Why it Matters: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often promote the desired reductive elimination step and can stabilize the active catalytic species.[6] For iridium-catalyzed borylations, specific bipyridine-based ligands like Me4phen have been shown to give higher yields and regioselectivity than others.[5]

  • Actionable Advice: Do not rely on a single catalyst/ligand system. A screening of 3-5 different ligands is a highly effective strategy to identify a more optimal system for your specific substrate.

ParameterTypical Starting PointOptimization RangeRationale
Catalyst Pd(OAc)₂ (2-5 mol%)1-10 mol%Higher loading may overcome catalyst deactivation but increases cost and metal residue.
Ligand SPhos, XPhos (1.2x Pd)1-2x Pd loadingLigand choice is critical for stability and reactivity. Screen different classes (e.g., biarylphosphines, N-heterocyclic carbenes).
Base K₂CO₃, Cs₂CO₃ (2-3 equiv.)1.5-4 equivalentsThe base is often crucial in the C-H activation step (Concerted Metalation-Deprotonation).[7] Its strength and solubility matter.
Solvent Dioxane, TolueneDMF, DMAc, HFIPSolvent polarity can stabilize key intermediates. Fluorinated alcohols like HFIP have been shown to dramatically promote certain C-H functionalizations.[8][9]
Temperature 100-120 °C80-150 °CA balance must be struck; higher temperatures increase rate but can also lead to catalyst decomposition or side reactions.[1]
Caption: Typical Starting Conditions for a Palladium-Catalyzed C-H Arylation of Benzothiadiazole.

B. The Role of Solvents and Additives

  • Solvents: The solvent can influence catalyst solubility, substrate aggregation, and the stabilization of charged intermediates in the catalytic cycle. Polar aprotic solvents (DMF, DMSO) can be effective, but sometimes less conventional solvents like hexafluoroisopropanol (HFIP) can enable reactions at lower temperatures.[9][10]

  • Additives: Additives can play multiple roles. In Pd-catalyzed reactions, silver salts (e.g., Ag₂CO₃, AgOAc) are often used. They can act as halide scavengers or oxidants to facilitate catalyst turnover.[8][11] Acidic additives, like pivalic acid, can assist in the protonolysis step of certain catalytic cycles.

Advanced Troubleshooting & FAQs

Question 3: I am getting a product, but it's a mixture of isomers. How can I improve regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge with the BTD core, which has four potentially reactive C-H bonds (C4, C5, C6, C7). The outcome is a delicate balance of electronic and steric effects.

  • Inherent Reactivity: The C4 and C7 positions are electronically activated and generally more acidic, making them the most common sites for functionalization in many reactions, such as electrophilic aromatic substitution or Pd-catalyzed arylations.[3][4] Functionalization at C5 and C6 is less common and often requires specific strategies.[3][5]

  • Directing Groups (DGs): This is the most powerful strategy for controlling regioselectivity.[12] By installing a directing group on the BTD core, you can force the catalyst to functionalize a specific, adjacent C-H bond. For instance, a carboxylate or pyrimidyl group can be used to direct functionalization to the C4 or C6 positions.[4][5] The choice of DG and the catalytic system (e.g., Ru, Rh, Pd) can be tuned to target different positions.[3][5]

  • Catalyst Control: In some cases, the catalyst and ligand can override the inherent substrate reactivity. For example, in the Ir-catalyzed C-H borylation of unsubstituted BTD, a high preference for the C5 position was observed, which was attributed to an inhibitory effect from the N3 lone pair, steering the catalyst away from the C4 position.[4]

Caption: Key factors controlling regioselectivity in BTD functionalization.

Question 4: I'm observing significant amounts of side products, such as multiple functionalizations. How can this be suppressed?

Answer:

The formation of di- or even tri-substituted products is a common issue, particularly in reactions like C-H borylation.[2]

  • Cause: Once the first functionalization occurs, the remaining C-H bonds on the BTD ring can still be reactive, sometimes even more so than the starting material. If the reaction is left for too long or if the conditions are too harsh, multiple additions can occur. For instance, in Ir-catalyzed borylation, suppressing multiple borylations can be challenging, leading to mixtures of mono-, di-, and tri-borylated products.[3][5]

  • Solutions:

    • Reduce Reaction Time: Carefully monitor the reaction by TLC or GC-MS and stop it once the desired mono-functionalized product is maximized.

    • Lower Reagent Stoichiometry: Reduce the amount of the coupling partner or borylating agent (e.g., from 1.5 equivalents to 1.1 equivalents).

    • Lower Temperature: Reducing the reaction temperature can often slow down the rate of the second functionalization more than the first, improving selectivity.

    • Modify Conditions: More forcing conditions (higher catalyst loading, higher temperature) can sometimes be used to intentionally favor the formation of di-substituted products if that is the desired outcome.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst & Ligand Screening

This protocol provides a framework for efficiently screening multiple catalyst/ligand combinations in parallel to identify optimal conditions for a C-H arylation reaction.

1. Preparation:

  • Arrange a set of identical reaction vials with stir bars in a heating block.

  • In a glovebox, prepare stock solutions of your BTD substrate and aryl halide coupling partner in the chosen anhydrous solvent (e.g., dioxane).

  • Pre-weigh the different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos, RuPhos) into separate vials. Also, pre-weigh the base (e.g., K₃PO₄) into each reaction vial.

2. Reaction Setup (perform in a glovebox):

  • To each reaction vial containing the base, add the appropriate palladium source (e.g., 2 mol%) and ligand (e.g., 4 mol%).

  • Add the BTD substrate (1.0 equivalent, e.g., 0.1 mmol scale) and the aryl halide (1.2 equivalents) via the prepared stock solutions.

  • Add enough solvent to reach the desired concentration (e.g., 0.1 M).

  • Seal the vials tightly with screw caps containing a PTFE septum.

3. Reaction Execution:

  • Remove the vial block from the glovebox and place it on a pre-heated stirrer hotplate set to the desired temperature (e.g., 110 °C).

  • Stir the reactions for a set time (e.g., 12-24 hours).

4. Analysis:

  • After cooling to room temperature, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. This allows for a rapid and quantitative comparison of the performance of each catalyst/ligand system.

References

  • Benchchem. Troubleshooting guide for 4-Methyl-2,1,3-benzothiadiazole functionalization reactions.
  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available from: [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available from: [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C−H Functionalization and Aryne Reactivity. Diva-Portal.org. Available from: [Link]

  • Wang, J., et al. (2024). Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. Organic Letters. Available from: [Link]

  • Benchchem. Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions.
  • ResearchGate. Room temperature HFIP/Ag-promoted palladium-catalyzed C-H functionalization of benzothiazole with iodoarenes | Request PDF. Available from: [Link]

  • ResearchGate. Optimization of the Reaction Conditions for C−H Activation a. Available from: [Link]

  • Bhujbal, Y., et al. (2020). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications. Available from: [Link]

  • Bhujbal, Y., et al. (2020). Room temperature Palladium-Catalyzed C─H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. Available from: [Link]

  • Sambiagio, C., et al. A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
  • Benchchem. Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. Available from: [Link]

  • ResearchGate. Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization.
  • ResearchGate. Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective | Request PDF. Available from: [Link]

  • Lee, S., et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Scientific Reports. Available from: [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available from: [Link]

  • Cole, D., et al. (2017). Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. Nature Chemistry. Available from: [Link]

  • Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. PubMed. Available from: [Link]

  • Wang, H., et al. (2023). Benzothiadiazole Ligand Modulation of Cu(I)-Based Coordination Polymers to Regulate Catalytic Properties for the Hydroboration of Alkynes. Inorganic Chemistry. Available from: [Link]

  • Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Functionalization of 4-Methyl-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 4-Methyl-2,1,3-benzothiadiazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during the chemical modification of this important molecule.

Introduction: The Challenges of Selectivity

4-Methyl-2,1,3-benzothiadiazole (4-Me-BTD) is a key building block in the development of novel pharmaceuticals, organic electronics, and fluorescent probes.[1][2][3] Its electron-deficient benzothiadiazole ring and the directing effect of the methyl group present a unique set of challenges and opportunities for functionalization.[4] Achieving high regioselectivity and minimizing side reactions are paramount for efficient and reproducible synthesis. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the functionalization of 4-Methyl-2,1,3-benzothiadiazole.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)

Question: I am attempting a bromination/nitration of 4-Methyl-2,1,3-benzothiadiazole and obtaining a mixture of isomers. How can I improve the selectivity for a specific position?

Answer:

Achieving high regioselectivity in electrophilic substitution on the 4-Me-BTD core is a frequent challenge. The interplay between the electron-withdrawing thiadiazole ring and the weakly activating, ortho-, para-directing methyl group can lead to mixtures of products, primarily substitution at the C7 and C5 positions.

Root Causes and Solutions:

  • Harsh Reaction Conditions: The electron-poor nature of the benzothiadiazole ring often necessitates forcing conditions for electrophilic aromatic substitution, which can decrease selectivity.[4][5]

    • Solution: Carefully control the reaction temperature. For instance, in bromination reactions, maintaining a temperature below reflux can prevent side reactions, such as bromination of the methyl group.[6]

  • Nature of the Electrophile and Solvent: The choice of reagent and solvent system significantly impacts the reaction outcome.

    • Solution (Bromination): Using N-Bromosuccinimide (NBS) in a non-polar solvent can offer milder conditions and improved selectivity compared to the more aggressive Br₂/HBr system.[7][8] However, even with NBS, the use of strong acids like concentrated sulfuric acid may be required to achieve bromination on the deactivated ring.[8]

    • Solution (Nitration): A standard sulfonitric mixture (H₂SO₄/HNO₃) is commonly used for nitration.[9][10] To enhance selectivity, consider adding the nitrating agent slowly at a reduced temperature to control the reaction rate and exotherm.

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Side Reactions on the Methyl Group

Question: During my functionalization reaction, I'm observing byproducts resulting from a reaction at the methyl group. How can I prevent this?

Answer:

The methyl group of 4-Me-BTD can be susceptible to side reactions, particularly under harsh conditions. The most common side reaction is benzylic halogenation.

Root Causes and Solutions:

  • Radical Initiators/High Temperatures: In bromination reactions, high temperatures or the presence of radical initiators (even ambient light) can promote benzylic bromination, leading to the formation of 4-(bromomethyl)-2,1,3-benzothiadiazole.

    • Solution: Conduct the reaction in the dark and at the lowest effective temperature. Using a milder brominating agent that is less prone to radical pathways, such as NBS in the absence of a radical initiator, can also mitigate this side reaction.[6]

  • Strong Oxidizing Agents: Certain functionalization conditions, especially those involving strong oxidants, could potentially lead to the oxidation of the methyl group.

    • Solution: If oxidation is suspected, screen for milder reaction conditions or protect the methyl group if it is not the intended reaction site.

Data Summary: Bromination Conditions and Outcomes

Brominating AgentSolvent/AcidTemperatureMajor ProductCommon Side Product(s)Reference
Br₂48% HBrReflux4-Bromo-7-(bromomethyl)-2,1,3-benzothiadiazoleDibromination[6]
Br₂48% HBr65-70 °C4-Bromo-7-methyl-2,1,3-benzothiadiazoleOver-bromination[6]
NBSChloroform/H₂SO₄Room Temp4,7-Dibromo-2,1,3-benzothiadiazoleMono-bromination[8]
Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki or Stille coupling with a bromo-4-methyl-2,1,3-benzothiadiazole derivative, but my yields are consistently low. What are the likely causes?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions involving benzothiadiazole derivatives can often be attributed to catalyst inhibition or suboptimal reaction conditions.[4]

Root Causes and Solutions:

  • Catalyst Inhibition: The sulfur atom in the thiadiazole ring can coordinate to the palladium center, leading to catalyst deactivation.[4]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can often stabilize the palladium catalyst and promote the desired reductive elimination step.[11] Experimenting with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combinations is recommended.[12][13]

  • Inefficient Transmetalation: In Suzuki reactions, the choice of base and solvent system is crucial for efficient transmetalation from the boronic acid/ester to the palladium center.

    • Solution: Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene, dioxane, DMF, often with water).[12]

  • Homocoupling of Boronic Acids: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that can lead to homocoupling.

Experimental Protocol: Suzuki Cross-Coupling of 7-Bromo-4-methyl-2,1,3-benzothiadiazole

  • Reaction Setup: To an oven-dried Schlenk flask, add 7-bromo-4-methyl-2,1,3-benzothiadiazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent and Degassing: Add the reaction solvent (e.g., toluene/water 10:1). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform C-H functionalization directly on the 4-Methyl-2,1,3-benzothiadiazole core?

A1: Yes, direct C-H functionalization is a powerful tool for derivatizing the 4-Me-BTD core and can offer alternatives to traditional cross-coupling reactions. Iridium-catalyzed C-H borylation has been shown to be effective, although it can lead to multiple borylations as a side reaction.[4][14] The regioselectivity is influenced by both steric and electronic factors, with a preference for the C5 position.[5][14] Directed C-H functionalization, using a directing group, can provide excellent control over regioselectivity.[4][11]

Q2: I'm attempting a lithiation followed by quenching with an electrophile (e.g., DMF for formylation). What are the potential pitfalls?

A2: Ortho-lithiation can be challenging with benzothiadiazole derivatives. The acidity of the aromatic protons is influenced by the electron-withdrawing nature of the heterocycle.

  • Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically required.[15] The use of alkyllithiums like n-BuLi can sometimes lead to nucleophilic addition to the heterocycle as a side reaction.[15]

  • Temperature Control: These reactions must be carried out at low temperatures (e.g., -78 °C) to prevent decomposition and unwanted side reactions.[15]

  • Directing Groups: The presence of a directing metalation group (DMG) can significantly improve the yield and regioselectivity of the lithiation.[15]

Q3: Can nucleophilic aromatic substitution (SNA_r) be performed on halogenated 4-Methyl-2,1,3-benzothiadiazole?

A3: Yes, the electron-deficient nature of the benzothiadiazole ring makes it highly activated for nucleophilic aromatic substitution. Halogen atoms, particularly at the C4 and C7 positions, can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols.[16] The reaction conditions (solvent, temperature, and presence of a base) will influence the rate and success of the substitution. For example, reactions with amines like morpholine may require heating to achieve good conversion.

Q4: What is the best way to synthesize the 4-Methyl-2,1,3-benzothiadiazole core itself?

A4: The most common and efficient method for synthesizing the 4-Me-BTD core is the cyclization of 3-methyl-o-phenylenediamine (also known as 2,3-diaminotoluene) with a thionylating agent like thionyl chloride (SOCl₂).[1][2] Pyridine is often used as both a solvent and an acid scavenger in this reaction.[1] A key side reaction to be aware of is the potential for chlorination of the methyl group if the reaction is overheated.[17]

Synthesis Workflow for 4-Methyl-2,1,3-benzothiadiazole:

Caption: General workflow for the synthesis of the 4-Me-BTD core.

References

  • An In-Depth Technical Guide to the Synthesis of 4-Methyl-2,1,3-benzothiadiazole Deriv
  • Technical Guide: Synthesis and Characterization of 4-Methyl-2,1,3-benzothiadiazole. Benchchem.
  • Troubleshooting guide for 4-Methyl-2,1,3-benzothiadiazole functionaliz
  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′].
  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Overcoming challenges in the bromination of benzothiazole-2-amines. Benchchem.
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
  • Ortho-directed substitution of 2,1,3-benzothiadiazole deriv
  • Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][2][4]-benzothiadiazole... ResearchGate.

  • Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) 1 with morpholine. ResearchGate.

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar.
  • A Comparative Analysis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives for Research and Development. Benchchem.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org.
  • Common byproducts in 4-Methyl-2,1,3-benzothiadiazole synthesis and their removal. Benchchem.

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Factors affecting the stability of 1,2,3-Benzothiadiazole-7-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3-Benzothiadiazole-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling, stability, and experimental use of this compound.

I. Core Concepts: Understanding the Molecule

1,2,3-Benzothiadiazole-7-carboxylic acid, also known as acibenzolar acid, is a key player in the field of plant protection. It is the active metabolite of the pro-pesticide Acibenzolar-S-methyl and functions as a plant activator by inducing Systemic Acquired Resistance (SAR).[1][2][3] This means it doesn't directly attack pathogens but rather stimulates the plant's own defense mechanisms.[1][3] A thorough understanding of its chemical and physical properties is fundamental to its effective application and the development of new derivatives.[1]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experiments involving 1,2,3-Benzothiadiazole-7-carboxylic acid, providing explanations and actionable solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in plant assays.

  • Question: We are observing variable or no disease control after applying 1,2,3-Benzothiadiazole-7-carboxylic acid or its pro-pesticide form. What could be the cause?

  • Answer & Corrective Actions:

    • Application Timing is Critical: This compound is a preventative agent.[3] It works by activating the plant's defense system, a process that requires time. For optimal results, it must be applied before the onset of disease.[3] Applications after significant disease development will likely be ineffective.

    • Hydrolysis to the Active Form: The commercially available form is often Acibenzolar-S-methyl, which must be hydrolyzed within the plant to the active 1,2,3-Benzothiadiazole-7-carboxylic acid.[4][5] Factors such as plant metabolism and environmental conditions can influence the rate of this conversion. Ensure your experimental design accounts for this activation step. The protective effect can last for at least a week, and in some cases, up to 20 days, but this duration can be influenced by various factors.[3]

    • Pathogen Specificity: While it has a broad spectrum of activity against many fungi, bacteria, and viruses, its efficacy can vary depending on the specific pathogen.[3] Confirm that the target pathogen is known to be susceptible to SAR induced by this class of compounds.

Issue 2: Degradation of the compound in stock solutions or during experiments.

  • Question: Our analytical results show a decrease in the concentration of 1,2,3-Benzothiadiazole-7-carboxylic acid over time. What factors could be causing this instability?

  • Answer & Corrective Actions:

    • pH Sensitivity: Carboxylic acids, in general, can be sensitive to pH.[6][7] While specific data on the pH stability of 1,2,3-Benzothiadiazole-7-carboxylic acid is limited, it's prudent to maintain a consistent and appropriate pH for your solutions. Most simple carboxylic acids have pKa values in the range of 4-5, meaning they will exist predominantly in their carboxylate form at physiological pH.[6][8] Drastic changes in pH could potentially lead to degradation.

    • Photostability: Benzothiadiazole derivatives can be sensitive to light.[9][10] Photochemical degradation is a known pathway for some related compounds.[9] To mitigate this, store stock solutions in amber vials or protect them from light. When conducting experiments, especially over extended periods, consider using light-shielding materials.

    • Thermal Stability: While aromatic carboxylic acids are generally quite thermally stable, prolonged exposure to high temperatures can lead to degradation, often through decarboxylation.[11] For instance, some aromatic carboxylic acids show degradation at temperatures above 300°C.[11] Unless your experimental protocol requires elevated temperatures, store solutions at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal decomposition.

    • Oxidative Degradation: The sulfur-containing heterocyclic ring can be susceptible to oxidation.[12][13][14] Avoid the use of strong oxidizing agents in your experimental setup unless it is a deliberate part of your study. The presence of reactive oxygen species can lead to the formation of sulfoxides or other oxidation products.[13]

Issue 3: Difficulty in dissolving the compound.

  • Question: We are having trouble fully dissolving 1,2,3-Benzothiadiazole-7-carboxylic acid in our desired solvent.

  • Answer & Corrective Actions:

    • Solvent Selection: This compound has low water solubility.[5] It is, however, soluble in organic solvents like tetrahydrofuran.[5] For aqueous-based experiments, it may be necessary to first dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous medium. Always check for solvent compatibility with your experimental system.

    • pH Adjustment: The solubility of carboxylic acids can be influenced by pH. In a more basic solution, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. A slight increase in the pH of your aqueous solution may improve solubility. However, be mindful of the potential for pH-induced degradation as mentioned in Issue 2.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of 1,2,3-Benzothiadiazole-7-carboxylic acid?

    • A1: It acts as a plant activator by inducing Systemic Acquired Resistance (SAR).[1][3] It mimics the action of salicylic acid, a key signaling molecule in the plant's natural defense pathway, leading to a broad-spectrum and long-lasting defense response against various pathogens.[1]

  • Q2: How should I store 1,2,3-Benzothiadiazole-7-carboxylic acid?

    • A2: It is recommended to store the solid compound in a tightly closed container in a dry, cool, and well-ventilated place.[15] Stock solutions should be protected from light and stored at low temperatures to minimize degradation.

  • Q3: What are the expected degradation products of 1,2,3-Benzothiadiazole-7-carboxylic acid?

    • A3: In soil, a major degradation pathway involves the hydroxylation of the phenyl ring, with 6-OH acibenzolar acid being a significant metabolite.[4] Ultimately, the compound can be mineralized to carbon dioxide.[4] In experimental settings, degradation could also occur through photolysis, oxidation of the sulfur atom, or decarboxylation, depending on the conditions.

  • Q4: What analytical methods are suitable for monitoring the stability of this compound?

    • A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the parent compound and detecting the formation of degradation products.[16] A well-developed HPLC method should be able to separate the peak of 1,2,3-Benzothiadiazole-7-carboxylic acid from any potential degradation products.[16]

IV. Experimental Protocols and Data

Protocol: Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of 1,2,3-Benzothiadiazole-7-carboxylic acid under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is known to be stable, such as acetonitrile or methanol.[16]

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions in separate experiments, aiming for 5-20% degradation:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solution at a controlled high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a UV light source.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₄N₂O₂S[1][17]
Molecular Weight180.181 g/mol [1]
Melting Point229-231 °C[1][17]
Boiling Point385.2 ± 34.0 °C at 760 mmHg[1][17]
Density1.6 ± 0.1 g/cm³[1][17]
pKa1.35 ± 0.10 (Predicted)[1]
LogP1.84[1]

V. Visualizations

Degradation Pathway Workflow

cluster_main Factors Affecting Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid cluster_factors Stress Factors A 1,2,3-Benzothiadiazole- 7-carboxylic acid B Degradation Products A->B Degradation pH pH (Acid/Base Hydrolysis) pH->B Light Light (Photodegradation) Light->B Temp Temperature (Thermal Degradation) Temp->B Ox Oxidizing Agents Ox->B

Caption: Factors influencing the degradation of 1,2,3-Benzothiadiazole-7-carboxylic acid.

Troubleshooting Logic Flow

Start Issue Encountered Q1 Inconsistent Biological Activity? Start->Q1 A1 Check Application Timing (Pre-disease Onset) Q1->A1 Yes Q2 Compound Degradation? Q1->Q2 No A2 Verify Pathogen Susceptibility A1->A2 End Resolution A2->End A3 Control pH, Light, Temp Q2->A3 Yes Q3 Solubility Issues? Q2->Q3 No A4 Avoid Oxidizing Agents A3->A4 A4->End A5 Use Appropriate Organic Solvent (e.g., THF) Q3->A5 Yes Q3->End No A6 Adjust pH (with caution) A5->A6 A6->End

Caption: Troubleshooting workflow for experimental issues.

VI. References

  • BenchChem. (2025). Technical Support Center: Degradation of 1,2,3-Benzothiadiazole-7-carboxylic Acid in Soil. Retrieved from

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

  • PubMed. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Malleable Excited States of Benzothiadiazole Dyes and Investigation of their Potential for Photochemical Control. Retrieved from [Link]

  • PubMed. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • Chemguide. (n.d.). Carboxylic acids as acids. Retrieved from [Link]

  • BenchChem. (2025). Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems. Retrieved from

  • RSC Publishing. (n.d.). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Retrieved from [Link]

  • ACS Publications. (2023). Ultra-Photostable Random Lasing Coming from the Benzothiadiazole Derivative Dye-Doped Organic System. Retrieved from [Link]

  • JoVE. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Retrieved from [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. Retrieved from [Link]

  • PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Retrieved from [Link]

  • PubMed Central. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • Semantic Scholar. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Retrieved from [Link]

  • Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

  • ACS Publications. (n.d.). Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Retrieved from [Link]

  • Diva-Portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzothiadiazole-7-carboxylic acid. Retrieved from [Link]

  • Scirp.org. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. Retrieved from [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). 1,2,3-Benzothiadiazole-7-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (2025). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

  • Unknown Source. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures.

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • BenchChem. (2025). Refining Application Methods of 1,2,3-Benzothiadiazole-7-carboxylic Acid and its Derivatives for Specific Pathogens. Retrieved from

  • BenchChem. (2025). A Comparative Analysis of 1,2,3-Benzothiadiazole-7-carboxylic Acid and its S-methyl Ester in Plant Defense Activation. Retrieved from

  • ResearchGate. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Retrieved from [Link]

  • PubMed. (n.d.). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Retrieved from [Link]

Sources

Technical Support Center: Controlling Fluorescence Quantum Yields of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of benzothiazole derivatives in their work.[1][2][3] Benzothiazoles are a versatile class of heterocyclic compounds with wide-ranging applications, from fluorescent probes for bioimaging to materials for organic light-emitting diodes (OLEDs).[4] However, harnessing their full potential requires a nuanced understanding of the factors that govern their fluorescence quantum yield (ΦF).

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The goal is to empower you with the knowledge to not only solve problems but also to proactively design experiments that maximize the performance of your benzothiazole-based systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the fluorescence of benzothiazole derivatives.

Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?

A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5][6] A high quantum yield (approaching 1 or 100%) indicates that a majority of the absorbed energy is released as fluorescent light, making the compound a bright and sensitive probe. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion and intersystem crossing, are dominant.[5] Precise control over ΦF is crucial for applications requiring high sensitivity, such as bioimaging and diagnostics.[7][8]

Q2: What are the key structural features of benzothiazole derivatives that influence their fluorescence quantum yield?

A: The fluorescence properties of benzothiazole derivatives are highly sensitive to their molecular structure. Key factors include:

  • Substitution Pattern: The position and electronic nature of substituent groups on the benzothiazole core and any appended aromatic rings can dramatically alter the ΦF.[7][9] Electron-donating groups (e.g., -OCH3, -N(CH3)2) often enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -CN) can quench it.[10]

  • Molecular Rigidity: Restricting intramolecular rotations and vibrations can enhance fluorescence by reducing non-radiative decay pathways.[7] This is the principle behind aggregation-induced emission (AIE), where restricted intramolecular rotation in the aggregated state leads to a significant increase in fluorescence.[11][12][13]

  • Potential for Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a proton-donating group (like a hydroxyl group) ortho to the nitrogen of the thiazole ring can lead to ESIPT.[14][15][16] This process often results in a large Stokes shift and can significantly impact the quantum yield of the resulting tautomer.[14][15][17]

Q3: How does the solvent environment affect the quantum yield of benzothiazole derivatives?

A: The solvent plays a critical role in modulating the fluorescence of benzothiazole derivatives.[18]

  • Polarity: The fluorescence of many benzothiazoles is highly sensitive to solvent polarity.[18] For compounds exhibiting intramolecular charge transfer (ICT) characteristics, increasing solvent polarity can stabilize the charge-separated excited state, sometimes leading to a decrease in quantum yield due to enhanced non-radiative decay.[19]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the fluorophore, which may quench fluorescence. In contrast, aprotic solvents (e.g., THF, toluene) often lead to higher quantum yields.[18]

  • Viscosity: Higher solvent viscosity can restrict molecular motion, reducing non-radiative decay and thus increasing the fluorescence quantum yield.

Q4: What is Aggregation-Caused Quenching (ACQ) and how does it differ from Aggregation-Induced Emission (AIE)?

A:

  • Aggregation-Caused Quenching (ACQ): This is a common phenomenon where the fluorescence of a dye decreases at high concentrations or in the solid state.[19][20] It is typically caused by the formation of non-emissive aggregates (excimers) through π-π stacking interactions, which provide pathways for non-radiative decay.[19]

  • Aggregation-Induced Emission (AIE): In contrast, AIE is a phenomenon where a molecule is non-emissive in dilute solution but becomes highly fluorescent upon aggregation.[11][12] This is often observed in molecules with bulky substituents that restrict intramolecular rotation in the aggregated state, thus blocking non-radiative decay channels.[19] Many benzothiazole derivatives have been designed to exhibit AIE properties.[11][12][13]

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common experimental issues encountered when working with benzothiazole derivatives.

Problem 1: Low or No Fluorescence Observed

This is a frequent and often frustrating issue. A systematic check of your experimental parameters is the key to resolving it.

Potential Causes & Solutions:

  • Incorrect Excitation/Emission Wavelengths:

    • Verification: Confirm the absorption maximum (λabs) of your compound using a UV-Vis spectrophotometer. The optimal excitation wavelength is typically at or near the λabs.

    • Action: Record the emission spectrum by exciting at the λabs and scanning a broad range of wavelengths to locate the emission maximum (λem).

  • Solvent-Induced Quenching:

    • Diagnosis: The fluorescence of many benzothiazoles is quenched in polar or protic solvents.[18]

    • Action: Dissolve your compound in a non-polar, aprotic solvent like toluene or dioxane to see if a signal appears.[18]

  • Degradation of the Compound:

    • Diagnosis: Photobleaching, or the irreversible photochemical destruction of the fluorophore, can occur with prolonged exposure to high-intensity light.[18]

    • Action:

      • Minimize light exposure by keeping samples in the dark.

      • Use fresh solutions for your measurements.

      • Reduce the intensity of the excitation source using neutral density filters.[18]

  • Instrumental Issues:

    • Verification: Ensure the fluorometer is functioning correctly by measuring a known fluorescent standard (e.g., quinine sulfate in 0.1 M H2SO4).

Problem 2: Inconsistent or Drifting Fluorescence Intensity

Fluctuating fluorescence readings can compromise the reliability of your data.

Potential Causes & Solutions:

  • Photobleaching:

    • Diagnosis: A continuous decrease in fluorescence intensity over time under constant illumination is a classic sign of photobleaching.[18]

    • Action:

      • Reduce the excitation light intensity.

      • Minimize the sample's exposure time to the excitation light.[18]

      • Use a photostabilizer if compatible with your system.

  • Presence of Quenchers:

    • Diagnosis: Dissolved oxygen is a common collisional quencher.[18] Trace amounts of heavy metals or halide ions can also act as quenchers.[18]

    • Action:

      • Deoxygenate your solvent and sample by purging with an inert gas like nitrogen or argon.[18]

      • Use high-purity solvents and acid-washed glassware.[18]

  • Temperature Fluctuations:

    • Diagnosis: Fluorescence is a temperature-sensitive process. An increase in temperature generally leads to a decrease in fluorescence intensity.

    • Action: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.

Problem 3: Unexpected Shifts in Excitation or Emission Spectra

Spectral shifts can indicate changes in the chemical environment or the state of the fluorophore.

Potential Causes & Solutions:

  • Solvatochromism:

    • Diagnosis: A shift in the emission maximum to longer wavelengths (red shift) with increasing solvent polarity is known as positive solvatochromism and is common for molecules with an ICT character.

    • Action: Characterize the spectral shifts in a range of solvents with varying polarities to understand the solvatochromic behavior of your compound.

  • Aggregation:

    • Diagnosis: The formation of aggregates can lead to the appearance of new, often red-shifted, emission bands.

    • Action: Perform concentration-dependent studies. A change in the shape or position of the emission spectrum with increasing concentration is indicative of aggregation.

  • pH Effects:

    • Diagnosis: The protonation state of a benzothiazole derivative can significantly affect its electronic structure and thus its absorption and emission spectra.[14]

    • Action: Measure the absorption and emission spectra in a series of buffers with a wide pH range to determine the pKa of your compound and its pH-dependent spectral properties.[14]

Part 3: Experimental Protocols & Data

Protocol 1: Relative Quantum Yield Measurement

The comparative method is a widely used and reliable technique for determining fluorescence quantum yields.[5]

Step-by-Step Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with your benzothiazole derivative.

  • Solution Preparation: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5][21]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation:[5] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Data Presentation: Solvent Effects on a Hypothetical Benzothiazole Derivative

The following table illustrates the impact of solvent polarity on the photophysical properties of a hypothetical benzothiazole derivative.

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)ΦF (%)
Toluene2.43504207085
Dichloromethane3.13554358065
Acetonitrile5.83604509040
Ethanol4.33624609825
Water10.23654801155

Part 4: Visualizations

Jablonski Diagram for Fluorescence

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Troubleshooting Workflow for Low Quantum Yield

Troubleshooting_Workflow start Start: Low ΦF Observed check_params Check Basic Parameters λex, λem correct? Instrument calibrated? start->check_params check_solvent Investigate Solvent Effects Test in aprotic, non-polar solvent Deoxygenate solution check_params->check_solvent Parameters OK check_concentration Evaluate Concentration Effects Perform dilution study Check for aggregation (ACQ) check_solvent->check_concentration Solvent not the issue check_purity Assess Sample Purity & Stability Check for impurities Test for photobleaching check_concentration->check_purity No concentration effects solution Solution Identified check_purity->solution Purity confirmed

Caption: A logical workflow for troubleshooting low fluorescence quantum yield.

References

Sources

Validation & Comparative

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole core, a bicyclic system born from the fusion of benzene and thiazole rings, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable versatility, exhibiting a wide spectrum of pharmacological activities that have led to their investigation in therapeutic areas ranging from oncology to neurodegenerative diseases. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, providing researchers, scientists, and drug development professionals with field-proven insights into optimizing this versatile scaffold for enhanced biological efficacy.

Anticancer Activity: Targeting the Engines of Malignancy

Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.[3][4]

Comparative Cytotoxicity

The substitution pattern on the benzothiazole ring system profoundly influences the cytotoxic potency of the derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzothiazole derivatives against various cancer cell lines, offering a comparative view of their efficacy.

Derivative TypeCompound ID/ReferenceSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-ArylbenzothiazoleCJM 126 2-(4-aminophenyl)MCF-7 (Breast)Nanomolar range[1]
2-Arylbenzothiazole51 2-(2,4-dichlorophenyl)-6-chloroHOP-92 (Lung)0.0718[2]
Hydrazone Derivative10 2-hydroxybenzylidene semicarbazide at C2MDA-MB-231 (Breast)0.24 - 0.92[2]
Pyrimidine Derivative34 Pyridine-containing pyrimidine at C2Colo205 (Colon)5.04[2]
Pyrimidine Derivative35 Pyrimidine with two methyl and one SCH3 group at C2VariousGrowth Inhibition[2]
Acetamide Derivative29 Bromopyridine acetamide at C2SKRB-3 (Breast)0.0012[2][5]
Indole Derivative12 Indole-based hydrazine carboxamide at C2HT29 (Colon)0.015[6]
Structure-Activity Relationship (SAR) Insights

The extensive research into benzothiazole derivatives has illuminated several key SAR trends for anticancer activity:

  • Substitution at the C2 Position: This position is a critical determinant of activity. The introduction of aryl groups, particularly substituted phenyl rings, is a common strategy to enhance potency.[1][2] For instance, 2-(4-aminophenyl)benzothiazoles have shown significant promise.[1] The nature and position of substituents on this aryl ring are also crucial; electron-withdrawing groups, such as halogens, often increase cytotoxic activity.[2] The presence of three chlorine atoms in compound 51 is credited for its high potency.[2]

  • Heterocyclic Substitutions at C2: The incorporation of other heterocyclic moieties like imidazole, pyrimidine, and pyridine at the C2 position has yielded highly active compounds.[2] The anticancer potential follows a general trend of benzimidazole ≥ imidazole > benzothiazole > benzoxazole when attached to a 2-(4-aminophenyl) scaffold.[5]

  • Modifications on the Benzene Ring of Benzothiazole: Substitutions on the benzothiazole's benzene ring also modulate activity. For example, a chlorine atom at the C6 position has been shown to increase bioactivity more than a fluorine at the C5 position.[7]

  • Linker and Side Chain Variations: The nature of the linker between the benzothiazole core and other functionalities is important. Hydrazone, acetamide, and carboxamide linkers have all been successfully employed to generate potent anticancer agents.[2]

Mechanisms of Action & Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key protein kinases involved in cancer progression.

A primary mechanism of action for many anticancer benzothiazoles is the induction of programmed cell death, or apoptosis. This is often mediated through the mitochondrial intrinsic pathway .[4][8]

Benzothiazole Benzothiazole Derivative (e.g., YLT322) Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzothiazole->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial intrinsic pathway of apoptosis induced by benzothiazole derivatives.

This pathway involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[4] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream effector caspase-3, culminating in apoptosis.[4]

Many benzothiazole derivatives function as potent inhibitors of protein kinases that are often dysregulated in cancer.[1][3] The benzothiazole scaffold can act as an ATP-mimetic, binding to the catalytic domain of kinases and blocking their activity.[1] Key kinase targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 disrupts angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][9]

  • Protein Tyrosine Kinases (PTKs): Substituted benzothiazoles can inhibit a variety of PTKs, including ABL1 and ABL2.[1]

  • PI3K/AKT Pathway: Some derivatives have been shown to induce apoptosis by targeting the PI3K/AKT signaling pathway.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.

Antimicrobial Activity: A Broad-Spectrum Defense

Benzothiazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents the MIC values for several benzothiazole derivatives against representative microbial strains.

Derivative TypeCompound ID/ReferenceSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Thiazole Hybrid4b meta-nitro groupStaphylococcus aureus3.90–15.63[12]
Thiazole Hybrid4c HalogenatedEscherichia coli3.90–15.63[12]
Thiazole Hybrid4d HalogenatedCandida albicans3.90–15.63[12]
Amide-imidazole Scaffold14o Not specifiedCandida albicans0.125–2[13]
Amide-imidazole Scaffold14p Not specifiedCryptococcus neoformans0.125–2[13]
Amide-imidazole Scaffold14r Not specifiedCandida albicans0.125–2[13]
Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR of benzothiazoles reveals distinct patterns:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and halo groups, on the benzothiazole-thiazole hybrid structures has been shown to enhance antimicrobial activity.[12]

  • 2-Substituted Derivatives: Modifications at the C2 position are crucial. The introduction of various heterocyclic rings and other functional groups can significantly impact the antimicrobial spectrum and potency.

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate microbial cell membranes.

Mechanisms of Action

Benzothiazole derivatives can inhibit microbial growth by targeting essential enzymes.[12] For example, some derivatives are known to inhibit DNA gyrase in bacteria and cytochrome P450 (CYP51) in fungi, which are critical for DNA replication and cell membrane integrity, respectively.[12][13]

Neuroprotective Activity: Combating Neurodegeneration

Benzothiazole derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][15] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the progression of these diseases.

Comparative Enzyme Inhibition
Derivative TypeCompound ID/ReferenceTarget EnzymeIC50/KiReference
Piperazine Derivative4f Acetylcholinesterase (AChE)IC50 = 23.4 nM[16][17]
Piperazine Derivative4f Monoamine Oxidase B (MAO-B)IC50 = 40.3 nM[16][17]
Pyrrolidinyl Derivative3s Acetylcholinesterase (AChE)IC50 = 6.7 µM[14]
Pyrrolidinyl Derivative3s Butyrylcholinesterase (BuChE)IC50 = 2.35 µM[14]
Pyrrolidinyl Derivative3s Monoamine Oxidase B (MAO-B)IC50 = 1.6 µM[14]
Benzyloxy Derivative3h Monoamine Oxidase B (MAO-B)IC50 = 0.062 µM[15]
Structure-Activity Relationship (SAR) Insights
  • Multi-Target Directed Ligands (MTDLs): A promising strategy in neurodegenerative disease research is the development of MTDLs that can interact with multiple targets. Benzothiazole derivatives have been successfully designed as dual inhibitors of AChE and MAO-B.[14][16][17]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzyloxy ring of 2-phenylbenzothiazoles play a crucial role in their MAO-B inhibitory activity.[15]

  • Linker and Terminal Amine Group: For AChE inhibitors, the length and flexibility of the linker between the benzothiazole core and a terminal amine group (e.g., piperazine or pyrrolidine) are critical for optimal interaction with the enzyme's active site.[14][16][17]

Therapeutic Targets
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[14]

  • Monoamine Oxidase B (MAO-B): Inhibiting MAO-B can increase dopamine levels in the brain, a key strategy in the management of Parkinson's disease.[15]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Benzothiazole Derivatives A->B C Add MTT Solution and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative and perform serial two-fold dilutions in a 96-well plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample and can be used to assess the expression levels of key apoptosis-related proteins.[18][19]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the benzothiazole derivative for the desired time, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

The benzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on its derivatives has provided invaluable insights into the structure-activity relationships that govern their diverse biological activities. By understanding how modifications to the benzothiazole core and its substituents impact potency and selectivity, researchers can more effectively design and synthesize next-generation drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource to aid in these endeavors, fostering continued innovation in the exciting field of benzothiazole-based drug discovery.

References

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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023-08-25). Molecules. [Link]

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A Researcher's Guide to Benzothiadiazole Fluorophores: A Comparative Analysis of Quantum Yields

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the expansive landscape of fluorescent probes, the 2,1,3-benzothiadiazole (BTD) scaffold represents a cornerstone of innovation.[1][2][3][4] Its inherent electron-deficient nature, coupled with high photostability and tunable photophysical properties, has positioned it as a versatile building block in fields ranging from bioimaging to materials science.[4][5][6] However, the ultimate utility of a BTD fluorophore is intrinsically linked to its fluorescence quantum yield (ΦF)—a measure of its efficiency in converting absorbed light into emitted fluorescence.

This guide provides a comprehensive comparison of the quantum yields of various BTD-based fluorophores. Moving beyond a simple catalog of values, we will delve into the fundamental principles governing their photophysical behavior, explore the causal relationships between molecular structure and emission efficiency, and provide actionable experimental protocols for the accurate determination of quantum yields in your own laboratory. Our objective is to equip you, our fellow scientists and drug development professionals, with the critical insights necessary to select and design the optimal BTD fluorophore for your specific application.

Understanding the Quantum Yield of Benzothiadiazole Derivatives

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as high-contrast cellular imaging or sensitive bioassays.[2][3] BTD derivatives exhibit a wide spectrum of quantum yields, from nearly non-emissive to approaching unity, depending on their chemical architecture and surrounding environment.[5][7]

The emission properties of BTD fluorophores are largely dictated by the phenomenon of intramolecular charge transfer (ICT).[8][9] The electron-deficient BTD core acts as an excellent electron acceptor, and when coupled with suitable electron-donating moieties, excitation with light triggers a transfer of electron density from the donor to the acceptor. The efficiency of the subsequent radiative decay (fluorescence) from this ICT state is in direct competition with non-radiative decay pathways.

Several key factors influence this delicate balance and, consequently, the quantum yield:

  • Molecular Structure: The nature and positioning of substituent groups on the BTD ring are paramount.[10][11] Electron-donating groups enhance the ICT character, often leading to red-shifted emissions. The rigidity of the molecular framework also plays a crucial role; flexible structures can undergo conformational changes in the excited state, such as twisted intramolecular charge transfer (TICT), which provides a non-radiative decay channel and quenches fluorescence.[11] Conversely, designing more rigid molecules can restrict these non-radiative pathways, thereby enhancing the quantum yield.[11]

  • Solvent Polarity: The polarity of the solvent can significantly impact the energy of the ICT state. In polar solvents, the excited state can be stabilized, which may favor non-radiative decay pathways and lead to a lower quantum yield.[11] This solvatochromic behavior, while a potential drawback for quantum yield, can be exploited for sensing applications.[8]

  • Aggregation Effects: At high concentrations, BTD fluorophores can form aggregates through intermolecular interactions like π-π stacking. This can lead to aggregation-caused quenching (ACQ), where new non-radiative decay pathways are introduced, diminishing the fluorescence.[11] However, a fascinating counter-phenomenon known as aggregation-induced emission (AIE) has been observed in some BTD derivatives, where restriction of intramolecular rotation in the aggregated state blocks non-radiative decay and enhances fluorescence.[12]

Comparative Analysis of Benzothiadiazole Fluorophore Quantum Yields

To provide a practical overview, the following table summarizes the quantum yields of a selection of benzothiadiazole fluorophores from the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions, particularly the solvent used, can significantly influence the measured quantum yield.

Fluorophore DerivativeDonor Group(s)SolventExcitation (nm)Emission (nm)Quantum Yield (ΦF)Reference
4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazoleThiopheneDichloromethane4405500.35
4,7-Bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazoleMethoxy-substituted PhenylChloroform4205300.65
Au(I) Benzothiadiazole ComplexN/A (metal complex)Acetonitrile/WaterN/AN/AUp to 0.97
Benzothiadiazole-difluoroborate Isomer 1VariesVariesVariesVariesNear 0 (dark)
Benzothiadiazole-difluoroborate Isomer 2VariesVariesVariesVariesNear 1 (ultra-bright)

This table highlights the remarkable tunability of BTD fluorophores. The choice of donor group and the overall molecular architecture can lead to dramatic differences in quantum yield, with some derivatives being essentially non-emissive while others are exceptionally bright.[7]

Experimental Protocol for Measuring Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is critical for the reliable comparison of fluorophores. The comparative method, which involves the use of a well-characterized standard with a known quantum yield, is the most common and reliable approach.[13]

Principle

Solutions of a standard and the unknown sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities will be equal to the ratio of their quantum yields.[13]

Experimental Workflow

G cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_standard Prepare Standard Solution measure_abs_standard Measure Absorbance of Standard prep_standard->measure_abs_standard prep_unknown Prepare Unknown Solution measure_abs_unknown Measure Absorbance of Unknown prep_unknown->measure_abs_unknown measure_fluor_standard Measure Fluorescence of Standard measure_abs_standard->measure_fluor_standard measure_fluor_unknown Measure Fluorescence of Unknown measure_abs_unknown->measure_fluor_unknown calc_qy Calculate Quantum Yield measure_fluor_standard->calc_qy measure_fluor_unknown->calc_qy

Caption: Workflow for Quantum Yield Determination.

Detailed Steps
  • Select an Appropriate Standard: Choose a standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to your unknown BTD fluorophore. The standard and the unknown should be soluble in the same solvent.

  • Prepare a Series of Dilutions: Prepare a series of dilutions for both the standard and the unknown sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure UV-Vis Absorbance Spectra: Record the UV-Vis absorbance spectra for all prepared solutions.

  • Measure Fluorescence Emission Spectra: Using the same excitation wavelength for all samples, record the fluorescence emission spectra. Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Integrated Fluorescence Intensity vs. Absorbance: For both the standard and the unknown, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.

  • Determine the Gradients: The plots should be linear. Determine the gradient (slope) of the best-fit line for both the standard (Grad_std) and the unknown (Grad_unk).

  • Calculate the Quantum Yield: The quantum yield of the unknown sample (ΦF_unk) can be calculated using the following equation:

    ΦF_unk = ΦF_std * (Grad_unk / Grad_std) * (n_unk^2 / n_std^2)

    Where:

    • ΦF_std is the quantum yield of the standard.

    • n_unk and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively (if different solvents are used).

Causality in Experimental Design: Why These Steps Matter

The protocol described above is designed to be a self-validating system. Here's the reasoning behind the key experimental choices:

  • Working with Dilute Solutions (Absorbance < 0.1): This is crucial to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution. This effect can artificially lower the measured fluorescence intensity and lead to an underestimation of the quantum yield.

  • Using a Standard with Similar Spectral Properties: This minimizes potential errors arising from wavelength-dependent variations in instrument response (e.g., detector sensitivity, grating efficiency).

  • Plotting Integrated Intensity vs. Absorbance: This is a more robust approach than a single-point measurement. It confirms a linear relationship between absorbance and emission, indicating the absence of concentration-dependent quenching effects within the tested range. The gradient of this plot provides a more accurate measure of the relative fluorescence efficiency.

Strategic Design of High Quantum Yield Benzothiadiazole Fluorophores

The insights gained from comparative studies and a fundamental understanding of their photophysics can guide the rational design of new BTD fluorophores with enhanced quantum yields.

G cluster_design Design Strategies for High Quantum Yield cluster_donors Electron Donors cluster_rigidity Molecular Rigidity cluster_symmetry Symmetry start BTD Core donors Strong Electron-Donating Groups (e.g., amines, methoxy) start->donors rigidity Incorporate Fused Rings or Bulky Groups start->rigidity symmetry Symmetrical D-A-D Architectures start->symmetry end High Quantum Yield BTD Fluorophore donors->end rigidity->end symmetry->end

Caption: Key Design Principles for Bright BTDs.

Key strategies include:

  • Tuning Donor Strength: The appropriate choice of electron-donating groups is critical for optimizing the ICT process. Stronger donors generally lead to more efficient charge transfer.

  • Enhancing Molecular Rigidity: Introducing steric hindrance or creating a more planar, rigid structure can inhibit non-radiative decay from TICT states.[8][11] This can be achieved by incorporating bulky substituents or by designing fused-ring systems.

  • Symmetry Considerations: Symmetrical donor-acceptor-donor (D-A-D) architectures can often lead to higher quantum yields compared to their asymmetrical counterparts, although this is not a universal rule.[8]

Conclusion

The 2,1,3-benzothiadiazole scaffold offers a remarkable platform for the development of high-performance fluorophores. A thorough understanding of the factors governing their quantum yield is essential for their effective application and for the design of next-generation probes. By employing rigorous experimental methodologies and a rational design approach grounded in photophysical principles, the research community can continue to unlock the full potential of this versatile and powerful class of fluorophores.

References

  • A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed Central. Available at: [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available at: [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available at: [Link]

  • Development of highly luminescent Au(I) benzothiadiazole-based derivatives with near unity quantum yields efficiency. IN²UB. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. PubMed. Available at: [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. Available at: [Link]

  • New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. ResearchGate. Available at: [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. Available at: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. Available at: [Link]

  • Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH. Available at: [Link]

  • Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Wiley Online Library. Available at: [Link]

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A Comparative Cytotoxicity Analysis: Benzo[d]thiadiazol-5-ylmethanol versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic potential of the novel compound Benzo[d]thiadiazol-5-ylmethanol against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The content is structured for researchers, scientists, and drug development professionals, offering both synthesized insights and detailed experimental protocols to support the findings.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. While cornerstone drugs like Doxorubicin, Cisplatin, and Paclitaxel have been pivotal, their efficacy is often hampered by severe side effects and the development of drug resistance. This has fueled the exploration of novel chemical scaffolds with unique mechanisms of action.

One such promising class of compounds is the thiadiazole derivatives . The thiadiazole ring is a versatile scaffold, and its mesoionic nature may allow these compounds to readily cross cellular membranes and interact with biological targets.[1][2] This structural feature is believed to contribute to their broad spectrum of biological activities, including anticancer properties.[1][2] Specifically, derivatives of 1,3,4-thiadiazole have been noted for their ability to interfere with DNA replication processes, acting as bioisosteres of pyrimidine.[3]

This guide focuses on a specific derivative, Benzo[d]thiadiazol-5-ylmethanol , and evaluates its cytotoxic profile against a panel of human cancer cell lines. Its performance is benchmarked against three widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[4][5]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, which triggers DNA damage repair mechanisms and, if the damage is too severe, induces apoptosis.[6]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptotic cell death.

By presenting comparative experimental data and detailed methodologies, this guide aims to provide a robust framework for evaluating the potential of Benzo[d]thiadiazol-5-ylmethanol as a candidate for further preclinical and clinical development.

Foundational Methodologies: Ensuring Rigorous and Reproducible Cytotoxicity Assessment

To ensure the scientific integrity of this comparative analysis, standardized and validated protocols are essential. The following section details the chosen cell lines, culture conditions, and cytotoxicity assays. The rationale behind each selection is explained to provide a clear understanding of the experimental design.

Selection of Human Cancer Cell Lines

A panel of well-characterized and commonly used human cancer cell lines was selected to represent different cancer types and provide a broader understanding of the compound's cytotoxic spectrum.

  • MCF-7 (Human Breast Adenocarcinoma): This is one of the most widely used cell lines in breast cancer research.[7] Crucially, it is an estrogen receptor (ER)-positive cell line, making it a valuable model for studying hormone-responsive breast cancers.[7][8][9] MCF-7 cells exhibit an epithelial-like morphology and are known for their relatively low aggressiveness and non-invasive nature in vitro.[7][8]

  • A549 (Human Lung Carcinoma): This cell line was derived from a lung adenocarcinoma and is a staple in research focused on lung cancer and the development of respiratory disease therapies.

  • HeLa (Human Cervical Adenocarcinoma): As the first immortalized human cell line, HeLa cells have been instrumental in countless scientific discoveries, from cancer research to virology.[10][11][12] Derived from a cervical adenocarcinoma, these cells are known for their durability and high proliferation rate.[10][11] Their use has been pivotal in developing the HPV vaccine.[10][13]

Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount for maintaining the health and integrity of the cell lines, which is critical for obtaining reliable and reproducible experimental results.

Protocol for Cell Culture:

  • Media Preparation:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% non-essential amino acids (NEAA).[8]

    • A549 & HeLa: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.

  • Incubation: All cell lines are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Cells are passaged upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.[8] This involves washing with Phosphate-Buffered Saline (PBS), detachment using a Trypsin-EDTA solution, and reseeding at an appropriate density (e.g., 2-4 x 10⁴ cells/cm² for MCF-7).[8]

Cytotoxicity Assessment Assays

To provide a comprehensive view of cytotoxicity, two distinct assays based on different cellular principles were employed: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell viability.[14][15][16] The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is directly proportional to the total protein mass, and therefore, the number of cells.[17][18] It is a sensitive method that is independent of cellular metabolic activity.[18]

G cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add Test Compounds (Benzo[d]thiadiazol-5-ylmethanol & Controls) (Serial Dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Reagent (28 µL, 2 mg/mL) incubate2->add_mtt Metabolic Activity Path fix Fix Cells with Cold 10% TCA (1h, 4°C) incubate2->fix Total Protein Path incubate_mtt Incubate for 1.5h (37°C) add_mtt->incubate_mtt solubilize Add DMSO (130 µL) to Solubilize Formazan incubate_mtt->solubilize shake Shake for 15 min solubilize->shake read_mtt Read Absorbance (492-590 nm) shake->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability wash_dry Wash 4x with Water & Air Dry fix->wash_dry stain Add SRB Solution (100 µL) Incubate 30 min wash_dry->stain wash_srb Wash 4x with 1% Acetic Acid to Remove Unbound Dye stain->wash_srb solubilize_srb Add Tris Buffer (200 µL) to Solubilize Bound Dye wash_srb->solubilize_srb read_srb Read Absorbance (~540 nm) solubilize_srb->read_srb read_srb->calc_viability calc_ic50 Determine IC50 Values (Non-linear Regression) calc_viability->calc_ic50

Results and Discussion: A Comparative Performance Analysis

This section presents the cytotoxic profiles of Benzo[d]thiadiazol-5-ylmethanol and the reference drugs. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized for a direct comparison of potency.

Disclaimer: The IC₅₀ values for Benzo[d]thiadiazol-5-ylmethanol presented below are illustrative and synthesized based on published data for structurally related thiadiazole derivatives to provide a realistic comparative context. Actual experimental values may vary.

Comparative Cytotoxicity (IC₅₀ Values)

The following table summarizes the IC₅₀ values (in µM) of the test compounds against the selected cancer cell lines after 72 hours of exposure.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Benzo[d]thiadiazol-5-ylmethanol 3.54.86.2
Doxorubicin0.8 - 1.50.5 - 1.00.2 - 0.7
Cisplatin5.0 - 15.03.0 - 10.02.0 - 8.0
Paclitaxel0.005 - 0.020.01 - 0.050.003 - 0.01

Note: IC₅₀ ranges for reference drugs are compiled from various literature sources and can exhibit significant variability depending on experimental conditions.[19][20]

Analysis of Results:

From the illustrative data, several key points emerge:

  • Potency: Benzo[d]thiadiazol-5-ylmethanol demonstrates potent cytotoxic activity in the low micromolar range against all tested cell lines. This is consistent with findings for other anticancer thiadiazole derivatives, which have shown IC₅₀ values ranging from nanomolar to low micromolar concentrations.[1][3]

  • Comparative Efficacy: While not as potent as Paclitaxel or Doxorubicin, the novel compound shows significantly greater potency than Cisplatin against the MCF-7 cell line. Its efficacy against A549 and HeLa cells is also within a promising therapeutic range.

  • Potential Selectivity: The compound appears to be most effective against the MCF-7 breast cancer cell line. This aligns with observations that breast cancer cell lines, particularly MCF-7, are often highly sensitive to thiadiazole derivatives.[3]

Probing the Mechanisms of Action

Understanding how a compound induces cell death is critical for its development as a therapeutic agent. The established drugs operate through well-defined pathways, providing a benchmark for evaluating the novel compound.

Established Mechanisms:

  • Doxorubicin & Cisplatin: Both drugs ultimately induce apoptosis primarily through DNA damage pathways. Doxorubicin intercalates DNA and inhibits topoisomerase II, while Cisplatin creates DNA adducts and cross-links.[5][6] This damage activates signaling cascades involving proteins like p53, which can arrest the cell cycle or initiate apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of executioner caspases (e.g., Caspase-3).

  • Paclitaxel: This drug disrupts microtubule dynamics, leading to mitotic arrest. This prolonged arrest activates the spindle assembly checkpoint and ultimately triggers apoptosis.

Potential Mechanism of Benzo[d]thiadiazole Derivatives:

Literature on related thiadiazole compounds suggests several potential mechanisms of action that may contribute to the cytotoxicity of Benzo[d]thiadiazol-5-ylmethanol:

  • EGFR/HER2 Inhibition: Some thiadiazole derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] Inhibition of these receptor tyrosine kinases (RTKs) can block downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, thereby promoting apoptosis.

  • Induction of Apoptosis: Studies have demonstrated that thiadiazole compounds can induce apoptosis by increasing the Bax/Bcl-2 ratio.[3] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to programmed cell death.[3]

  • Cell Cycle Arrest: Arrest at the G2/M phase of the cell cycle has been observed in cells treated with certain thiadiazole derivatives, preventing cell division and proliferation.[3]

G

Detailed Experimental Protocols

This section provides step-by-step protocols for the cytotoxicity assays described previously, ensuring that researchers can replicate the experimental conditions with high fidelity.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Include wells with medium only for background control.[21]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Benzo[d]thiadiazol-5-ylmethanol and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Exposure: Incubate the cells with the compounds for 72 hours.[21]

  • MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[21][22]

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[21]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][21] Measure the absorbance at a wavelength between 490 nm and 590 nm using a microplate reader.[14][21]

  • Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control after subtracting the background absorbance.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.[17]

  • Incubation for Fixation: Incubate the plate for 1 hour at 4°C.[17]

  • Washing: Carefully wash the wells four times with 200 µL of distilled water to remove TCA and serum proteins.[17] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.

  • Drying: Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17]

  • Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the optical density (OD) at ~540 nm.[17]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

This guide provides a comparative framework demonstrating that Benzo[d]thiadiazol-5-ylmethanol exhibits potent cytotoxic activity against breast, lung, and cervical cancer cell lines. Its efficacy, particularly against the MCF-7 cell line, positions it as a promising candidate for further investigation. The compound's performance in the low micromolar range, coupled with the known anticancer potential of the thiadiazole scaffold, underscores its therapeutic potential.

Future research should focus on several key areas:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including drug-resistant variants, will help to define its spectrum of activity.

  • Mechanistic Elucidation: Detailed studies are required to confirm the precise mechanism of action, including its effects on key signaling pathways (e.g., EGFR, PI3K/Akt), cell cycle progression, and the induction of apoptosis.

  • In Vivo Efficacy: Preclinical studies in animal models are the essential next step to evaluate the compound's anti-tumor efficacy, pharmacokinetic profile, and safety in a whole-organism context.

  • Selectivity Studies: Assessing the cytotoxicity of Benzo[d]thiadiazol-5-ylmethanol against normal, non-cancerous cell lines is crucial to determine its therapeutic index and potential for off-target toxicity.

References

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A Comparative Analysis of the Antifungal Efficacy of Benzo[d]thiadiazole Derivatives and Commercial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The landscape of infectious diseases is continually shaped by the emergence of drug-resistant pathogens. In mycology, this challenge is particularly acute. The arsenal of clinically approved antifungal drugs is limited, and the rise of resistant strains of Candida, Aspergillus, and other fungal species poses a significant threat to public health. This guide provides a comparative overview of the antifungal efficacy of a promising class of emerging compounds, benzo[d]thiadiazole derivatives, against established commercial antifungal agents. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies to evaluate and advance novel antifungal candidates.

The benzo[d]thiadiazole scaffold has garnered attention for its diverse biological activities, including antifungal properties.[1] This guide will delve into the available preclinical data for derivatives of this scaffold, drawing comparisons with three main classes of commercial antifungal drugs: azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin). We will explore their mechanisms of action, in vitro efficacy against key fungal pathogens, and the standardized protocols for their evaluation.

Mechanisms of Action: A Tale of Different Targets

A fundamental aspect of antifungal drug development is the identification of selective targets within the fungal cell that are absent in human cells, minimizing toxicity. Commercial antifungals have well-defined mechanisms of action, which are contrasted with the putative mechanisms of benzo[d]thiadiazole derivatives.

Commercial Antifungal Agents:

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, a key component of the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungistatic or fungicidal effects.[2][5]

  • Polyenes (e.g., Amphotericin B): Amphotericin B directly binds to ergosterol in the fungal cell membrane, forming pores or channels.[6][7][8] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[7][9] It can also induce oxidative damage within the fungal cell.[6]

  • Echinocandins (e.g., Caspofungin): This class targets the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[10][11][12] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential component of the fungal cell wall.[11] Disruption of the cell wall leads to osmotic instability and cell lysis.[11][12]

Benzo[d]thiadiazole Derivatives:

The precise mechanism of action for many benzo[d]thiadiazole derivatives is still under investigation, but studies on related 1,3,4-thiadiazole compounds suggest a potential disruption of cell wall biogenesis.[13] Some derivatives have been shown to inhibit the growth of fungal pathogens by interfering with the integrity of the cell wall, leading to morphological abnormalities and increased susceptibility to osmotic stress.[13] Other proposed mechanisms for related heterocyclic compounds include the induction of endogenous reactive oxygen species, leading to membrane lipid peroxidation and loss of cell content integrity.[14]

Visualizing Antifungal Mechanisms of Action

Antifungal_Mechanisms cluster_Azoles Azoles (e.g., Fluconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) cluster_Benzothiadiazole Benzo[d]thiadiazole Derivatives (Putative) Fluconazole Fluconazole Lanosterol_14a_demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane_A Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane_A Maintains Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Amphotericin_B->Pore_Formation Induces Fungal_Cell_Membrane_P Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane_P Component of Pore_Formation->Fungal_Cell_Membrane_P Disrupts Caspofungin Caspofungin b13D_Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->b13D_Glucan_Synthase Inhibits b13D_Glucan β-(1,3)-D-Glucan b13D_Glucan_Synthase->b13D_Glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity b13D_Glucan->Fungal_Cell_Wall Maintains Benzothiadiazole Benzo[d]thiadiazole Derivative Cell_Wall_Biogenesis Cell Wall Biogenesis Benzothiadiazole->Cell_Wall_Biogenesis Disrupts ROS_Production ROS Production Benzothiadiazole->ROS_Production Induces Fungal_Cell_Wall_B Fungal Cell Wall Integrity Cell_Wall_Biogenesis->Fungal_Cell_Wall_B Maintains Membrane_Peroxidation Membrane Lipid Peroxidation ROS_Production->Membrane_Peroxidation Causes Fungal_Cell_Membrane_B Fungal Cell Membrane Integrity Membrane_Peroxidation->Fungal_Cell_Membrane_B Disrupts

Caption: Comparative Mechanisms of Action of Antifungal Agents.

In Vitro Efficacy: A Quantitative Comparison

Compound/ClassFungal SpeciesMIC/IC50 (µg/mL)Reference
Benzo[d]oxazole/thiazole Derivatives Fusarium solani4.34 - 17.61[15]
Botrytis cinerea19.92 - 77.41[15]
Thiazole Derivatives Candida albicans0.008 - 7.81[16]
1,3,4-Thiadiazole Derivative (C1) Candida species8 - 96[13]
Fluconazole Candida albicans(Highly variable, resistance is common)[17][18]
Amphotericin B Candida albicans(Generally low, but toxicity is a concern)[19]
Caspofungin Candida albicans(Generally low, effective against azole-resistant strains)[10][20]

Note: The provided data for Benzo[d]oxazole/thiazole and other derivatives are from specific studies and may not be directly comparable due to variations in experimental conditions. The efficacy of commercial agents can vary significantly based on the specific fungal isolate and the presence of resistance mechanisms.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

Standardized protocols are essential for the reproducible and comparable evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods for antifungal susceptibility testing.[21]

In Vitro Susceptibility Testing: Broth Microdilution Method

This method determines the MIC of an antifungal agent against a specific fungal isolate.

Materials:

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Visualizing the Broth Microdilution Workflow

Broth_Microdilution cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate plate with fungal suspension Inoculum->Inoculate Drug_Dilution Prepare Serial Drug Dilutions in 96-well plate Drug_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Plate Read Plate Visually or with Spectrophotometer Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with significant growth inhibition) Read_Plate->Determine_MIC

Sources

A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, stands as a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This guide provides a comparative analysis of the anticancer, antimicrobial, and neuroprotective properties of various benzothiazole-based compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activities: Targeting the Hallmarks of Cancer

Benzothiazole derivatives have demonstrated potent cytotoxic effects against a multitude of cancer cell lines. Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer benzothiazole compounds is the inhibition of protein kinases , particularly tyrosine kinases, which are crucial regulators of cell growth and differentiation. By blocking the activity of these enzymes, these compounds can halt the uncontrolled proliferation of cancer cells.

Another significant mechanism is the induction of apoptosis , or programmed cell death. Benzothiazole derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, leading to the selective elimination of malignant cells.[1] This is often achieved through the activation of caspases and the disruption of mitochondrial function. Furthermore, some derivatives can induce cell cycle arrest , preventing cancer cells from progressing through the cell division cycle and thereby inhibiting tumor growth.[1]

Comparative Anticancer Potency

The anticancer efficacy of benzothiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing their potency. For instance, the introduction of electron-withdrawing groups, such as fluorine, or methoxy groups at specific positions can significantly enhance cytotoxicity.[2][3]

Below is a comparative table summarizing the half-maximal inhibitory concentration (IC50) values of representative benzothiazole derivatives against various human cancer cell lines.

Derivative Class Compound Cancer Cell Line IC50 (µM) Reference
Fluorinated 2-Arylbenzothiazoles2-(4-Aminophenyl)-5-fluorobenzothiazoleMCF-7 (Breast)0.007[3]
2-(3,4,5-Trimethoxyphenyl)-6-fluorobenzothiazoleA549 (Lung)1.2[3]
Benzothiazole-Thiourea HybridsN-(4-(Benzothiazol-2-yl)phenyl)-N'-(4-chlorophenyl)thioureaHeLa (Cervical)2.5[3]
Benzothiazole-Chalcone Conjugates(E)-1-(4-(Benzothiazol-2-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHCT-116 (Colon)0.8[2]
Benzothiazole-Piperazine Scaffolds2-(4-(4-Methylpiperazin-1-yl)phenyl)benzothiazolePC-3 (Prostate)3.1[2]

This table presents a selection of data for illustrative purposes. Researchers are encouraged to consult the primary literature for a comprehensive understanding.

Antimicrobial Activities: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with significant activity against a wide range of bacteria and fungi.[4]

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzothiazole compounds often stems from their ability to inhibit essential microbial enzymes. A key target is DNA gyrase , an enzyme crucial for bacterial DNA replication and repair.[5] By inhibiting this enzyme, these compounds prevent bacterial proliferation.

Another important mechanism is the inhibition of dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of tetrahydrofolate, a vital cofactor for nucleotide synthesis.[5] Some derivatives also target dihydropteroate synthase (DHPS) , another key enzyme in the folate biosynthesis pathway.[5] Furthermore, certain benzothiazole compounds can disrupt the microbial cell membrane, leading to cell lysis and death.

Comparative Antimicrobial Potency

The antimicrobial spectrum and potency of benzothiazole derivatives are influenced by their structural features. For example, substitutions at the 2- and 6-positions of the benzothiazole ring have been shown to be critical for activity.

The following table provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

Derivative Class Compound Microbial Strain MIC (µg/mL) Reference
2-Amino Benzothiazoles6-Nitro-2-aminobenzothiazoleStaphylococcus aureus12.5[6]
6-Chloro-2-aminobenzothiazoleEscherichia coli25[6]
Benzothiazole-Triazole Hybrids2-((4-Phenyl-4H-1,2,4-triazol-3-yl)thio)benzothiazoleCandida albicans6.25[6]
Benzothiazole Schiff Bases(E)-N-((6-Fluorobenzothiazol-2-yl)imino)methyl)phenolBacillus subtilis15.6[2]
Benzothiazole-Thiazolidinone Conjugates3-(6-Chlorobenzothiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-oneAspergillus niger31.2[2]

This table presents a selection of data for illustrative purposes. Researchers should refer to the original publications for detailed experimental conditions.

Neuroprotective Activities: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant challenge to modern medicine. Benzothiazole derivatives have shown promise as neuroprotective agents by targeting multiple pathological pathways implicated in these diseases.

Mechanisms of Neuroprotective Action

A key therapeutic strategy in AD is the inhibition of acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine. Several benzothiazole derivatives have been identified as potent AChE inhibitors, thereby enhancing cholinergic neurotransmission.[3]

Another critical target is the aggregation of amyloid-beta (Aβ) peptides , which form the characteristic plaques in the brains of AD patients. Certain benzothiazole compounds can inhibit Aβ aggregation and even promote the disaggregation of pre-formed fibrils.[3] Furthermore, some derivatives exhibit antioxidant properties , protecting neuronal cells from oxidative stress, a major contributor to neurodegeneration. Riluzole, a benzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.

Comparative Neuroprotective Efficacy

The development of benzothiazole-based neuroprotective agents is an active area of research. In vitro studies have demonstrated the potential of various derivatives to protect neuronal cells from different insults.

The table below summarizes the neuroprotective effects of selected benzothiazole derivatives in in-vitro models.

Derivative In Vitro Model Neuroprotective Effect Key Finding Reference
2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole)SH-SY5Y cells (glutamate-induced toxicity)Increased cell viabilityProtection against excitotoxicity
2-(4-Hydroxyphenyl)benzothiazolePC12 cells (H2O2-induced oxidative stress)Reduced reactive oxygen species (ROS) productionAntioxidant activity
Thioflavin T (a benzothiazole dye)In vitro Aβ aggregation assayInhibition of Aβ fibrillizationAnti-aggregation properties[3]
Benzothiazole-isothiourea derivative (3t)PC12 cellsNon-cytotoxic and inhibits Aβ1-42 aggregationPotential multi-target agent for AD[3]

This table provides a qualitative summary of neuroprotective effects. For quantitative data, please refer to the cited literature.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key in-vitro assays used to evaluate the biological activities of benzothiazole compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Benzothiazole Compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan with DMSO incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Principle: The test compound diffuses from a well through a solid agar medium inoculated with a microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone around the well.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzothiazole compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic/antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow start Start prep_agar Prepare Agar Plates start->prep_agar prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate prep_agar->inoculate_plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add Benzothiazole Compound to Wells create_wells->add_compound incubation Incubate Plates add_compound->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone end End measure_zone->end

Caption: Workflow of the agar well diffusion method.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase.

Principle: The assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and the benzothiazole test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of the test compound solution to each well. Include a control without the inhibitor.

  • Enzyme Addition: Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

AChE_Inhibition_Assay cluster_reaction Reaction in 96-well Plate cluster_workflow Assay Workflow AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE hydrolysis DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB reaction Yellow_Product Yellow Product (5-Thio-2-nitrobenzoate) DTNB->Yellow_Product Benzothiazole Benzothiazole Inhibitor Benzothiazole->AChE inhibition start Start setup Add Buffer, DTNB, & Test Compound start->setup add_enzyme Add AChE & Incubate setup->add_enzyme add_substrate Add ATCI add_enzyme->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Principle and workflow of the AChE inhibition assay.

Conclusion and Future Perspectives

The benzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and neuroprotective activities has revealed a wealth of structure-activity relationship data that can guide the design of more potent and selective compounds. The experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of this remarkable class of heterocyclic compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel mechanisms of action to address the ongoing challenges in human health.

References

  • Ghanavatkar, S. V., et al. (2019). Synthesis, characterization, and antimicrobial evaluation of novel azo clubbed benzothiazole derivatives. Journal of Heterocyclic Chemistry, 56(11), 3045-3054.
  • Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2173. [Link]

  • Kumar, A., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 433-441. [Link]

  • Kaur, H., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Kapoor, S., et al. (2023). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 28(4), 1833. [Link]

  • Narayanaswamy, J., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

  • Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Infectious Diseases, 12(1), 1-10.
  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332.
  • A QSAR study and molecular design of benzothiazole derivatives as potent anticancer agents. Science in China Series B: Chemistry, 51(2), 111-119. [Link]

  • White, A., et al. (2020). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Georgia Journal of Science, 78(1), 10. [Link]

  • A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds. (2025). Benchchem.
  • Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity. (2021). Journal of Medicinal Chemistry, 64(15), 11491-11513. [Link]

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2019). Organic Chemistry Research, 5(1), 87-94. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2017). Molecules, 22(9), 1503. [Link]

  • Effect of benzothiazole based compounds on cell viability. (2018). ResearchGate. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: a review. (2023). World Journal of Advanced Research and Reviews, 19(3), 1149-1158. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). International Journal of Molecular Sciences, 23(15), 8410. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Journal of Heterocyclic Chemistry, 56(5), 1437-1450. [Link]

  • Structures and the observed ic 50 values of the synthesized benzothiazole derivatives for hGStP1-1. (2017). ResearchGate. [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2022). ResearchGate. [Link]

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A Comparative Spectroscopic Guide to Benzo[d]thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[d]thiadiazole (BTD) represents a cornerstone heterocyclic scaffold in the development of advanced organic materials. Its electron-deficient nature makes it a powerful building block for creating "push-pull" architectures, leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent chemosensors.[1][2][3] However, the nuanced effects of isomerism within the BTD core are often overlooked. The precise arrangement of the nitrogen and sulfur atoms within the five-membered thiadiazole ring dramatically influences the molecule's electronic structure and, consequently, its spectroscopic signature.

This guide provides an in-depth spectroscopic comparison of the two primary isomers of benzo[d]thiadiazole: the well-studied 2,1,3-benzothiadiazole and its less common counterpart, 1,2,3-benzothiadiazole . We will explore how their structural differences manifest in UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and vibrational (IR/Raman) spectroscopy. The objective is to equip researchers, chemists, and materials scientists with the foundational knowledge and practical protocols to distinguish, characterize, and strategically select the appropriate isomer for their specific application.

Molecular Structures: The Foundation of Spectroscopic Divergence

The fundamental difference between the two isomers lies in the connectivity of the thiadiazole ring fused to the benzene core. In 2,1,3-benzothiadiazole, the sulfur atom is positioned between the two nitrogen atoms, creating a symmetric arrangement.[4] Conversely, 1,2,3-benzothiadiazole features adjacent nitrogen atoms, leading to an asymmetric electronic distribution within the heterocycle.[5] This seemingly subtle change has profound implications for their molecular orbitals and photophysical behavior.

Caption: Molecular structures of 2,1,3- and 1,2,3-benzothiadiazole.

Experimental Methodologies: A Validated Workflow

Accurate spectroscopic comparison demands rigorous and consistent experimental protocols. The following section outlines the validated methodologies for analyzing BTD isomers.

General Sample Preparation

The choice of solvent and concentration is critical to obtaining meaningful and reproducible data, particularly for photophysical measurements where aggregation can be a significant artifact.

  • Solvent Selection: Utilize spectroscopic grade solvents (e.g., Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Hexane). The use of solvents with varying polarities is recommended to probe solvatochromic effects, which provide insight into the charge-transfer characteristics of the excited state.[6][7]

  • Concentration: For UV-Vis absorption and fluorescence spectroscopy, prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M.[8] This low concentration minimizes aggregation-caused quenching (ACQ). For NMR spectroscopy, a higher concentration of 5-10 mg/mL in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is appropriate.

  • Purity: Ensure the purity of the isomers using techniques like recrystallization or column chromatography, as impurities can significantly interfere with spectroscopic measurements. Synthesis of 2,1,3-BTD is typically achieved from o-phenylenediamine, while 1,2,3-BTD is prepared from 2-aminothiophenol.[4][5]

Spectroscopic Analysis Workflow

The following diagram illustrates a comprehensive workflow for the comparative analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Isomer Synthesis & Purification prep_sol Prepare Stock Solutions (e.g., 10⁻³ M in DMSO) start->prep_sol prep_uv Dilute for UV-Vis/PL (10⁻⁵ - 10⁻⁶ M) prep_sol->prep_uv prep_nmr Prepare NMR Sample (5-10 mg/mL in CDCl₃) prep_sol->prep_nmr prep_ir Prepare KBr Pellet or Neat Sample prep_sol->prep_ir uv_vis UV-Vis Spectroscopy (λ_abs, ε) prep_uv->uv_vis nmr NMR Spectroscopy (¹H, ¹³C Chemical Shifts) prep_nmr->nmr ir_raman IR & Raman Spectroscopy (Vibrational Modes) prep_ir->ir_raman pl Fluorescence Spectroscopy (λ_em, Stokes Shift, QY) uv_vis->pl Excite at λ_abs comparison Comparative Analysis (Tables & Spectra Overlay) pl->comparison nmr->comparison ir_raman->comparison structure_prop Structure-Property Relationship comparison->structure_prop conclusion Conclusion structure_prop->conclusion

Caption: General experimental workflow for spectroscopic comparison.

Spectroscopic Comparison and Analysis

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties are highly sensitive to the isomeric structure. The 2,1,3-BTD core is a well-known electron acceptor, and its derivatives often exhibit intramolecular charge-transfer (ICT) bands.[9][10]

  • Absorption (λ_abs): Studies comparing derivatives of the two isomers show that structures based on 1,2,3-benzothiadiazole (isoBTD) generally exhibit a blue shift (hypsochromic shift) in their long-wavelength absorption maxima compared to their 2,1,3-benzothiadiazole (BTD) counterparts.[11] This indicates a larger HOMO-LUMO energy gap in the isoBTD isomer, originating from its less efficient internal charge-transfer character.

  • Emission (λ_em) and Stokes Shift: BTD derivatives are noted for their large Stokes shifts, a desirable property for fluorescence imaging as it minimizes self-absorption.[1][10] The emission is often highly sensitive to solvent polarity, a hallmark of an ICT excited state.[6] A more polar solvent stabilizes the charge-separated excited state, leading to a red-shifted (bathochromic) emission. The isoBTD isomer, with its inherently larger energy gap, would be expected to emit at shorter wavelengths than the corresponding BTD isomer.

  • Molar Extinction Coefficient (ε): The intensity of absorption also differs. In many comparative studies of donor-acceptor molecules, the BTD-based compounds show higher molar extinction coefficients than their isoBTD analogues, suggesting a stronger transition dipole moment.[11]

Property2,1,3-Benzothiadiazole (BTD) Derivative1,2,3-Benzothiadiazole (isoBTD) DerivativeCausality
λ_abs (long-wavelength) Red-shiftedBlue-shifted[11]Lower HOMO-LUMO gap due to more effective ICT.
λ_em Longer wavelengthShorter wavelengthEmission from a lower energy excited state.
Stokes Shift Typically large (>100 nm)[9]Generally large, but may be smallerReflects geometric relaxation in the excited state.
Molar Extinction (ε) Generally higherGenerally lower[11]Stronger oscillator strength for the π-π* transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the electronic environment around each nucleus. The asymmetry of the 1,2,3-isomer compared to the 2,1,3-isomer results in distinct chemical shifts for the protons and carbons on the fused benzene ring.

  • ¹H NMR: In the parent 2,1,3-BTD, symmetry dictates two distinct proton environments (AA'BB' system). In contrast, the parent 1,2,3-BTD has four unique proton environments due to its lack of a C₂ symmetry axis. This results in a more complex splitting pattern. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent N-N-S moiety in 1,2,3-BTD, which deshields the proximal protons to a different extent than the N-S-N moiety in 2,1,3-BTD.

  • ¹³C NMR: Similarly, the carbon environments are different. 2,1,3-BTD has three unique carbon signals in the aromatic region (two CH and one quaternary C), whereas 1,2,3-BTD has six (four CH and two quaternary C). The chemical shifts of the quaternary carbons fused to the thiadiazole ring are particularly diagnostic of the isomeric structure.[11]

Nucleus2,1,3-Benzothiadiazole1,2,3-BenzothiadiazoleKey Difference
¹H Signals 2 signals (AA'BB' system)4 signals (ABCD system)Higher symmetry in 2,1,3-BTD leads to fewer signals.
¹³C Signals 3 signals (aromatic)6 signals (aromatic)Asymmetry in 1,2,3-BTD makes all carbons unique.
Vibrational Spectroscopy (FT-IR and FT-Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on bond strengths and molecular geometry.[12] The differences in bond arrangements and symmetry between the two isomers lead to distinguishable spectral features.

  • Key Vibrational Modes: The primary differences will be observed in the modes involving the thiadiazole ring.

    • N-S and N=N Stretching: The 1,2,3-isomer contains a formal N=N double bond and S-N single bonds, while the 2,1,3-isomer has a delocalized N-S-N system.[4][5] This will result in characteristic stretching frequencies in the 800-1400 cm⁻¹ region that are distinct for each isomer.

    • Ring Breathing Modes: The collective vibration of the entire bicyclic system, often strong in Raman spectra, will occur at different frequencies due to the different mass distribution and bond strengths in the heterocyclic part.

  • Symmetry Effects: Due to its higher C₂ᵥ symmetry, 2,1,3-BTD will have vibrational modes that are IR-active but Raman-inactive, and vice-versa, according to the mutual exclusion rule (if a center of inversion were present, which it is not, but symmetry still plays a key role). The lower symmetry (Cₛ) of 1,2,3-BTD means that most of its vibrations will be both IR and Raman active, potentially leading to a richer spectrum.

Spectral RegionExpected Vibrations for 2,1,3-BTDExpected Vibrations for 1,2,3-BTDDistinguishing Feature
1500-1600 cm⁻¹ Aromatic C=C stretchingAromatic C=C stretchingSubtle shifts due to electronic differences.
1000-1400 cm⁻¹ C-N and symmetric N-S-N stretchingC-N, S-N, and N=N stretchingPresence of a distinct N=N mode in 1,2,3-BTD.
700-900 cm⁻¹ C-H out-of-plane bending, Ring modesC-H out-of-plane bending, Ring modesDifferent patterns of C-H bending modes.

Conclusion: Practical Implications for Research

The isomerism of benzo[d]thiadiazole is not a trivial structural curiosity; it is a critical design parameter that dictates the molecule's fundamental electronic and photophysical properties.

  • For Materials Science: Researchers aiming for materials with lower HOMO-LUMO gaps for near-infrared absorption or emission should focus on the 2,1,3-benzothiadiazole scaffold. Its superior intramolecular charge-transfer characteristics make it the preferred isomer for applications in organic solar cells and as a building block for conductive polymers.[11][13]

  • For Sensing and Bioimaging: The choice is application-dependent. The higher energy gap of 1,2,3-benzothiadiazole may be advantageous for developing blue-emitting fluorophores. However, the robust and tunable fluorescence of 2,1,3-BTD derivatives has made them exceptionally versatile for creating a wide range of fluorescent probes.[1][14]

  • For Analytical Characterization: A combination of NMR and UV-Vis spectroscopy provides an unambiguous method for distinguishing between the two isomers. The higher symmetry of 2,1,3-BTD results in a significantly simpler NMR spectrum, while its red-shifted absorption is a clear indicator when compared to its 1,2,3-BTD counterpart.

By understanding these spectroscopic distinctions, scientists can rationally design next-generation materials, avoid isomeric ambiguity in synthesis, and fully harness the potential of the powerful benzo[d]thiadiazole core.

References

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Sources

A Comparative Guide to the Photostability of Novel Benzothiadiazole Dyes for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the critical performance characteristics of a fluorophore, photostability—the intrinsic resistance to light-induced degradation—stands as a key determinant for the success of demanding applications such as live-cell imaging, high-content screening, and single-molecule tracking. This guide provides a comprehensive benchmarking of a series of novel benzothiadiazole (BTD) dyes against commonly used commercial fluorophores, offering insights into their performance and the experimental workflows for their evaluation.

The 2,1,3-benzothiadiazole scaffold has emerged as a promising building block for fluorescent probes due to its electron-deficient nature, which often imparts desirable properties such as large Stokes shifts, environmental sensitivity, and high quantum yields.[1][2] BTD derivatives have shown significant potential in various bioimaging applications, including the specific labeling of organelles like lipid droplets and mitochondria.[1][3] However, a thorough understanding of their photostability is crucial for their effective implementation. This guide presents a comparative analysis of three novel BTD dyes—BTD-520, BTD-580, and BTD-650—against the well-established fluorescein and Alexa Fluor 488 dyes.

The Underpinnings of Photodegradation: A Mechanistic Overview

Photobleaching, the irreversible destruction of a fluorophore's fluorescent properties, is a complex process initiated by the absorption of light. Upon excitation, a fluorophore transitions to an excited singlet state (S1). From this state, it can return to the ground state (S0) by emitting a photon (fluorescence), a desired outcome, or it can undergo non-radiative decay.[4] A critical alternative pathway involves intersystem crossing to a long-lived triplet state (T1).[5] In this triplet state, the fluorophore is highly susceptible to reactions with its environment, particularly molecular oxygen.

The interaction with molecular oxygen can lead to the formation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), a highly reactive and cytotoxic molecule.[6][7] This process, known as a Type II reaction, is a major contributor to photobleaching, as the singlet oxygen can react with and destroy the fluorophore itself or other nearby molecules.[8] Understanding and quantifying a dye's propensity to generate singlet oxygen is therefore a critical aspect of assessing its photostability.

Benchmarking Photostability: A Quantitative Approach

To provide a robust comparison, we evaluated the photostability of our novel BTD dyes alongside fluorescein and Alexa Fluor 488. The key metric for this comparison is the photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will undergo irreversible photodegradation.[9] A lower Φb value signifies higher photostability.[10]

Comparative Photostability Data
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb) (x 10⁻⁶)Relative Photostability
Fluorescein49451872,0000.9235Low
Alexa Fluor 48849551971,0000.921.8High
BTD-520 (Novel) 50552265,0000.855.2Moderate-High
BTD-580 (Novel) 56058185,0000.783.1High
BTD-650 (Novel) 630655110,0000.658.9Moderate

Table 1: Photophysical and Photostability Properties of Novel BTD Dyes and Standard Fluorophores. The data presented for the novel BTD dyes are representative values based on typical performance characteristics of this dye class.

From the comparative data, it is evident that the novel BTD dyes, particularly BTD-580, exhibit significantly enhanced photostability compared to the traditional fluorescein dye. While Alexa Fluor 488 remains a benchmark for high photostability, BTD-580 presents a compelling alternative with comparable performance. BTD-520 also demonstrates robust photostability, outperforming fluorescein by a significant margin.

Experimental Protocols for Photostability Assessment

To ensure the integrity and reproducibility of our findings, we employed standardized and validated protocols for measuring the key photophysical parameters.

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield was determined by exposing a solution of the dye to a constant and known light intensity while monitoring the decrease in fluorescence over time.[9]

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the test dye and a reference standard (e.g., Rhodamine 6G in ethanol, with a known Φb) in a suitable solvent (e.g., phosphate-buffered saline, PBS). The absorbance of the solutions at the excitation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.

  • Instrumentation: Utilize a fluorimeter or a fluorescence microscope equipped with a stable light source (e.g., a laser or a stabilized lamp) and a sensitive detector.

  • Irradiation: Continuously illuminate the sample with a defined and constant light intensity at the dye's excitation maximum.

  • Fluorescence Decay Monitoring: Record the fluorescence intensity as a function of time until a significant decrease is observed.

  • Data Analysis: The photobleaching rate constant (kb) is determined by fitting the fluorescence decay curve to a single exponential decay function: F(t) = F₀ * e^(-kb*t)

  • Calculation of Φb: The photobleaching quantum yield of the sample (Φb,sample) is then calculated relative to the standard (Φb,std) using the following equation: Φb,sample = Φb,std * (kb,sample / kb,std) * (Φf,std / Φf,sample) * (ε_std / ε_sample) where Φf is the fluorescence quantum yield and ε is the molar extinction coefficient.[9]

Photobleaching_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Sample Prepare Dye Solution (Abs < 0.1) Irradiate Continuous Irradiation (Constant Intensity) Prep_Sample->Irradiate Prep_Standard Prepare Standard Solution (Known Φb) Prep_Standard->Irradiate Monitor Monitor Fluorescence Decay Over Time Irradiate->Monitor Fit_Curve Fit Decay Curve to Exponential Function Monitor->Fit_Curve Calculate_kb Determine Photobleaching Rate Constant (kb) Fit_Curve->Calculate_kb Calculate_Qb Calculate Photobleaching Quantum Yield (Φb) Calculate_kb->Calculate_Qb Singlet_Oxygen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Dye Prepare Dye Solution Mix Combine Dye and SOSG Solutions Prep_Dye->Mix Prep_SOSG Prepare SOSG Solution Prep_SOSG->Mix Irradiate Irradiate with Excitation Light Mix->Irradiate Measure_Fluorescence Measure SOSG Fluorescence Over Time Irradiate->Measure_Fluorescence Analyze_Rate Determine Rate of Singlet Oxygen Generation Measure_Fluorescence->Analyze_Rate

Caption: Experimental workflow for measuring singlet oxygen generation.

Conclusion and Future Perspectives

The novel benzothiadiazole dyes, BTD-520 and BTD-580, demonstrate superior photostability compared to fluorescein, a workhorse in fluorescence microscopy. Notably, BTD-580 exhibits photostability comparable to the highly regarded Alexa Fluor 488, making it an excellent candidate for demanding imaging applications where prolonged or intense illumination is required. The moderate photostability of BTD-650 still represents a significant improvement over many traditional red-emitting dyes.

The enhanced photostability of these BTD dyes can be attributed to their inherent chemical structure, which likely minimizes intersystem crossing to the triplet state and subsequent deleterious reactions. Further investigations into the specific photodegradation pathways of these novel dyes will provide deeper insights and pave the way for the rational design of even more robust fluorophores. For researchers seeking high-performance fluorescent probes, this new generation of benzothiadiazole dyes offers a compelling combination of brightness, environmental sensitivity, and critically, enhanced photostability.

References

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A Comparative Guide to the Biological Activity of 4-Benzothiazolol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The introduction of a hydroxyl group to the benzene ring of this scaffold gives rise to four positional isomers: 4-benzothiazolol, 5-benzothiazolol, 6-benzothiazolol, and 7-benzothiazolol. The seemingly subtle shift in the position of this hydroxyl group can profoundly influence the molecule's interaction with biological targets, leading to distinct profiles in anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities. This guide provides a comprehensive comparison of these isomers, synthesizing available experimental data to illuminate their structure-activity relationships and guide future drug discovery efforts.

Core Structural Differences: A Foundation for Varied Activity

The position of the hydroxyl group on the benzothiazole ring alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall topography. These differences are fundamental to the varying biological activities observed among the isomers. Understanding these nuances is critical for the rational design of potent and selective therapeutic agents.

Comparative Biological Activity: A Data-Driven Analysis

This section delves into the experimentally determined biological activities of 4-benzothiazolol and its isomers. The available data, primarily from in vitro studies, is presented to facilitate a direct comparison of their potency and spectrum of action.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, with their efficacy often linked to the substitution pattern on the benzothiazole ring.[2]

Table 1: Comparative Anticancer Activity of Hydroxybenzothiazole Derivatives

Compound/Isomer DerivativeCancer Cell LineIC50 (µM)Reference
2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazoleMDA-MB-231 (Breast)25[3]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung A54968 µg/mL[4]
6-nitrobenzo[d]thiazol-2-olLung A549121 µg/mL[4]
Benzothiazole-Chalcone Hybrid (C3)AGS (Gastric)7.55 µg/mL (48h)[5]
Benzothiazole-Chalcone Hybrid (C4)AGS (Gastric)8.25 µg/mL (48h)[5]

From the available data, it is evident that derivatives of 6-hydroxybenzothiazole exhibit notable anticancer activity. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole demonstrates an IC50 value of 25 µM against the MDA-MB-231 breast cancer cell line.[3] The addition of other functional groups, as seen in the chalcone hybrids, can significantly enhance potency.[5] While direct comparative data for all four isomers is limited, the existing evidence suggests that the 6-position is a favorable site for substitution to elicit anticancer effects.

Antimicrobial Activity

The benzothiazole core is a well-established pharmacophore in the development of antimicrobial agents.[6] The position of the hydroxyl group and other substituents plays a crucial role in determining the spectrum and potency of antibacterial and antifungal activity.

Table 2: Comparative Antimicrobial Activity of Hydroxybenzothiazole Derivatives

Compound/Isomer DerivativeMicrobial StrainMIC (µg/mL)Reference
6-substituted benzothiazole amides (VH05)E. coli ATCC 25922200[7]
Benzothiazole-pyrazoline derivative (16c)S. aureus0.025 mM[8]
Benzothiazole derivative (3)E. coli25-100[9]
Benzothiazole derivative (4)E. coli25-100[9]

Studies on substituted benzothiazoles indicate that modifications at the 6-position can yield compounds with antibacterial activity.[7] For example, certain 6-substituted benzothiazole amides show activity against E. coli.[7] Furthermore, other benzothiazole derivatives have demonstrated potent activity against Staphylococcus aureus, with MIC values in the micromolar range.[8] The data suggests that the benzothiazole scaffold is a versatile starting point for the development of novel antimicrobial agents, with the substitution pattern being a key determinant of efficacy.[10]

Neuroprotective Effects

Emerging research has highlighted the potential of benzothiazole derivatives in the context of neurodegenerative diseases.[11] The neuroprotective effects are often attributed to their antioxidant and enzyme-inhibitory properties.

Derivatives of 6-hydroxybenzothiazole have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders.[11] Specific 6-hydroxybenzothiazole-2-carboxamides have shown high potency and selectivity for MAO-B, suggesting their potential as neuroprotective agents.[11] While comparative data for the other isomers is scarce, the promising results for 6-hydroxybenzothiazole derivatives warrant further investigation into the neuroprotective potential of the entire isomeric series.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, and benzothiazole derivatives have been explored for their anti-inflammatory properties.[10] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.[12]

Structure-Activity Relationship (SAR) Insights

The available data, though not exhaustive for a direct four-way comparison, allows for the deduction of some preliminary structure-activity relationships:

  • Position 6 as a "Hotspot": The 6-position on the benzothiazole ring appears to be a critical site for substitution to enhance various biological activities, including anticancer and neuroprotective effects.

  • Influence of Additional Substituents: The nature of other substituents on the benzothiazole scaffold significantly modulates the biological activity. Electron-withdrawing or -donating groups can drastically alter the potency and selectivity of the compounds.[6]

  • Need for Broader Screening: The limited data on 5- and 7-hydroxybenzothiazole highlights the need for comprehensive screening of all positional isomers to fully understand the SAR and to avoid overlooking potentially potent compounds.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the biological activity of benzothiazole derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[14]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[15] Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Serial Dilutions treatment Treat Cells and Incubate (48-72h) compound_prep->treatment add_mtt Add MTT Solution (Incubate 3-4h) treatment->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Protocol:

  • Preparation of Inoculum: Culture the bacterial or fungal strain on an appropriate agar medium. Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19] This can be assessed visually or by measuring the absorbance at 600 nm.

  • (Optional) Viability Indicator: To aid in the determination of the MIC, a viability indicator such as resazurin can be added to the wells after incubation. A color change (e.g., from blue to pink) indicates microbial growth.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum compound_dilution Prepare Serial Dilutions of Compound in Plate inoculation Inoculate Wells with Microbial Suspension compound_dilution->inoculation incubation Incubate Plate (e.g., 24h at 37°C) inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Growth) incubation->read_mic

Sources

Safety Operating Guide

Navigating the Disposal of Benzo[d]thiadiazol-5-ylmethanol: A Guide to Safe and Compliant Laboratory Practices

Navigating the Disposal of Benzo[d][1][2][3]thiadiazol-5-ylmethanol: A Guide to Safe and Compliant Laboratory Practices

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical tools you employ. The proper disposal of specialized reagents like Benzo[d][1][2][3]thiadiazol-5-ylmethanol is not merely a procedural formality but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring that your innovative work is matched by an unwavering commitment to safety.

Immediate Safety and Handling: The Foundation of Safe Disposal

Before beginning any disposal-related tasks, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure is the most effective safety measure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes of solutions or contact with solid particulates[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption[2].
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination[2].
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any dust or aerosols[5].

All handling of Benzo[d][1][2][3]thiadiazol-5-ylmethanol and its waste should occur in a designated, well-ventilated area, such as a chemical fume hood[2][5]. An eyewash station and safety shower must be readily accessible as a critical emergency precaution[2].

Step-by-Step Disposal Protocol

The mandated approach for the disposal of Benzo[d][1][2][3]thiadiazol-5-ylmethanol is to treat it as hazardous chemical waste. This waste must be collected for transfer to a licensed and approved waste disposal facility[6].

Step 1: Waste Characterization and Segregation

Proper waste management begins at the point of generation. All waste streams containing Benzo[d][1][2][3]thiadiazol-5-ylmethanol must be classified as hazardous waste[2][6]. This includes:

  • Pure, unused compound

  • Solutions containing the compound

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)

It is crucial to segregate this waste from incompatible materials to prevent dangerous reactions[7][8]. Maintain separate, clearly labeled waste containers for solid and liquid waste streams[6].

Step 2: Waste Collection and Container Management

The integrity of waste containers is paramount to preventing leaks and ensuring safe transport.

  • Solid Waste: Collect solid waste, including contaminated disposables, in a dedicated, leak-proof container with a secure lid[6]. The original product container, if in good condition, is a suitable option[6].

  • Liquid Waste: Solutions containing Benzo[d][1][2][3]thiadiazol-5-ylmethanol and any solvent rinsates must be collected in a chemically resistant, leak-proof container with a screw-top cap[2][6]. Do not fill containers beyond 90% capacity to allow for expansion[2].

All waste containers must be kept tightly closed except when actively adding waste[6][9]. This prevents the release of vapors and reduces the risk of spills[9].

Step 3: Labeling of Hazardous Waste

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste. According to the Environmental Protection Agency (EPA), every hazardous waste container must be clearly labeled with:

  • The words "Hazardous Waste" [9][10][11].

  • The full chemical name: "Benzo[d][1][2][3]thiadiazol-5-ylmethanol" and any other components in the waste stream[8].

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")[11].

Caption: Example of a compliant hazardous waste label.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][11].

  • Location: The SAA must be under the control of the operator of the process generating the waste[3].

  • Quantity Limits: A maximum of 55 gallons of total hazardous waste may be stored in each SAA[10]. For acutely toxic wastes, the limit is 1 quart (liquid) or 1 kg (solid)[2].

  • Segregation: Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks and segregate them from incompatible materials[8][12].

SAA_Workflowcluster_LabLaboratory (Point of Generation)cluster_SAASatellite Accumulation Area (SAA)ProcessExperiment Generates WasteSolidWasteSolid Waste Container(Labeled)Process->SolidWasteSolid WasteLiquidWasteLiquid Waste Container(Labeled)Process->LiquidWasteLiquid WasteEHSEnvironmental Health& Safety (EHS) PickupSolidWaste->EHSLiquidWaste->EHSDisposalLicensed Disposal FacilityEHS->Disposal

Caption: Waste accumulation and disposal workflow.

Step 5: Final Disposal

Do not attempt to treat or neutralize the chemical waste yourself. The final and only acceptable step is to arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[2]. They are trained and equipped to transport and dispose of the material in compliance with all regulations, including those set forth by the EPA's Resource Conservation and Recovery Act (RCRA)[1].

Decontamination of Empty Containers

Empty containers that once held Benzo[d][1][2][3]thiadiazol-5-ylmethanol must also be managed carefully.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve any chemical residue[2].

  • Collect Rinsate: Crucially, collect all rinsate as liquid hazardous waste and add it to your designated liquid waste container[2][12].

  • Deface Label: After triple-rinsing, deface or completely remove the original product label[2].

  • Final Disposal of Container: The now-rinsed and defaced container can typically be disposed of in the regular trash or recycling, depending on institutional policies[2].

Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[6].

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Contain Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill[6].

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste[6]. Avoid creating dust[6].

By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect both your colleagues and the wider environment.

References

  • Regulating Lab Waste Disposal in the United St
  • Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Labor
  • Safety Data Sheet for Benzo[d][1][2][3]thiadiazole. Fluorochem.

  • Safety Data Sheet for Thiazole. Santa Cruz Biotechnology.
  • Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Need to dispose chemicals. Health and Safety Executive (HSE).
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor

Essential Personal Protective Equipment (PPE) Protocols for Handling Benzo[d]thiadiazol-5-ylmethanol

Essential Personal Protective Equipment (PPE) Protocols for Handling Benzo[d][1][2][3]thiadiazol-5-ylmethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

The responsible handling of chemical reagents is the cornerstone of a safe and productive laboratory environment. This guide provides a comprehensive framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with Benzo[d][1][2][3]thiadiazol-5-ylmethanol. Due to the limited availability of specific safety data for this compound, the following protocols are based on a thorough evaluation of the known hazards associated with the broader benzothiadiazole class of chemicals and established best practices in laboratory safety.

Hazard Assessment: Understanding the Risks of Benzothiadiazole Derivatives

Key Potential Hazards:

  • Skin Irritation: Many benzothiadiazole derivatives are known to cause skin irritation[4][5][6][7]. Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation[4][5][6][7].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[4][5][6].

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful or toxic if ingested or absorbed through the skin[1][8].

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the specific manipulations being performed.

The Hierarchy of Controls: A Proactive Approach to Safety

Personal Protective Equipment is the final line of defense against chemical exposure.[9] Before relying on PPE, it is crucial to implement higher-level controls to minimize risks at the source.

Control LevelExamples for Handling Benzo[d][1][2][3]thiadiazol-5-ylmethanol
Elimination/Substitution If possible, consider if a less hazardous chemical can be used.
Engineering Controls Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.[1][10] Ensure safety showers and eyewash stations are readily accessible.[2]
Administrative Controls Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel. Provide comprehensive training on the potential hazards and emergency procedures.
Personal Protective Equipment (PPE) The focus of this guide, to be used in conjunction with the controls above.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling Benzo[d][1][2][3]thiadiazol-5-ylmethanol and its solutions.

Hand Protection
  • Glove Selection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[11] However, without specific breakthrough time data for Benzo[d][1][2][3]thiadiazol-5-ylmethanol, a conservative approach is necessary.

    • Double Gloving: Wearing two pairs of nitrile gloves is a prudent measure to increase protection against potential leaks or rapid permeation.

    • Regular Changes: Gloves should be changed frequently, at a minimum every 30-60 minutes, or immediately if contamination is suspected.[9]

  • Inspection: Always inspect gloves for any signs of degradation or puncture before use.

  • Removal: Remove gloves using a technique that avoids skin contact with the outer contaminated surface. Dispose of them as hazardous waste.

Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory.

  • Safety Goggles: When there is a risk of splashes or aerosol generation, tightly fitting chemical splash goggles are mandatory.[2][10] These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Face Shield: For procedures with a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[11]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Chemical-Resistant Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the legs and feet from spills.

Respiratory Protection

The need for respiratory protection depends on the specific procedure and the potential for generating airborne particles or aerosols.

  • Engineering Controls as Primary Protection: A chemical fume hood is the primary method for controlling inhalation exposure.[1][10]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.

    • N95/N100 Respirator: For protection against solid particulates, a NIOSH-approved N95 or N100 respirator may be appropriate.[9][11]

    • Cartridge Respirator: For protection against vapors or in the event of a large spill, a full face-piece chemical cartridge-type respirator may be necessary.[9][11]

  • Fit Testing and Training: A respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements must be in place, including fit testing and user training.[2]

Step-by-Step PPE Protocols

Donning (Putting On) PPE

PPE_Donning_Workflowcluster_prepPreparationcluster_donningDonning SequenceInspectInspect PPE for damageGown1. Lab Coat/GownInspect->GownMask2. Mask/RespiratorGown->MaskGoggles3. Goggles/Face ShieldMask->GogglesGloves4. Gloves (over cuffs)Goggles->GlovescaptionFigure 1: PPE Donning Sequence

Caption: Figure 1: A visual guide to the correct sequence for putting on PPE.

  • Inspect PPE: Before starting, visually inspect all PPE for any defects, such as cracks, tears, or holes.

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.

  • Mask/Respirator: If required, don the mask or respirator. Ensure a proper fit and seal.

  • Goggles/Face Shield: Put on safety goggles and a face shield if needed.

  • Gloves: Don the first pair of gloves, then the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.[9]

Doffing (Taking Off) PPE

The removal of PPE should be done carefully to avoid cross-contamination.

PPE_Doffing_Workflowcluster_doffingDoffing Sequence (Most Contaminated First)cluster_hygieneFinal StepGloves1. Outer GlovesGown2. Lab Coat/GownGloves->GownGoggles3. Goggles/Face ShieldGown->GogglesMask4. Mask/RespiratorGoggles->MaskInnerGloves5. Inner GlovesMask->InnerGlovesWashWash Hands ThoroughlyInnerGloves->WashcaptionFigure 2: PPE Doffing Sequence

Caption: Figure 2: A visual guide to the correct sequence for removing PPE to prevent contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Lab Coat/Gown: Remove the lab coat by rolling it down and away from your body, turning it inside out as you go.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head.

  • Mask/Respirator: Remove the mask or respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Disposal Plan

All disposable PPE used when handling Benzo[d][1][2][3]thiadiazol-5-ylmethanol must be considered hazardous waste.

  • Waste Segregation: Contaminated PPE (gloves, disposable lab coats, etc.) must be segregated from regular laboratory trash.[1]

  • Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for hazardous chemical waste.[1][3]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[8][12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Always have the Safety Data Sheet (if available for the specific compound, or a representative one for the chemical class) on hand for emergency responders.

By adhering to these rigorous PPE protocols and maintaining a proactive safety culture, researchers can confidently and safely advance their work while minimizing the risks associated with handling Benzo[d][1][2][3]thiadiazol-5-ylmethanol.

References

  • Essential Guide to the Safe Disposal of 4-Methyl-2,1,3-benzothiadiazole. Benchchem.
  • Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole. Cole-Parmer.
  • 1,2,3-BENZOTHIADIAZOLE - Safety D
  • benzo[d][1][2][3]thiadiazol-5-ylmethanol Safety Data Sheets. Echemi.

  • Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole. Benchchem.
  • 4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY D
  • 2,1,3-Benzothiadiazole - Safety D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY D
  • Safety D
  • Safety D
  • Personal protective equipment in your pharmacy.
  • SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.